molecular formula C8H18 B1211382 4-Methylheptane CAS No. 589-53-7

4-Methylheptane

Cat. No.: B1211382
CAS No.: 589-53-7
M. Wt: 114.23 g/mol
InChI Key: CHBAWFGIXDBEBT-UHFFFAOYSA-N
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Description

4-methylheptane is a branched C8 alkane, comprising heptane with a methyl group attached at C-4. It has been found in Amaranth seeds. It has a role as a plant metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylheptane
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InChI

InChI=1S/C8H18/c1-4-6-8(3)7-5-2/h8H,4-7H2,1-3H3
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InChI Key

CHBAWFGIXDBEBT-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID6060428
Record name 4-Methylheptane
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Molecular Weight

114.23 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 4-Methylheptane
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Vapor Pressure

20.5 [mmHg]
Record name 4-Methylheptane
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CAS No.

589-53-7
Record name 4-Methylheptane
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Foundational & Exploratory

The Enigmatic Presence of 4-Methylheptane in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylheptane, a branched-chain alkane, has been identified as a natural volatile organic compound (VOC) in a select number of plant species. While its precise biological role and quantitative distribution remain largely uncharacterized, its presence points to intriguing metabolic pathways and potential ecological functions. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, details established experimental protocols for its detection, and explores its proposed biosynthetic origins. The information is tailored for researchers, scientists, and drug development professionals interested in the diverse chemical landscape of the plant kingdom and the potential applications of its constituents.

Natural Occurrence of this compound in Plants

This compound has been reported as a volatile constituent in a limited number of plant species. Its identification has been primarily achieved through the analysis of essential oils and headspace volatiles. The confirmed plant sources of this compound are summarized below. It is important to note that while the presence of this compound has been confirmed, precise quantitative data on its concentration in various plant tissues is currently scarce in publicly available literature.

Table 1: Documented Natural Occurrence of this compound in Plants

Plant SpeciesCommon NameFamilyPlant Part(s)Reference(s)
Amaranthus spp.AmaranthAmaranthaceaeSeeds[1][2]
Solanum lycopersicumTomatoSolanaceaeFruit[1]
Cicer arietinumChickpeaFabaceaeSeeds[3]

Experimental Protocols for the Analysis of this compound

The identification and quantification of volatile compounds like this compound from plant matrices are predominantly carried out using gas chromatography-mass spectrometry (GC-MS) coupled with a suitable extraction technique. Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free method for the extraction of plant volatiles.

Detailed Protocol for Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general yet detailed procedure for the analysis of this compound in plant seed samples.

2.1.1. Sample Preparation

  • Grinding: Freeze the plant seed sample (e.g., 1-2 grams) with liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle. This prevents enzymatic degradation and the loss of volatile compounds.

  • Vialing: Transfer a precise amount of the powdered sample into a headspace vial (e.g., 20 mL).

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a non-native alkane like n-nonane or a deuterated standard) to the vial for quantification purposes.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

2.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Fiber Selection: Choose an SPME fiber with a coating suitable for adsorbing nonpolar volatile compounds. A common choice is a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Incubation and Extraction: Place the vial in a heating block or the autosampler's incubation chamber set to a specific temperature (e.g., 50-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Exposure: Insert the SPME fiber through the vial's septum and expose it to the headspace for a set extraction time (e.g., 20-40 minutes) to adsorb the volatile compounds.

2.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS system (e.g., at 250°C) for thermal desorption of the analytes onto the GC column.

  • Gas Chromatography:

    • Column: Use a nonpolar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical temperature program would be: start at 40°C, hold for 2 minutes, then ramp up to 200°C at a rate of 5°C/min, and finally increase to 280°C at 20°C/min and hold for 5 minutes. This program should be optimized based on the specific instrument and the complexity of the sample matrix.

  • Mass Spectrometry:

    • Ionization: Use electron impact (EI) ionization at 70 eV.

    • Mass Range: Scan a mass-to-charge ratio (m/z) range of, for example, 40-400 amu.

    • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in a mass spectral library (e.g., NIST, Wiley).

    • Quantification: Quantify the compound by comparing its peak area to that of the internal standard.

Biosynthesis and Signaling Pathways

The precise biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, it is hypothesized to be derived from the metabolism of branched-chain amino acids (BCAAs).

Proposed Biosynthetic Pathway

Branched-chain alkanes are believed to be synthesized from branched-chain fatty acids, which in turn are derived from the catabolism of BCAAs such as leucine, isoleucine, and valine.[4] The proposed pathway involves the following key steps:

  • Transamination and Decarboxylation of BCAAs: Branched-chain amino acids undergo transamination and oxidative decarboxylation to form branched-chain acyl-CoA primers.

  • Fatty Acid Synthesis: These primers are then elongated by the fatty acid synthase (FAS) complex.

  • Reduction and Decarbonylation: The resulting branched-chain fatty acyl-ACP or acyl-CoA is then reduced to an aldehyde, which is subsequently decarbonylated to produce the corresponding branched-chain alkane.

Below is a diagram illustrating the logical relationship of this proposed pathway.

Biosynthesis_of_4_Methylheptane BCAA Branched-Chain Amino Acids (e.g., Leucine) BC_Acyl_CoA Branched-Chain Acyl-CoA BCAA->BC_Acyl_CoA Transamination & Decarboxylation BC_Fatty_Acid Branched-Chain Fatty Acid BC_Acyl_CoA->BC_Fatty_Acid Fatty Acid Synthase (FAS) BC_Aldehyde Branched-Chain Aldehyde BC_Fatty_Acid->BC_Aldehyde Reduction Methylheptane This compound BC_Aldehyde->Methylheptane Decarbonylation

Caption: Proposed biosynthetic pathway of this compound from branched-chain amino acids.

Experimental Workflow for Volatile Analysis

The general workflow for the analysis of this compound from plant material is depicted in the following diagram.

Experimental_Workflow Sample Plant Material (e.g., Seeds) Grinding Cryogenic Grinding Sample->Grinding Extraction Headspace SPME Grinding->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Data Processing: Identification Analysis->Identification Quantification Data Processing: Quantification Analysis->Quantification Result Reported Concentration Identification->Result Quantification->Result

Caption: General experimental workflow for the analysis of this compound in plants.

Conclusion and Future Perspectives

The presence of this compound in plants, although currently documented in only a few species, opens avenues for further research. Key areas for future investigation include:

  • Quantitative Surveys: A broader, quantitative survey of plant species is needed to understand the distribution and concentration of this compound across the plant kingdom.

  • Biosynthetic Pathway Elucidation: Isotopic labeling studies and the identification of the specific enzymes involved will be crucial to confirm the proposed biosynthetic pathway.

  • Biological Function: Investigating the potential roles of this compound in plant defense, allelopathy, or as a signaling molecule in plant-insect interactions could reveal novel ecological functions.

  • Pharmacological and Industrial Applications: As with many plant-derived compounds, exploring the potential pharmacological activities or industrial applications of this compound could be a fruitful area of research.

This technical guide serves as a foundational resource for scientists and researchers, summarizing the current state of knowledge and providing the necessary methodological framework to advance our understanding of this intriguing plant metabolite.

References

Whitepaper: A Technical Guide to the Isolation of 4-Methylheptane from Amaranthus Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Methylheptane, a volatile organic compound, has been identified as a significant component of the aroma profile of raw Amaranthus seeds[1]. This technical guide provides a comprehensive, albeit theoretical, framework for the isolation of this compound from this botanical source. The proposed methodology leverages a combination of advanced extraction and purification techniques, designed to yield a high-purity isolate suitable for further analytical characterization and potential applications in drug development and other scientific research. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow.

Introduction

Amaranthus, a genus of cosmopolitan herbs, is recognized for its nutritional and bioactive properties[2]. While extensive research has focused on the seed's protein, lipid, and squalene (B77637) content, recent studies have begun to explore its volatile composition[1][3]. Among the identified volatile compounds in raw Amaranthus caudatus seeds, this compound is a notable branched-chain alkane[1][4]. The isolation of such specific phytochemicals is crucial for in-depth toxicological, pharmacological, and metabolomic studies.

This guide presents a multi-step protocol for the preparative isolation of this compound from Amaranth seeds. The proposed workflow integrates a dynamic headspace-based extraction method with subsequent purification by fractional distillation and preparative gas chromatography.

Quantitative Data Summary

For the successful design of an isolation protocol, a thorough understanding of the physicochemical properties of the target compound and other major components is essential.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compoundC₈H₁₈114.23117-1180.705
2,4-Dimethyl-1-hepteneC₉H₁₈126.24~135-137Not available
HexanalC₆H₁₂O100.16130-1310.814
Acetic AcidC₂H₄O₂60.051181.049

Note: The data for this compound is derived from established chemical databases[5][6][7]. Data for other compounds are from publicly available chemical information sources. The presence of 2,4-Dimethyl-1-heptene, hexanal, and acetic acid in Amaranth seeds has been reported in the literature[1][3].

Experimental Protocols

The isolation of this compound from Amaranth seeds is a multi-stage process requiring careful execution. The following protocols are designed to maximize the yield and purity of the target compound.

Stage 1: Volatile Compound Extraction via Dynamic Headspace Analysis

This initial stage is designed to efficiently extract the volatile and semi-volatile compounds from the solid seed matrix without the use of solvents that could interfere with subsequent purification steps.

Protocol:

  • Sample Preparation: Obtain whole, raw Amaranthus seeds. To maximize the surface area for volatile release, cryo-mill the seeds into a fine powder under liquid nitrogen to prevent the loss of volatile compounds.

  • Dynamic Headspace Apparatus Setup:

    • Place a precisely weighed aliquot (e.g., 100 g) of the powdered Amaranth seeds into the sample chamber of a dynamic headspace apparatus.

    • The sample is heated and agitated while an inert carrier gas (e.g., helium) is passed through the sample, purging the volatile compounds.

    • The purged volatiles are then passed through a sorbent trap (e.g., Tenax® TA) to concentrate the analytes.

  • Extraction Parameters:

    • Incubation Temperature: 60°C

    • Incubation Time: 30 minutes

    • Carrier Gas Flow Rate: 50 mL/min

    • Purge Volume: 1500 mL

  • Thermal Desorption and Cryo-focusing:

    • The sorbent trap is rapidly heated to 250°C to desorb the trapped volatile compounds.

    • The desorbed analytes are then cryo-focused at the head of a collection vessel at -100°C using liquid nitrogen to obtain a concentrated liquid extract of the volatile fraction.

Stage 2: Initial Purification by Fractional Distillation

Fractional distillation is employed to separate the components of the volatile extract based on their differences in boiling points[8][9][10][11][12]. This step will enrich the fraction containing this compound.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.

  • Distillation Process:

    • The condensed volatile extract from the cryo-focusing step is transferred to the distillation flask.

    • The flask is gently heated in a temperature-controlled heating mantle.

    • Collect the fraction that distills over in the temperature range of 115-120°C, which corresponds to the boiling point of this compound.

  • Fraction Analysis: Analyze a small aliquot of the collected fraction by gas chromatography-mass spectrometry (GC-MS) to confirm the enrichment of this compound and identify the remaining impurities.

Stage 3: High-Purity Isolation by Preparative Gas Chromatography (Prep-GC)

For the final purification to achieve a high-purity isolate of this compound, preparative gas chromatography is the method of choice[13][14][15]. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Protocol:

  • Prep-GC System: Utilize a preparative gas chromatograph equipped with a non-polar column (e.g., DB-1 or equivalent) and a fraction collector.

  • Injection and Separation:

    • Inject the this compound-enriched fraction from the fractional distillation step into the Prep-GC system.

    • Develop a temperature program that provides optimal separation of this compound from the co-eluting impurities. A suggested starting point is an initial temperature of 50°C, held for 2 minutes, followed by a ramp of 5°C/minute to 150°C.

  • Fraction Collection:

    • Based on the retention time of a this compound standard, program the fraction collector to selectively collect the eluent corresponding to the this compound peak.

  • Purity Verification: Analyze the collected fraction using analytical GC-MS to confirm its purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Stage 1: Extraction cluster_purification1 Stage 2: Initial Purification cluster_purification2 Stage 3: High-Purity Isolation cluster_analysis Analysis amaranth_seeds Amaranth Seeds cryo_milling Cryo-Milling amaranth_seeds->cryo_milling dhs Dynamic Headspace Extraction cryo_milling->dhs thermal_desorption Thermal Desorption & Cryo-focusing dhs->thermal_desorption volatile_extract Volatile Extract thermal_desorption->volatile_extract fractional_distillation Fractional Distillation volatile_extract->fractional_distillation enriched_fraction Enriched Fraction fractional_distillation->enriched_fraction gc_ms_analysis GC-MS Analysis fractional_distillation->gc_ms_analysis prep_gc Preparative Gas Chromatography enriched_fraction->prep_gc pure_isolate Pure this compound prep_gc->pure_isolate prep_gc->gc_ms_analysis pure_isolate->gc_ms_analysis

Caption: Overall workflow for the isolation of this compound from Amaranth seeds.

Logic of Purification

purification_logic cluster_impurities Impurity Removal start Crude Volatile Extract (Complex Mixture) step1 Fractional Distillation (Separation by Boiling Point) start->step1 step2 Preparative Gas Chromatography (Separation by Polarity/Volatility) step1->step2 impurities1 Compounds with Significantly Different Boiling Points step1->impurities1 end_node High-Purity this compound step2->end_node impurities2 Co-eluting Compounds with Similar Boiling Points step2->impurities2

Caption: Logical progression of the purification process for this compound.

References

An In-depth Technical Guide to the Structural Isomers of Octane (C8H18)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the eighteen structural isomers of octane (B31449) (C8H18), colloquially referred to as isomers of methylheptane in a broader sense. It details their physicochemical properties, outlines experimental protocols for their synthesis and characterization, and visually represents their structural relationships. This document is intended to serve as a valuable resource for professionals in chemical research and drug development who require detailed information on these fundamental organic compounds.

Introduction to Octane Isomers

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. The alkane with the formula C8H18 has eighteen such isomers. These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties due to their varied branching structures. These differences in properties, such as boiling point, melting point, and density, are critical in various applications, including their use as solvents, fuel components, and starting materials in organic synthesis. Understanding the unique characteristics of each isomer is paramount for their effective utilization in research and development.

Physicochemical Properties of Octane Isomers

The physicochemical properties of the eighteen structural isomers of octane are summarized in the table below. These properties are influenced by the degree of branching in the carbon chain. Generally, increased branching leads to a decrease in the boiling point due to reduced van der Waals forces between molecules. Conversely, more compact and symmetrical structures tend to have higher melting points.

IUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (at 20°C)
n-Octane125.7-56.80.7031.398
2-Methylheptane117.6-1090.6981.395
3-Methylheptane119-120.50.7061.398
4-Methylheptane117.7-121.30.7041.398
2,2-Dimethylhexane106.8-121.20.6951.393
2,3-Dimethylhexane115.6-1100.7191.400-1.402
2,4-Dimethylhexane109.4-118.80.7011.395
2,5-Dimethylhexane109.1-91.30.6941.393
3,3-Dimethylhexane112-126.10.71881.402
3,4-Dimethylhexane117.7-118.80.7191.404
3-Ethylhexane118.6-118.90.7141.402
2,2,3-Trimethylpentane109.8-112.30.7161.403
2,2,4-Trimethylpentane (B7799088)99.2-107.40.6921.391
2,3,3-Trimethylpentane114.7-100.70.7261.409
2,3,4-Trimethylpentane113.5-109.20.7191.404
3-Ethyl-2-methylpentane (B1329564)115.7[1]-114.95[1]0.718[2]1.403[2]
3-Ethyl-3-methylpentane (B92670)118.3[2]-90.870.726[3]1.408[3]
2,2,3,3-Tetramethylbutane106.5100.70.69 (solid)N/A

Experimental Protocols

Synthesis of Octane Isomers

The synthesis of specific octane isomers can be achieved through various established organic chemistry reactions. Below are representative protocols for the synthesis of isomers from different structural classes.

1. Synthesis of 2-Methylheptane via Grignard Reaction

This protocol describes the synthesis of a methylheptane isomer using a Grignard reagent.

  • Reaction:

    • CH3(CH2)4CH2Br + Mg -> CH3(CH2)4CH2MgBr

    • CH3(CH2)4CH2MgBr + CH3CHO -> CH3(CH2)4CH2CH(OH)CH3

    • CH3(CH2)4CH2CH(OH)CH3 + H2/Pd -> 2-Methylheptane

  • Materials: 1-Bromohexane (B126081), Magnesium turnings, Diethyl ether (anhydrous), Acetaldehyde (B116499), Palladium on carbon (Pd/C), Hydrogen gas, Hydrochloric acid (dilute), Sodium sulfate (B86663) (anhydrous).

  • Procedure:

    • Prepare the Grignard reagent by reacting 1-bromohexane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

    • Slowly add acetaldehyde to the Grignard reagent at 0°C.

    • After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-octanol.

    • The resulting alcohol is then reduced to the corresponding alkane, 2-methylheptane, via catalytic hydrogenation using palladium on carbon as the catalyst.

    • The final product is purified by fractional distillation.

2. Synthesis of 2,2,4-Trimethylpentane (Isooctane) via Alkylation

This protocol outlines the industrial synthesis of 2,2,4-trimethylpentane, a highly branched isomer, through the alkylation of isobutene with isobutane (B21531).[4][5]

  • Reaction: (CH3)2C=CH2 + (CH3)3CH --(H2SO4)--> (CH3)3CCH2CH(CH3)2

  • Materials: Isobutene, Isobutane, Sulfuric acid (concentrated).

  • Procedure:

    • A mixture of isobutene and an excess of isobutane is brought into contact with a strong acid catalyst, typically sulfuric acid or hydrofluoric acid.[4]

    • The reaction is carried out at low temperatures (-20 to -15 °C) to suppress side reactions.[4]

    • The reaction mixture is vigorously agitated to ensure good mixing of the hydrocarbon and acid phases.

    • After the reaction, the acid catalyst is separated from the hydrocarbon phase.

    • The hydrocarbon phase, containing the desired 2,2,4-trimethylpentane along with unreacted isobutane and byproducts, is then subjected to fractional distillation to isolate the high-purity product.[5]

Characterization of Octane Isomers

The structural elucidation and purity assessment of octane isomers are typically performed using a combination of chromatographic and spectroscopic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture of volatile compounds like octane isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: The sample is typically diluted in a volatile solvent (e.g., hexane (B92381) or pentane) before injection.

  • GC Conditions (Typical):

    • Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 200°C at a rate of 5°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

  • Data Analysis: The retention time from the gas chromatogram provides information on the isomer, while the mass spectrum, with its characteristic fragmentation pattern, allows for definitive identification by comparison with spectral libraries.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the detailed structural analysis of organic molecules.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons and their connectivity. The chemical shifts, integration, and splitting patterns are unique for each isomer.

  • ¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms in the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

  • Data Interpretation: The spectra are analyzed to determine the carbon skeleton and the placement of methyl and ethyl groups, allowing for the unambiguous identification of the isomer.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For alkanes, the spectra are relatively simple but can be used as a fingerprint for a specific isomer.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).[6]

    • ATR (Attenuated Total Reflectance): A drop of the liquid can be placed directly on the ATR crystal.[7]

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Interpretation: The spectrum of an octane isomer will show characteristic C-H stretching vibrations between 3000 and 2850 cm⁻¹ and C-H bending vibrations between 1470 and 1350 cm⁻¹.[8] The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique for each isomer, allowing for its identification by comparison with a reference spectrum.[8]

Structural Relationships of Octane Isomers

The eighteen structural isomers of octane can be logically grouped based on the length of their longest continuous carbon chain (the parent alkane). This classification helps in understanding the systematic variation in their structures. The following diagram, generated using the DOT language, illustrates this hierarchical relationship.

Structural_Isomers_of_Octane Structural Isomers of C8H18 C8H18 Octane Isomers (C8H18) Heptanes Methylheptanes C8H18->Heptanes Hexanes Dimethylhexanes & Ethylhexane C8H18->Hexanes Pentanes Trimethylpentanes & Ethyl-methylpentanes C8H18->Pentanes Butane Tetramethylbutane C8H18->Butane nOctane n-Octane C8H18->nOctane Straight Chain Methylheptane2 2-Methylheptane Heptanes->Methylheptane2 Methylheptane3 3-Methylheptane Heptanes->Methylheptane3 Methylheptane4 This compound Heptanes->Methylheptane4 Dimethylhexane22 2,2-Dimethylhexane Hexanes->Dimethylhexane22 Dimethylhexane23 2,3-Dimethylhexane Hexanes->Dimethylhexane23 Dimethylhexane24 2,4-Dimethylhexane Hexanes->Dimethylhexane24 Dimethylhexane25 2,5-Dimethylhexane Hexanes->Dimethylhexane25 Dimethylhexane33 3,3-Dimethylhexane Hexanes->Dimethylhexane33 Dimethylhexane34 3,4-Dimethylhexane Hexanes->Dimethylhexane34 Ethylhexane3 3-Ethylhexane Hexanes->Ethylhexane3 Trimethylpentane223 2,2,3-Trimethylpentane Pentanes->Trimethylpentane223 Trimethylpentane224 2,2,4-Trimethylpentane Pentanes->Trimethylpentane224 Trimethylpentane233 2,3,3-Trimethylpentane Pentanes->Trimethylpentane233 Trimethylpentane234 2,3,4-Trimethylpentane Pentanes->Trimethylpentane234 Ethylmethylpentane3_2 3-Ethyl-2-methylpentane Pentanes->Ethylmethylpentane3_2 Ethylmethylpentane3_3 3-Ethyl-3-methylpentane Pentanes->Ethylmethylpentane3_3 Tetramethylbutane 2,2,3,3-Tetramethylbutane Butane->Tetramethylbutane

Structural hierarchy of octane isomers based on parent chain length.

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-Methylheptane (C₈H₁₈), an important branched-chain alkane. The data and methodologies presented are essential for professionals in research, chemical engineering, and pharmaceutical development where a thorough understanding of the physicochemical behavior of organic compounds is critical. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and provides a visual representation of the workflow for characterizing thermodynamic properties.

Core Thermodynamic Data of this compound

The following tables summarize the essential thermodynamic and physical properties of this compound, compiled from various reputable sources.

Table 1: Physical and Molar Properties

PropertyValueUnit
Molecular FormulaC₈H₁₈-
Molar Mass114.23 g/mol
Density (at 25 °C)0.705g/mL
Refractive Index (n20/D)1.398-

Table 2: Phase Transition Properties

PropertyValueUnit
Boiling Point (at 1 atm)117-118°C
Melting Point-121°C
Enthalpy of Vaporization (ΔvapH)33.35 (at 390.9 K)kJ/mol
Enthalpy of Fusion (ΔfusH)Data not readily availablekJ/mol

Table 3: Thermodynamic Properties

PropertyValueUnit
Standard Enthalpy of Formation (liquid, ΔfH°liquid)-255.4 ± 1.0kJ/mol
Standard Enthalpy of Combustion (liquid, ΔcH°liquid)-5461.3 ± 1.1kJ/mol
Heat Capacity (Cp, liquid)Temperature-dependentJ/(mol·K)
Vapor Pressure (at 37.7 °C)0.77psi

Experimental Protocols

The determination of the thermodynamic properties of this compound involves a range of precise experimental techniques. The following sections detail the general methodologies employed for measuring key parameters.

Calorimetry for Enthalpy and Heat Capacity Determination

a) Bomb Calorimetry (for Enthalpy of Combustion): The standard enthalpy of combustion is determined using a bomb calorimeter. A precisely weighed sample of this compound is placed in a sealed container (the "bomb") which is then filled with pure oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[1] Hess's Law can then be applied to determine the standard enthalpy of formation from the enthalpy of combustion.[1][2][3]

b) Differential Scanning Calorimetry (DSC) (for Heat Capacity and Phase Transitions): Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the enthalpies of phase transitions. A small, encapsulated sample of this compound and an empty reference pan are placed in the DSC instrument. Both are heated or cooled at a controlled rate. The instrument measures the difference in heat flow required to maintain the sample and the reference at the same temperature. This difference is directly proportional to the heat capacity of the sample. When the sample undergoes a phase transition, such as melting or boiling, there is a significant endothermic or exothermic heat flow, which appears as a peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of the transition.

Vapor Pressure Measurement

a) Static Method: In the static method, a pure sample of liquid this compound is placed in a thermostatted container connected to a pressure measuring device. The sample is degassed to remove any dissolved air. The container is then heated to a specific temperature, and the system is allowed to reach equilibrium, at which point the pressure measured is the vapor pressure of the substance at that temperature.[4][5] This process is repeated at various temperatures to obtain the vapor pressure curve.

b) Ebulliometry (Dynamic Method): Ebulliometry involves measuring the boiling point of the liquid at different externally applied pressures. An ebulliometer is an apparatus that heats the liquid to its boiling point while accurately measuring both the temperature of the boiling liquid and the pressure of the system. By systematically varying the pressure, a series of corresponding boiling points can be determined, which directly provides the vapor pressure as a function of temperature.

c) Gas Chromatography Method: Correlation gas chromatography can be used to determine vaporization enthalpies and vapor pressures.[6][7] The retention time of this compound on a gas chromatography column is measured at different temperatures. By comparing these retention times to those of standard compounds with known vapor pressures (such as a homologous series of n-alkanes), the vapor pressure and enthalpy of vaporization of this compound can be derived.[6][7]

Density and Refractive Index Measurement

Density is typically measured using a pycnometer or a vibrating tube densitometer. The refractive index, a measure of how light propagates through the substance, is determined using a refractometer, often an Abbé refractometer, at a specified temperature and wavelength of light (commonly the sodium D-line).

Logical Workflow for Thermodynamic Property Characterization

The following diagram illustrates the general workflow for the experimental determination and subsequent application of the thermodynamic properties of a chemical compound like this compound.

ThermodynamicWorkflow cluster_0 Sample Preparation & Purity Analysis cluster_1 Experimental Determination cluster_2 Data Analysis & Property Calculation cluster_3 Application in Research & Development Sample Obtain/Synthesize This compound Purification Purification (e.g., Distillation) Sample->Purification PurityAnalysis Purity Analysis (e.g., GC-MS) Purification->PurityAnalysis Calorimetry Calorimetry (Bomb, DSC) PurityAnalysis->Calorimetry VaporPressure Vapor Pressure Measurement (Static, Ebulliometry) PurityAnalysis->VaporPressure PhysicalProperties Physical Property Measurement (Density, Refractive Index) PurityAnalysis->PhysicalProperties Enthalpy Calculate Enthalpy of Formation & Combustion Calorimetry->Enthalpy HeatCapacity Determine Heat Capacity (Cp vs. T) Calorimetry->HeatCapacity PhaseData Determine Phase Transition Data (Tb, Tm) Calorimetry->PhaseData VPCurve Generate Vapor Pressure Curve VaporPressure->VPCurve ProcessDesign Chemical Process Design & Optimization Enthalpy->ProcessDesign SafetyAnalysis Safety & Hazard Analysis Enthalpy->SafetyAnalysis ThermoModeling Thermodynamic Modeling & Simulation Enthalpy->ThermoModeling HeatCapacity->ProcessDesign HeatCapacity->ThermoModeling PhaseData->ProcessDesign DrugDev Drug Formulation & Solubility Studies PhaseData->DrugDev PhaseData->ThermoModeling VPCurve->ProcessDesign VPCurve->SafetyAnalysis VPCurve->DrugDev VPCurve->ThermoModeling

Workflow for Thermodynamic Property Characterization.

References

A Technical Guide to the Computational Modeling of 4-Methylheptane Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to model the three-dimensional structure and conformational landscape of 4-methylheptane. Given the absence of extensive published computational data for this specific molecule, this document serves as a detailed protocol for researchers aiming to perform such an analysis. The quantitative data presented is based on its close isomer, 3-methylhexane, to provide representative values and a framework for comparison.

Introduction to Computational Modeling of Branched Alkanes

This compound (C₈H₁₈) is a branched alkane, and like other flexible molecules, its biological and chemical properties are intrinsically linked to its three-dimensional structure and the relative energies of its conformers.[1] Computational modeling provides a powerful lens to explore the conformational space, predict stable structures, and understand the dynamics of such molecules at an atomic level. This is particularly relevant in fields like drug development, where molecular shape and flexibility are key determinants of binding affinity and biological activity.

The primary computational techniques employed for studying small organic molecules like this compound include conformational analysis, quantum chemical calculations, and molecular dynamics simulations. These methods allow for the determination of key structural and energetic parameters that govern the molecule's behavior.

Experimental Protocols: A Step-by-Step Computational Workflow

This section outlines a detailed protocol for the computational modeling of this compound.

Conformational Search and Analysis

The initial step in modeling a flexible molecule is to identify its low-energy conformers. This is achieved through a systematic or stochastic search of the potential energy surface.

Protocol:

  • Initial Structure Generation: A 2D or 3D structure of this compound is created using molecular building software (e.g., Avogadro, ChemDraw).

  • Conformational Search Algorithm: A conformational search is performed using a suitable algorithm. Common choices include:

    • Systematic Search: This method exhaustively rotates all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.

    • Stochastic (Monte Carlo) Search: This approach randomly samples different conformations and accepts or rejects them based on their energy.[2]

    • Molecular Dynamics-Based Search: Short molecular dynamics simulations at high temperatures can be used to explore the conformational space.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum. A molecular mechanics force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), is typically used for this initial, computationally less intensive step.

  • Clustering and Selection: The resulting minimized structures are clustered based on their root-mean-square deviation (RMSD) to identify unique conformers. The lowest energy conformers are then selected for further, more accurate calculations.

Quantum Chemical Calculations for Geometry Optimization and Energy Refinement

To obtain accurate geometric parameters and relative energies of the identified conformers, quantum chemical calculations are employed. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.

Protocol:

  • Method and Basis Set Selection: The chosen conformers from the conformational search are subjected to geometry optimization using a DFT functional, such as B3LYP, and a suitable basis set, for example, 6-31G(d,p) or larger for higher accuracy.

  • Geometry Optimization: The geometry of each conformer is optimized to find the structure that corresponds to a minimum on the potential energy surface at the chosen level of theory.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more computationally expensive method.

  • Relative Energy Calculation: The relative energies of the conformers are calculated by comparing their total energies, often including the ZPVE correction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time, including conformational transitions and interactions with its environment.

Protocol:

  • System Setup: A simulation box is created containing one or more this compound molecules. For simulations of the liquid state, the box is filled with multiple molecules at a density corresponding to the experimental liquid density.

  • Force Field Parameterization: An appropriate all-atom force field, such as OPLS-AA or CHARMM, is chosen to describe the inter- and intramolecular interactions. The parameters for the different atom types in this compound are assigned.

  • Energy Minimization: The energy of the initial system is minimized to remove any unfavorable contacts.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.

  • Production Run: A long simulation (nanoseconds to microseconds) is run to collect data on the trajectory of the atoms.

  • Analysis: The trajectory is analyzed to extract information such as radial distribution functions, diffusion coefficients, and the time evolution of dihedral angles to study conformational changes.

Data Presentation: Representative Structural and Energetic Data

Table 1: Calculated Bond Lengths of 3-Methylhexane (Representative)

BondBond Length (Å)
C-C (avg)1.53 - 1.54
C-H (avg)1.09 - 1.10

Note: These are typical bond lengths for alkanes calculated with DFT methods.

Table 2: Calculated Bond Angles of 3-Methylhexane (Representative)

AngleBond Angle (°)
C-C-C (avg)109.5 - 112.0
C-C-H (avg)109.0 - 111.0
H-C-H (avg)107.0 - 109.0

Note: Deviations from the ideal tetrahedral angle of 109.5° are expected due to steric hindrance.

Table 3: Relative Energies of Staggered Conformers of 3-Methylpentane (as an example for a branched alkane)

ConformerRelative Energy (kJ/mol)
Anti-Anti0.0
Anti-Gauche3.4 - 3.8
Gauche-Gauche> 3.8

Source: Based on general principles of conformational analysis of branched alkanes. The anti-anti conformation, where the largest groups are furthest apart, is generally the most stable.[3]

Visualization of the Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the computational modeling process described in this guide.

Computational_Workflow cluster_prep 1. Initial Structure Preparation cluster_conf_search 2. Conformational Analysis cluster_qm 3. Quantum Chemical Calculations cluster_md 4. Molecular Dynamics Simulation cluster_results 5. Final Outputs start 2D/3D Structure of This compound conf_search Conformational Search (Systematic/Stochastic) start->conf_search em_mm Energy Minimization (Molecular Mechanics) conf_search->em_mm cluster Clustering & Selection of Low-Energy Conformers em_mm->cluster geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) cluster->geom_opt Selected Conformers freq_calc Frequency Calculation (Confirm Minima & ZPVE) geom_opt->freq_calc md_setup System Setup (Force Field, Solvent) geom_opt->md_setup Initial Coordinates final_geom Optimized Geometries (Bond Lengths, Angles) geom_opt->final_geom spe_calc Single-Point Energy (Higher Accuracy) freq_calc->spe_calc rel_energy Relative Conformer Energies spe_calc->rel_energy final_energy Thermodynamic Properties rel_energy->final_energy md_equil Equilibration (NVT, NPT) md_setup->md_equil md_prod Production Run md_equil->md_prod md_analysis Trajectory Analysis md_prod->md_analysis final_dynamics Dynamic Behavior md_analysis->final_dynamics

Caption: A flowchart illustrating the computational workflow for modeling this compound.

Conclusion

This technical guide has provided a detailed framework for the computational modeling of this compound. While specific, published quantitative data for this molecule is sparse, the outlined protocols for conformational analysis, quantum chemical calculations, and molecular dynamics simulations offer a robust methodology for researchers to generate this data. By following these steps, scientists and drug development professionals can gain valuable insights into the structural and dynamic properties of this compound and other branched alkanes, which is crucial for understanding their chemical behavior and potential applications. The provided representative data for a close isomer serves as a useful benchmark for such computational investigations.

References

The Genesis of a Branched Alkane: Uncovering the Discovery and Historical Context of 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the early 20th-century chemical landscape reveals the emergence of 4-methylheptane, a branched-chain alkane, as a subject of scientific inquiry. While a singular, celebrated "discovery" paper remains elusive, its synthesis and characterization were products of a burgeoning era of organic chemistry focused on the systematic preparation and understanding of hydrocarbons.

The early 1900s was a period of intense investigation into the vast world of hydrocarbons, driven by the burgeoning automobile and petroleum industries. Chemists sought to synthesize and characterize the various isomers of alkanes to understand their physical properties and combustion characteristics. It is within this context that this compound, one of the eighteen structural isomers of octane (B31449), was first synthesized and identified.

While pinpointing a definitive first synthesis is challenging due to the nature of early 20th-century chemical literature, which often documented the synthesis of numerous compounds within a single publication, early work by chemists such as H. T. Clarke and his contemporaries in the first decade of the 20th century laid the groundwork for the preparation of a wide range of hydrocarbons, including branched alkanes. The synthesis of various octane isomers was a logical progression in the systematic study of hydrocarbons.

By the mid-20th century, this compound was a known compound, with its thermochemical properties being reported in a 1945 paper by Prosen and Rossini. This indicates that its synthesis and purification were established by this time.

Quantitative Data

The physical properties of this compound were meticulously determined by early 20th-century chemists. The following table summarizes key quantitative data, likely compiled in works such as Gustav Egloff's comprehensive 1939 publication, "Physical Constants of Hydrocarbons."

PropertyValue
Molecular FormulaC₈H₁₈
Molecular Weight114.23 g/mol
Boiling Point117-118 °C
Melting Point-121 °C
Density (at 20°C)~0.705 g/mL
Refractive Index (at 20°C)~1.398

Experimental Protocols of the Era

The synthesis of this compound in the early 20th century would have relied on the established methods of the time for forming carbon-carbon bonds. Two likely experimental protocols are the Wurtz reaction and the Grignard reaction.

Hypothetical Synthesis via Grignard Reaction

A plausible route for the first synthesis of this compound would have involved a Grignard reaction, a powerful tool for C-C bond formation discovered by Victor Grignard in 1900.

Experimental Protocol:

  • Preparation of the Grignard Reagent (Propylmagnesium Bromide):

    • In a thoroughly dried flask equipped with a reflux condenser and a dropping funnel, magnesium turnings would be placed.

    • A solution of 1-bromopropane (B46711) in anhydrous diethyl ether would be slowly added to the magnesium.

    • The reaction would be initiated, often with gentle warming or the addition of a crystal of iodine, to form propylmagnesium bromide. The reaction mixture would be refluxed until the magnesium is consumed.

  • Reaction with a Ketone (Pentan-2-one):

    • A solution of pentan-2-one in anhydrous diethyl ether would be slowly added to the cooled Grignard reagent.

    • The reaction mixture would be stirred and likely refluxed for a period to ensure complete reaction, forming the magnesium salt of the tertiary alcohol.

  • Hydrolysis and Reduction to this compound:

    • The reaction mixture would be cooled and then carefully hydrolyzed by the slow addition of a dilute acid (e.g., sulfuric acid or hydrochloric acid) to produce the tertiary alcohol, 4-methylheptan-4-ol.

    • The tertiary alcohol would then be reduced to the corresponding alkane. A common method of the era was the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). For this protocol, we will detail the Clemmensen reduction.

    • The isolated 4-methylheptan-4-ol would be refluxed with amalgamated zinc and concentrated hydrochloric acid.

  • Purification:

    • The resulting crude this compound would be separated from the aqueous layer.

    • It would then be washed with water, a dilute solution of sodium bicarbonate to remove any residual acid, and then again with water.

    • The product would be dried over a suitable drying agent, such as anhydrous calcium chloride.

    • Final purification would be achieved by fractional distillation. The fraction boiling in the range of 117-118 °C would be collected as pure this compound.

Mandatory Visualizations

Grignard_Synthesis_4_Methylheptane 1-Bromopropane 1-Bromopropane Propylmagnesium Bromide Propylmagnesium Bromide 1-Bromopropane->Propylmagnesium Bromide  + Mg / Dry Ether Mg Mg Mg->Propylmagnesium Bromide 4-Methylheptan-4-ol (intermediate) 4-Methylheptan-4-ol (intermediate) Propylmagnesium Bromide->4-Methylheptan-4-ol (intermediate)  + Pentan-2-one Pentan-2-one Pentan-2-one Pentan-2-one->4-Methylheptan-4-ol (intermediate) Clemmensen Reduction Clemmensen Reduction 4-Methylheptan-4-ol (intermediate)->Clemmensen Reduction This compound This compound Clemmensen Reduction->this compound  Zn(Hg), HCl Wurtz_Reaction_Workflow cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_products Products Alkyl Halide 1 (e.g., 1-bromopropane) Alkyl Halide 1 (e.g., 1-bromopropane) Sodium Metal Sodium Metal Alkyl Halide 1 (e.g., 1-bromopropane)->Sodium Metal Reacts with Alkyl Halide 2 (e.g., 1-bromobutane) Alkyl Halide 2 (e.g., 1-bromobutane) Alkyl Halide 2 (e.g., 1-bromobutane)->Sodium Metal Desired Product (this compound) Desired Product (this compound) Sodium Metal->Desired Product (this compound) Forms mixture Side Product 1 (Hexane) Side Product 1 (Hexane) Sodium Metal->Side Product 1 (Hexane) Side Product 2 (Octane) Side Product 2 (Octane) Sodium Metal->Side Product 2 (Octane)

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptane (C₈H₁₈) is a branched-chain alkane, an isomer of octane, that serves as a fundamental molecule in various fields of chemical research and development.[1] Its well-defined physical and chemical characteristics make it a valuable reference compound in studies ranging from hydrocarbon chemistry to analytical method development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and relevant spectroscopic data. All quantitative data is presented in structured tables for ease of comparison, and key concepts are visualized using diagrams.

Molecular Structure

The molecular structure of this compound consists of a seven-carbon heptane (B126788) chain with a methyl group attached to the fourth carbon atom.

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups. Alkanes like this compound are nonpolar molecules, which explains their low solubility in water and densities less than 1.0 g/mL.[2][3]

PropertyValueUnits
Molecular FormulaC₈H₁₈-
Molecular Weight114.23 g/mol
AppearanceColorless, clear liquid-
Boiling Point117-118°C
Melting Point-121°C
Density0.705g/mL at 25°C
Refractive Index1.398n20/D
Vapor Pressure20.5mmHg at 25°C
Flash Point4°C (closed cup)
Solubility in Water7.965mg/L at 25°C (estimated)
Solubility in Organic SolventsSoluble in alcohol, ether, chloroform, and methanol (B129727) (sparingly)-

Experimental Protocols for Determining Physical Properties

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.[4]

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 150 °C)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil or silicone oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, with the oil level above the sample.

  • Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating of the oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.

Apparatus:

  • Pycnometer (specific gravity bottle) with a ground-glass stopper and capillary tube

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Distilled water

  • This compound sample

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water and insert the stopper. Ensure no air bubbles are trapped and that the capillary is filled. Wipe any excess water from the outside.

  • Weigh the pycnometer filled with water and record its mass (m₂).

  • Record the temperature of the water.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound, insert the stopper, and wipe the exterior.

  • Weigh the pycnometer filled with this compound and record its mass (m₃).

  • Calculate the density of this compound using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the recorded temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance.[3][5]

Apparatus:

Procedure:

  • Turn on the refractometer and the light source.

  • Connect the refractometer to a constant temperature water bath set at 20°C and allow the prisms to equilibrate.

  • Open the prism assembly and clean the surfaces with a soft tissue and ethanol or acetone. Allow it to dry completely.

  • Using a dropper, place a few drops of this compound onto the lower prism.

  • Close the prism assembly firmly.

  • Look through the eyepiece and adjust the coarse and fine control knobs until the light and dark fields are in sharp focus.

  • If a colored band is visible at the borderline, adjust the chromaticity screw to eliminate it.

  • Align the borderline exactly on the crosshairs of the eyepiece.

  • Read the refractive index value from the scale. Record the temperature.

Chemical Properties and Reactivity

Alkanes are generally unreactive due to the strong, nonpolar C-C and C-H single bonds.[3] However, they undergo certain reactions under specific conditions, primarily combustion and free-radical halogenation.

Combustion

Complete combustion of this compound in the presence of excess oxygen produces carbon dioxide and water, releasing a significant amount of energy.[6]

Reaction Equation: C₈H₁₈ + 12.5 O₂ → 8 CO₂ + 9 H₂O

Experimental Protocol (Qualitative): This experiment demonstrates the products of complete combustion.

Apparatus:

  • Spirit lamp or small crucible

  • Funnel

  • U-tube containing anhydrous copper(II) sulfate

  • Test tube containing limewater (calcium hydroxide (B78521) solution)

  • Suction pump

  • This compound

Procedure:

  • Set up the apparatus with the funnel inverted over the spirit lamp containing this compound.

  • Connect the funnel to the U-tube, and the U-tube to the test tube with limewater.

  • Connect the test tube to a suction pump to draw the combustion products through the apparatus.

  • Ignite the this compound.

  • Observe the anhydrous copper(II) sulfate. A color change from white to blue indicates the presence of water.

  • Observe the limewater. The formation of a white precipitate (calcium carbonate) indicates the presence of carbon dioxide.

cluster_0 Combustion Setup This compound + O2 This compound + O2 Funnel Funnel This compound + O2->Funnel Combustion Products U-tube (Anhydrous CuSO4) U-tube (Anhydrous CuSO4) Funnel->U-tube (Anhydrous CuSO4) Test Tube (Limewater) Test Tube (Limewater) U-tube (Anhydrous CuSO4)->Test Tube (Limewater) Suction Pump Suction Pump Test Tube (Limewater)->Suction Pump

Caption: Experimental workflow for qualitative analysis of combustion products.

Free-Radical Halogenation

In the presence of UV light or high temperatures, alkanes react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction.[7][8] This reaction is typically non-selective and can lead to a mixture of halogenated products.[9]

Reaction Mechanism (Example with Chlorine):

  • Initiation: Cl₂ → 2 Cl• (under UV light)

  • Propagation:

    • CH₃(CH₂)₅CH(CH₃)₂ + Cl• → •C₈H₁₇ + HCl

    • •C₈H₁₇ + Cl₂ → C₈H₁₇Cl + Cl•

  • Termination:

    • Cl• + Cl• → Cl₂

    • •C₈H₁₇ + •C₈H₁₇ → C₁₆H₃₄

    • •C₈H₁₇ + Cl• → C₈H₁₇Cl

Experimental Protocol (Demonstration):

Apparatus:

  • Test tube or reaction flask

  • UV lamp

  • This compound

  • Bromine water (aqueous solution of bromine)

Procedure:

  • Add a small amount of this compound to a test tube.

  • Add a few drops of bromine water. The mixture will be reddish-brown due to the bromine.

  • Stopper the test tube and shake well. Observe that there is no immediate reaction in the absence of light.

  • Expose the test tube to a UV lamp or direct sunlight.

  • Observe the gradual disappearance of the reddish-brown color, indicating that the bromine has reacted with the alkane.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will show signals in the typical alkane region (around 0.8-1.5 ppm). The complexity of the spectrum arises from the overlapping signals of the different types of protons.

¹³C NMR: The carbon NMR spectrum provides distinct signals for each chemically non-equivalent carbon atom.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[10][11][12] Ensure the solution is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[10]

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Relaxation delay: 1-2 seconds

      • Spectral width: ~16 ppm

    • ¹³C NMR:

      • Pulse sequence: zgpg30 (proton-decoupled)

      • Number of scans: 1024 or more

      • Relaxation delay: 2-5 seconds

      • Spectral width: ~240 ppm

  • Data Acquisition and Processing: Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum. For ¹H NMR, integrate the signals and determine the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of an alkane, showing strong C-H stretching and bending vibrations.

Expected Absorptions:

  • ~2850-3000 cm⁻¹: C-H stretching (strong)

  • ~1450-1470 cm⁻¹: C-H bending (strong)

  • ~1370-1380 cm⁻¹: C-H methyl umbrella bend (medium)

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a few drops of this compound onto the ATR crystal, ensuring it is fully covered.

  • Sample Spectrum: Acquire the sample spectrum.

  • Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For branched alkanes like this compound, fragmentation often occurs preferentially at the branch point, leading to the formation of more stable secondary carbocations.[13]

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Gas Chromatography (GC) Parameters (Typical):

    • Column: Non-polar capillary column (e.g., DB-1, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

Safety Information

This compound is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and may cause drowsiness or dizziness. It is also very toxic to aquatic life with long-lasting effects.[13][14]

GHS Hazard Pictograms:

  • Flame (Flammable)

  • Health Hazard (Aspiration Hazard, STOT SE)

  • Exclamation Mark (Skin Irritant)

  • Environment (Hazardous to the aquatic environment)

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[13]

  • Keep container tightly closed.[13]

  • Avoid breathing vapors.

  • Wear protective gloves, eye protection, and face protection.[14]

  • If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[13]

  • Avoid release to the environment.[13]

This guide provides a foundational understanding of the physical and chemical properties of this compound. For more specific applications, further consultation of specialized literature is recommended.

References

The Chirality of 4-Methylheptane and its Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on the chirality of 4-methylheptane: It is a common misconception that this compound is a chiral molecule. In fact, this compound is achiral as it does not possess a stereocenter.[1][2] A stereocenter, in this context, would be a carbon atom bonded to four different substituent groups. In this compound, the fourth carbon atom is bonded to a methyl group, a hydrogen atom, and two identical propyl groups. Due to the presence of two identical substituents, this carbon is not a stereocenter, and the molecule is superimposable on its mirror image, rendering it achiral.

For the purpose of this technical guide and to address the core interest in stereoisomerism within a closely related structure, we will focus on a chiral derivative of this compound: 4-methylheptan-3-ol . This molecule is of significant interest to researchers, particularly in the fields of chemical ecology and drug development, due to its role as an insect pheromone with distinct biological activities for each of its stereoisomers.[3][4][5] 4-methylheptan-3-ol has two stereocenters, at the third and fourth carbon atoms, giving rise to four possible stereoisomers.

Stereoisomers of 4-Methylheptan-3-ol

The four stereoisomers of 4-methylheptan-3-ol are a result of the different spatial arrangements of the hydroxyl (-OH) and methyl (-CH3) groups around the C3 and C4 stereocenters. These are designated using the Cahn-Ingold-Prelog (R/S) notation. The four stereoisomers are:

  • (3R, 4R)-4-methylheptan-3-ol

  • (3S, 4S)-4-methylheptan-3-ol

  • (3R, 4S)-4-methylheptan-3-ol

  • (3S, 4R)-4-methylheptan-3-ol

(3R, 4R) and (3S, 4S) are a pair of enantiomers, as are (3R, 4S) and (3S, 4R). The relationship between any other pairing is diastereomeric.

Data Presentation: Physical and Biological Properties

The distinct stereochemistry of each isomer leads to differences in their physical properties, such as optical rotation, and more significantly, in their biological activity.

StereoisomerSpecific Rotation [α]D (c, solvent)Biological ActivityInsect Species
(3R, 4R) +23.0 (c 1.2, hexane)[3]Inhibitory to aggregation response[4][5]Scolytus amygdali (Almond bark beetle)
(3S, 4S) -18.9 (c 1.1, hexane)[3]Main component of aggregation pheromone[3][4]Scolytus multistriatus (Smaller European elm bark beetle), Scolytus amygdali[3][4]
(3R, 4S) -10.7 (c 1.4, hexane)[3]Trail pheromone[5]; Inhibitory to aggregation response[4][5]Leptogenys diminuta (ant)[5]; Scolytus amygdali[4][5]
(3S, 4R) +11.5 (c 1.0, hexane)[3]No significant biological activity reported

Experimental Protocols

The stereoselective synthesis and separation of the 4-methylheptan-3-ol isomers are crucial for studying their individual biological effects.

One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers

A highly efficient method for producing all four stereoisomers involves a one-pot, multi-enzymatic process starting from 4-methylhept-4-en-3-one.[3] This procedure utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to create the two stereogenic centers in a sequential and controlled manner.[3]

Materials:

  • 4-methylhept-4-en-3-one

  • Ene-reductase (e.g., OYE1-W116V, OYE2.6)[3]

  • Alcohol dehydrogenase (e.g., ADH440, ADH270)[3]

  • Glucose

  • Glucose dehydrogenase (GDH)

  • NADP+

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • DMSO

  • Ethyl acetate (B1210297) (for extraction)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of 4-methylhept-4-en-3-one in DMSO is added to a potassium phosphate buffer containing the desired ene-reductase, glucose, GDH, and NADP+.[3]

  • The mixture is incubated for 24 hours at 30°C in an orbital shaker to facilitate the enantioselective reduction of the carbon-carbon double bond.[3]

  • Without isolating the intermediate, the appropriate alcohol dehydrogenase is added to the reaction mixture.[3]

  • The reaction is incubated for another 24 hours to allow for the stereoselective reduction of the carbonyl group.[3]

  • The reaction mixture is then extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated.

  • The resulting crude product is purified by column chromatography on silica gel to yield the desired stereoisomer of 4-methylheptan-3-ol.[3]

Separation and Analysis by Chiral Gas Chromatography

The separation and quantification of the stereoisomers of 4-methylheptan-3-ol are typically achieved using chiral gas chromatography (GC).[3]

Instrumentation and Conditions:

  • Gas Chromatograph: HP 6890 or equivalent[3]

  • Chiral Column: Chirasil DEX CB (25 m × 0.25 mm × 0.25 µm)[3]

  • Carrier Gas: Helium

  • Temperature Program: 45°C, ramped at 1.0°C/min to 65°C (hold for 1 min), then ramped at 50°C/min to 180°C (hold for 5 min).[3]

  • Derivatization: The alcohol stereoisomers are often converted to their acetyl derivatives by treatment with acetic anhydride (B1165640) in pyridine (B92270) prior to injection to improve separation.[3]

Expected Retention Times (for acetyl derivatives): [3]

  • (3S, 4S)-isomer: ~15.5 min

  • (3S, 4R)-isomer: ~16.0 min

  • (3R, 4R)-isomer: ~17.3 min

  • (3R, 4S)-isomer: ~17.7 min

Mandatory Visualizations

Logical Relationship of Stereoisomers

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 3R,4R (3R, 4R) 3S,4S (3S, 4S) 3R,4R->3S,4S enantiomers 3R,4S (3R, 4S) 3R,4R->3R,4S diastereomers 3S,4R (3S, 4R) 3R,4R->3S,4R diastereomers 3S,4S->3R,4S diastereomers 3S,4S->3S,4R diastereomers 3R,4S->3S,4R enantiomers

Caption: Stereoisomeric relationships of 4-methylheptan-3-ol.

Experimental Workflow for Multi-Enzymatic Synthesis

synthesis_workflow start 4-Methylhept-4-en-3-one step1 Enantioselective Reduction of C=C (Ene-Reductase, GDH, NADP+, Glucose) start->step1 intermediate Chiral Ketone Intermediate ((R)- or (S)-4-methylheptan-3-one) step1->intermediate step2 Stereoselective Reduction of C=O (Alcohol Dehydrogenase) intermediate->step2 product Specific Stereoisomer of 4-Methylheptan-3-ol step2->product

Caption: One-pot multi-enzymatic synthesis of 4-methylheptan-3-ol stereoisomers.

References

Spectroscopic Profile of 4-Methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylheptane, a branched alkane. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification and analysis in complex mixtures.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

ProtonsChemical Shift (δ, ppm)Multiplicity
-CH₃ (C1 & C7)~ 0.88Triplet
-CH₃ (on C4)~ 0.85Doublet
-CH₂- (C2, C3, C5, C6)~ 1.25Multiplet
-CH- (C4)~ 1.15Multiplet

Note: Chemical shifts for alkanes can be very similar, leading to complex, overlapping multiplets. The values presented are approximate and can vary based on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

CarbonChemical Shift (δ, ppm)
C1 & C7~ 14.2
C4-CH₃~ 19.5
C2 & C6~ 23.2
C3 & C5~ 30.0
C4~ 32.5
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)Vibration TypeIntensity
2955-2850C-H stretch (alkane)Strong
1465-CH₂- bend (scissoring)Medium
1378-CH₃ bend (symmetric)Medium
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment
114Low[M]⁺ (Molecular Ion)
99Moderate[M - CH₃]⁺
85Moderate[M - C₂H₅]⁺
71High[M - C₃H₇]⁺
57Very High (Base Peak)[C₄H₉]⁺
43High[C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. A standard one-pulse sequence is used. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

FTIR Spectroscopy Protocol: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis Protocol: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

4-Methylheptane as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylheptane, a branched-chain alkane, has been identified as a volatile organic compound (VOC) in several plant species, including Amaranth (Amaranthus spp.) and Tomato (Solanum lycopersicum).[1][2] While its precise functions are still under investigation, emerging evidence suggests a significant role in plant defense and communication. This technical guide provides a comprehensive overview of the current understanding of this compound as a plant metabolite, focusing on its biosynthesis, potential ecological roles, analytical methodologies for its detection and quantification, and its possible involvement in plant signaling pathways.

Introduction

Plants produce a vast and diverse array of secondary metabolites that are not directly involved in their primary growth and developmental processes. These compounds, which include a wide range of volatile organic compounds (VOCs), play crucial roles in mediating interactions between plants and their environment. They can act as attractants for pollinators, deterrents to herbivores, and as signaling molecules in plant-plant and plant-microbe interactions.[3]

This compound (C₈H₁₈) is a saturated, branched-chain alkane that has been identified as a component of the volatile profiles of certain plants.[1][2] Its structural similarity to known insect pheromones and other semiochemicals suggests a potential role in chemical ecology.[4][5] This guide aims to consolidate the available scientific information on this compound in the context of plant biology, providing a resource for researchers interested in exploring its biosynthesis, ecological functions, and potential applications.

Biosynthesis of this compound in Plants (Hypothetical Pathway)

While the precise biosynthetic pathway of this compound in plants has not been fully elucidated, it is hypothesized to be derived from the fatty acid synthesis (FAS) pathway, specifically the Type II FAS system, which is also responsible for the production of other branched-chain alkanes in microorganisms. This proposed pathway involves the use of specific precursor molecules to introduce the methyl branch.

The biosynthesis is thought to proceed as follows:

  • Initiation: The synthesis is likely initiated with a branched-chain precursor. Instead of the usual acetyl-CoA, a precursor such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from the catabolism of branched-chain amino acids (valine and isoleucine, respectively), is used.

  • Elongation: The initial branched-chain starter unit is then elongated by the sequential addition of two-carbon units from malonyl-ACP (acyl carrier protein) through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase complex.

  • Termination and Conversion: The resulting branched-chain fatty acid is then likely converted to this compound through a process that may involve decarboxylation or the action of a cytochrome P450 enzyme.

Hypothetical Biosynthesis of this compound cluster_0 Mitochondrion/Plastid cluster_1 Plastid Stroma cluster_2 Endoplasmic Reticulum/Cytosol Branched-chain Amino Acids Branched-chain Amino Acids Branched-chain Acyl-CoA Branched-chain Acyl-CoA Branched-chain Amino Acids->Branched-chain Acyl-CoA Catabolism Fatty Acid Synthase (FAS) II Complex Fatty Acid Synthase (FAS) II Complex Branched-chain Acyl-CoA->Fatty Acid Synthase (FAS) II Complex Initiation Branched-chain Fatty Acid Branched-chain Fatty Acid Fatty Acid Synthase (FAS) II Complex->Branched-chain Fatty Acid Malonyl-ACP Malonyl-ACP Malonyl-ACP->Fatty Acid Synthase (FAS) II Complex Elongation Conversion Enzymes Decarboxylase/ Cytochrome P450 Branched-chain Fatty Acid->Conversion Enzymes This compound This compound Conversion Enzymes->this compound

A hypothetical biosynthetic pathway for this compound in plants.

Ecological Role of this compound

The presence of this compound in plant volatiles suggests an ecological function, likely as a semiochemical. Semiochemicals are signaling chemicals that mediate interactions between organisms.[6][7] The ecological role of this compound can be categorized as follows:

  • Defense against Herbivores: Plants are known to release a blend of VOCs upon herbivore attack, which can act as a direct defense by repelling the herbivore or as an indirect defense by attracting natural enemies of the herbivore, such as parasitoids and predators.[3] Given that structurally similar alkanes and their derivatives function as insect pheromones, it is plausible that this compound could play a role in deterring herbivory or attracting beneficial insects.

  • Plant-Plant Communication: VOCs can also act as airborne signals between plants. A plant under attack may release a specific blend of volatiles that can be perceived by neighboring plants, priming their defenses in anticipation of a potential threat. While not specifically demonstrated for this compound, this is a known mechanism for other plant volatiles.[8]

  • Allelopathy: Some plant-emitted compounds can inhibit the growth of competing plant species. The potential allelopathic effects of this compound have not yet been investigated.

Quantitative Data

Currently, there is a scarcity of published quantitative data on the specific concentrations of this compound in different plant tissues or its emission rates under various conditions. The table below summarizes the reported occurrences of this compound. Future research should focus on quantifying its presence to better understand its physiological and ecological significance.

Plant SpeciesPlant PartConditionReference
Amaranthus spp.SeedsUnspecified[1][2]
Solanum lycopersicumNot specifiedUnspecified[1]

Experimental Protocols

The identification and quantification of this compound in plant samples are typically achieved using gas chromatography-mass spectrometry (GC-MS). Below is a generalized protocol for the analysis of volatile compounds from plant tissues.

Sample Preparation and Volatile Collection

Headspace Solid-Phase Microextraction (SPME): This is a common technique for sampling volatile compounds from the headspace of a plant sample.

  • Sample Collection: Collect a known weight of fresh plant material (e.g., leaves, seeds) and place it in a sealed headspace vial.

  • Incubation: Incubate the vial at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

  • Extraction: Expose a conditioned SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

GC-MS Analysis
  • Desorption: Insert the SPME fiber into the heated injection port of the GC-MS to desorb the analytes onto the analytical column.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar DB-5ms column). A typical temperature program would be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 5°C/minute.

    • Final hold: Hold at 250°C for 5 minutes.

  • Detection and Identification: As the compounds elute from the column, they are ionized (typically by electron impact) and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint that can be compared to a spectral library (e.g., NIST) for identification. The retention time of the compound is also used for confirmation.

  • Quantification: For quantification, a calibration curve is generated using a pure standard of this compound at known concentrations. An internal standard (a compound not naturally present in the sample) is often added to the sample to correct for variations in extraction and injection efficiency. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.[9][10][11]

Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Volatile Extraction cluster_2 GC-MS Analysis A Plant Tissue Collection B Headspace Vial Sealing A->B C Incubation B->C D SPME Fiber Exposure C->D E Thermal Desorption in GC Inlet D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Data Analysis (Identification & Quantification) G->H I Results H->I

A generalized workflow for the analysis of this compound from plant tissues.

Potential Signaling Pathway (Hypothetical)

Volatile organic compounds can act as signaling molecules that trigger a cascade of events within the plant cell, leading to a physiological response. While a specific signaling pathway for this compound has not been identified, a hypothetical pathway can be proposed based on known mechanisms of VOC perception and signal transduction in plants.[8][12][13][14][15]

  • Perception: this compound released into the intercellular space or perceived from the environment may bind to a putative receptor on the plasma membrane of a plant cell.

  • Signal Transduction: This binding event could trigger a series of intracellular signaling events, including:

    • An influx of calcium ions (Ca²⁺) into the cytosol.

    • The activation of a Mitogen-Activated Protein Kinase (MAPK) cascade.

    • The production of reactive oxygen species (ROS).

  • Hormonal Crosstalk: These early signaling events can lead to the biosynthesis and accumulation of defense-related phytohormones, such as jasmonic acid (JA) and salicylic (B10762653) acid (SA).

  • Transcriptional Reprogramming: The accumulation of these hormones and the activation of the MAPK cascade can lead to the activation of specific transcription factors.

  • Defense Response: These transcription factors then regulate the expression of defense-related genes, leading to the production of defensive compounds, such as proteinase inhibitors or other secondary metabolites, ultimately enhancing the plant's resistance to stressors.

Hypothetical Signaling Pathway of this compound This compound This compound Putative Receptor Putative Receptor This compound->Putative Receptor Ca2+ Influx Ca2+ Influx Putative Receptor->Ca2+ Influx MAPK Cascade MAPK Cascade Putative Receptor->MAPK Cascade ROS Production ROS Production Putative Receptor->ROS Production Phytohormone Biosynthesis (JA, SA) Phytohormone Biosynthesis (JA, SA) Ca2+ Influx->Phytohormone Biosynthesis (JA, SA) MAPK Cascade->Phytohormone Biosynthesis (JA, SA) ROS Production->Phytohormone Biosynthesis (JA, SA) Transcription Factors Transcription Factors Phytohormone Biosynthesis (JA, SA)->Transcription Factors Defense Gene Expression Defense Gene Expression Transcription Factors->Defense Gene Expression Defense Response Defense Response Defense Gene Expression->Defense Response

A hypothetical signaling cascade initiated by this compound in a plant cell.

Conclusion and Future Directions

This compound represents an intriguing but underexplored component of the plant metabolome. While its presence in certain plant species is established, its precise biosynthetic pathway, ecological roles, and signaling functions remain largely unknown. The hypothetical frameworks presented in this guide, based on analogous systems, provide a foundation for future research.

Key areas for future investigation include:

  • Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific enzymes involved in the biosynthesis of this compound in plants.

  • Quantitative Analysis: Detailed quantification of this compound in various plant tissues and under different biotic and abiotic stress conditions.

  • Ecological Validation: Bioassays to determine the effects of this compound on herbivores, their natural enemies, and competing plants.

  • Signaling Pathway Dissection: Identification of the receptors and downstream signaling components involved in the perception and transduction of a this compound signal.

A deeper understanding of the role of this compound as a plant metabolite could open new avenues for the development of novel strategies for crop protection and sustainable agriculture.

References

An In-depth Technical Guide to the Molecular Geometry of 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular geometry of 4-methylheptane, a branched alkane of interest in various fields of chemical research and development. The document outlines the key structural parameters, including bond lengths, bond angles, and dihedral angles, based on established principles of organic chemistry and computational modeling. Furthermore, it details a standard experimental protocol for the determination of molecular geometry in the gas phase.

Molecular Structure and Conformation

This compound (C₈H₁₈) is a saturated hydrocarbon featuring a seven-carbon heptane (B126788) backbone with a methyl group substituted at the fourth carbon atom. As with other alkanes, the carbon atoms in this compound are sp³ hybridized, resulting in a tetrahedral geometry around each carbon.[1] This hybridization dictates that the ideal bond angles are approximately 109.5°.[2] The molecule is flexible, with rotation possible around its carbon-carbon single bonds, leading to various conformations. The most stable conformations are those that minimize steric hindrance between the alkyl groups.

The overall shape of this compound is not linear but rather adopts a zigzag conformation for the main heptane chain to accommodate the tetrahedral bond angles. The methyl branch at the C4 position introduces further complexity to its three-dimensional structure and conformational analysis.

Quantitative Geometrical Data

Table 1: Representative Bond Lengths in this compound

Bond TypeTypical Bond Length (Å)
C-C (sp³-sp³)1.54[3]
C-H (sp³-s)1.09[4][5]

Table 2: Representative Bond Angles in this compound

AngleTypical Bond Angle (°)
C-C-C~109.5[2][6]
C-C-H~109.5[2]
H-C-H~109.5[2]

Table 3: Key Dihedral Angles in Alkanes

ConformationDihedral Angle (°)Description
Anti180The most stable conformation with bulky groups farthest apart.
Gauche60A staggered conformation where bulky groups are adjacent.
Eclipsed0, 120, 240The least stable conformations with groups overlapping.

The relative energies of different conformers of this compound are determined by a combination of torsional strain (from eclipsed bonds) and steric strain (from repulsive interactions between bulky groups). The molecule will predominantly exist in conformations that maximize the distance between the propyl and methyl groups attached to the main chain.

Experimental Protocol: Gas Electron Diffraction (GED)

Gas Electron Diffraction (GED) is a powerful experimental technique used to determine the molecular structure of volatile compounds in the gas phase.[7] The following protocol outlines the key steps involved in a typical GED experiment for a molecule like this compound.

3.1. Sample Preparation and Introduction

  • A pure sample of this compound is placed in a reservoir connected to the diffraction apparatus.

  • The sample is vaporized by heating the reservoir to a temperature sufficient to achieve a vapor pressure of approximately 10⁻³ to 10⁻⁴ mbar.[2]

  • The gaseous sample is introduced into the high-vacuum diffraction chamber (typically at a pressure of 10⁻⁷ mbar or lower) through a fine nozzle (around 0.2 mm in diameter).[7]

3.2. Electron Beam Generation and Scattering

  • A high-energy electron beam (typically 40-60 keV) is generated by an electron gun.

  • The electron beam is focused and directed to intersect the effusing gas jet of this compound molecules.

  • The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

3.3. Data Acquisition

  • The scattered electrons form a diffraction pattern of concentric rings due to the random orientation of the molecules in the gas phase.

  • This diffraction pattern is recorded on a detector, which could be a photographic plate or a modern imaging plate or CCD detector.

  • To compensate for the rapid decrease in scattering intensity with increasing scattering angle, a rotating sector is often placed in front of the detector.[7]

3.4. Data Analysis

  • The recorded diffraction pattern is digitized and radially averaged to obtain a one-dimensional intensity curve as a function of the scattering angle.

  • The experimental molecular scattering intensity is extracted by subtracting the atomic scattering background from the total scattering intensity.

  • A theoretical molecular scattering curve is calculated based on an initial structural model of this compound. This model includes parameters for bond lengths, bond angles, and dihedral angles.

  • The parameters of the theoretical model are refined by a least-squares fitting procedure to achieve the best possible match with the experimental scattering curve.

  • The final refined parameters provide the experimentally determined molecular geometry of this compound.

Visualizations

Caption: Molecular graph of this compound with carbon atom numbering.

This guide provides a foundational understanding of the molecular geometry of this compound, leveraging established chemical principles and outlining a robust experimental methodology for its determination. The provided data and protocols are intended to support further research and development activities involving this and similar branched alkanes.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the theoretical yield calculation for the synthesis of 4-methylheptane, a branched-chain alkane. The synthesis will be based on the Corey-House reaction, a robust and widely utilized method for the formation of unsymmetrical alkanes with high yields.[1][2][3][4][5] This document outlines the experimental protocol, presents quantitative data in a clear tabular format, and includes a workflow diagram to illustrate the calculation process, adhering to the specified technical requirements.

Introduction to this compound and the Corey-House Synthesis

This compound is a saturated hydrocarbon with the chemical formula C8H18. It is a colorless liquid and finds use in organic synthesis.[6] The Corey-House synthesis is a superior method for preparing unsymmetrical alkanes as it generally provides higher yields and avoids the mixture of products often encountered with other methods like the Wurtz reaction.[7][8][9][10][11] The key reagent in this synthesis is a lithium dialkylcuprate, also known as a Gilman reagent, which is reacted with an alkyl halide.[3][4][5]

For the synthesis of this compound, a plausible Corey-House reaction involves the coupling of a propyl group with a sec-butyl group. This can be achieved by reacting lithium dipropylcuprate with 2-bromobutane (B33332).

The overall reaction is as follows:

(CH₃CH₂CH₂)₂CuLi + CH₃CH(Br)CH₂CH₃ → CH₃CH₂CH₂CH(CH₃)CH₂CH₂CH₃ + CH₃CH₂CH₂Cu + LiBr

Experimental Protocol: Synthesis of this compound via Corey-House Reaction

This protocol is a representative procedure for the synthesis of this compound.

Step 1: Preparation of Propyllithium

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere of argon or nitrogen, add 1.5 g (0.22 mol) of lithium metal shavings.

  • Add 100 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, place a solution of 12.3 g (0.10 mol) of 1-bromopropane (B46711) in 50 mL of anhydrous diethyl ether.

  • Add the 1-bromopropane solution dropwise to the stirred lithium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture for one hour to ensure the complete formation of propyllithium.

Step 2: Formation of Lithium Dipropylcuprate (Gilman Reagent)

  • In a separate flask, prepare a suspension of 9.5 g (0.05 mol) of copper(I) iodide in 50 mL of anhydrous diethyl ether and cool it to 0 °C in an ice bath.

  • Slowly add the freshly prepared propyllithium solution from Step 1 to the stirred suspension of copper(I) iodide.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the Gilman reagent, lithium dipropylcuprate, is indicated by a change in the solution's appearance.

Step 3: Coupling Reaction to Form this compound

  • To the freshly prepared lithium dipropylcuprate solution at 0 °C, add a solution of 13.7 g (0.10 mol) of 2-bromobutane in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional two hours.

  • Quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ethereal layer and extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the diethyl ether by distillation.

  • Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data and Theoretical Yield Calculation

To calculate the theoretical yield, the limiting reactant must first be identified. The stoichiometry of the overall reaction is 1:1 between the Gilman reagent and the alkyl halide. The Gilman reagent is prepared from propyllithium, which in turn is prepared from 1-bromopropane. The stoichiometry for the formation of propyllithium from 1-bromopropane is 1:1.

  • Moles of 1-bromopropane: 12.3 g / 122.99 g/mol = 0.100 mol

  • Moles of 2-bromobutane: 13.7 g / 137.02 g/mol = 0.100 mol

Since the molar ratio of the reactants is 1:1, and equal moles of each are used, neither is in excess, and both are limiting reactants. The theoretical yield of this compound is therefore 0.100 mol.

  • Theoretical Yield in moles: 0.100 mol

  • Theoretical Yield in grams: 0.100 mol * 114.23 g/mol = 11.42 g

The following table summarizes the quantitative data for this synthesis.

Compound Molecular Formula Molar Mass ( g/mol ) Quantity Used Moles
1-BromopropaneC₃H₇Br122.9912.3 g0.100
LithiumLi6.941.5 g0.22
Copper(I) IodideCuI190.459.5 g0.05
2-BromobutaneC₄H₉Br137.0213.7 g0.100
This compound (Product) C₈H₁₈ 114.23 Theoretical: 11.42 g Theoretical: 0.100

Workflow for Theoretical Yield Calculation

The logical flow of the theoretical yield calculation can be visualized as a series of sequential steps, starting from the identification of reactants and culminating in the final mass of the product.

Theoretical_Yield_Calculation A Identify Reactants and Product 1-Bromopropane, 2-Bromobutane This compound B Determine Molar Masses C₃H₇Br: 122.99 g/mol C₄H₉Br: 137.02 g/mol C₈H₁₈: 114.23 g/mol A->B C Measure Reactant Masses 1-Bromopropane: 12.3 g 2-Bromobutane: 13.7 g B->C D Calculate Moles of Reactants 1-Bromopropane: 0.100 mol 2-Bromobutane: 0.100 mol C->D E Determine Stoichiometric Ratio (CH₃CH₂CH₂)₂CuLi : CH₃CH(Br)CH₂CH₃ 1 : 1 D->E F Identify Limiting Reactant Both are limiting E->F G Calculate Theoretical Moles of Product 0.100 mol F->G H Calculate Theoretical Yield (grams) 11.42 g G->H

Caption: Workflow for calculating the theoretical yield of this compound.

Conclusion

This guide has provided a comprehensive overview of the theoretical yield calculation for the synthesis of this compound using the Corey-House reaction. By following the detailed experimental protocol and understanding the principles of stoichiometry, researchers can accurately predict the maximum possible yield for this synthesis. The provided quantitative data and workflow diagram serve as valuable tools for planning and executing this organic transformation efficiently and effectively.

References

Solubility of 4-Methylheptane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methylheptane in various organic solvents. As a branched alkane, this compound's solubility is primarily governed by the principle of "like dissolves like," indicating its miscibility with nonpolar and weakly polar organic solvents. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures. This information is crucial for professionals in drug development, chemical synthesis, and formulation science where this compound may be utilized as a solvent, reactant, or reference compound.

Core Principles of this compound Solubility

This compound (C8H18) is a nonpolar, branched-chain hydrocarbon. Its solubility characteristics are dictated by the weak van der Waals forces it can establish with solvent molecules. Consequently, it exhibits high solubility in solvents with similar nonpolar characteristics, such as other hydrocarbons, ethers, and esters. Its solubility in polar solvents, particularly water, is negligible due to the inability of the nonpolar alkane to disrupt the strong hydrogen bonding network of water. Qualitative assessments consistently indicate that this compound is soluble in alcohols and ethers.[1][2]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, data for its structural isomer, 3-methylheptane (B165616), in methanol (B129727) provides a strong indication of the expected solubility of this compound in alcohols. The principle of isomerism suggests that the solubility behavior of this compound will be very similar to that of 3-methylheptane and other octane (B31449) isomers.

Below is a table summarizing the available quantitative data for 3-methylheptane in methanol, alongside predicted solubility classifications for this compound in other common organic solvents based on established chemical principles.

SolventChemical ClassTemperature (°C)Solubility of 3-Methylheptane (g/L)Predicted Solubility of this compound
MethanolAlcohol5154Soluble
10170Soluble
15190Soluble
20212Soluble
25242Soluble
30274Soluble
35314Soluble
40365Soluble
EthanolAlcoholAmbient-Miscible
AcetoneKetoneAmbient-Miscible
Diethyl EtherEtherAmbient-Miscible
Ethyl AcetateEsterAmbient-Miscible
TolueneAromatic HydrocarbonAmbient-Miscible
HexaneAlkaneAmbient-Miscible
ChloroformHalogenated AlkaneAmbient-Sparingly Soluble
Water-Ambient-Insoluble

Data for 3-methylheptane in methanol is sourced from Kiser et al., 1961, as cited in ChemicalBook.[3] Predictions for this compound are based on the general solubility of alkanes in organic solvents.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several robust methods can be employed to quantify the solubility of a liquid solute like this compound in an organic solvent. The choice of method often depends on the required precision, the properties of the solute and solvent, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a non-volatile solute in a volatile solvent.

Methodology:

  • Saturation: An excess amount of the solute (this compound) is added to a known volume of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. This can be facilitated by using a mechanical shaker or a magnetic stirrer in a temperature-controlled bath.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the mixture is allowed to stand for a period to allow the undissolved solute to settle.

  • Sample Collection: A known volume of the clear, saturated supernatant is carefully withdrawn using a calibrated pipette.

  • Solvent Evaporation: The collected sample is transferred to a pre-weighed, non-reactive container (e.g., an evaporating dish). The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator) to leave behind the non-volatile solute.

  • Mass Determination: The container with the solute residue is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

  • Calculation: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or mole fraction.

Spectroscopic Methods (UV-Vis)

For solutes that possess a chromophore (a part of a molecule responsible for its color), UV-Visible spectroscopy can be a rapid and accurate method for determining solubility. Since this compound does not absorb significantly in the UV-Vis range, this method would be more applicable if this compound were the solvent and the solubility of a chromophoric solute was being determined. However, for the purpose of a comprehensive guide, the methodology is outlined.

Methodology:

  • Calibration Curve: A series of standard solutions of the solute in the chosen solvent are prepared at known concentrations. The absorbance of each standard is measured at a specific wavelength (λmax) where the solute has maximum absorbance. A calibration curve of absorbance versus concentration is then plotted.

  • Saturated Solution Preparation: A saturated solution of the solute in the solvent is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Analysis: A sample of the clear supernatant is carefully withdrawn and diluted with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at λmax.

  • Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific technique that can be used to determine the concentration of a solute in a saturated solution.

Methodology:

  • Calibration: Standard solutions of the solute at various known concentrations are prepared and injected into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Injection: A sample of the clear supernatant is withdrawn, filtered through a suitable syringe filter (e.g., 0.45 µm), and then injected into the HPLC system.

  • Analysis and Quantification: The peak area corresponding to the solute is measured. The concentration of the solute in the saturated solution is then determined by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G General Solubility Determination Workflow cluster_prep Preparation cluster_analysis Analysis cluster_methods Concentration Determination Methods A Add excess this compound to organic solvent B Equilibrate at constant temperature with agitation A->B C Allow phases to separate B->C D Withdraw clear supernatant C->D Proceed to Analysis E Determine concentration of This compound in supernatant D->E F Gravimetric Method: Evaporate solvent and weigh residue E->F G Spectroscopic Method: Measure absorbance and use calibration curve E->G H Chromatographic Method (HPLC): Inject sample and quantify using calibration curve E->H I Calculate Solubility F->I G->I H->I

Caption: A flowchart illustrating the general workflow for determining the solubility of this compound.

G Factors Influencing Solubility of this compound cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of This compound SolutePolarity Nonpolar Nature SolutePolarity->Solubility SoluteStructure Branched Structure SoluteStructure->Solubility SolventPolarity Polarity ('Like dissolves like') SolventPolarity->Solubility SolventStructure Molecular Structure SolventStructure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors influencing the solubility of this compound in organic solvents.

References

The Physicochemical Principles of Boiling Point and Vapor Pressure in Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 4-Methylheptane and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and boiling points of this compound and its structural isomers. Understanding these fundamental physical properties is crucial for a wide range of applications, including purification, solvent selection, and process design in research and drug development. This document presents critically evaluated data, detailed experimental protocols for their determination, and a discussion of the underlying physicochemical principles that govern the observed trends.

Alkanes, being non-polar molecules, exhibit weak intermolecular forces known as van der Waals dispersion forces.[1][2] The strength of these forces is directly proportional to the surface area of the molecule. A larger surface area allows for more points of contact between adjacent molecules, resulting in stronger attractions and, consequently, a higher boiling point.[1][2]

For isomers of an alkane, which share the same molecular formula and weight, the degree of branching is the primary determinant of their boiling points. As branching increases, the molecule becomes more compact and spherical, reducing its surface area. This diminished surface area weakens the van der Waals forces, leading to a lower boiling point.[1][2][3] Therefore, straight-chain alkanes typically have the highest boiling points among their isomers.[1]

Vapor pressure is intrinsically linked to boiling point. It is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. A substance with a higher vapor pressure at a given temperature is more volatile and will have a lower normal boiling point. The normal boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure (1 atm).

Data Presentation: Boiling Points of this compound and Its Isomers

The following table summarizes the normal boiling points of this compound and its structural isomers (all C8H18). The isomers are arranged to illustrate the effect of branching on boiling point.

Isomer NameStructureNormal Boiling Point (°C)
n-OctaneCH₃(CH₂)₆CH₃125.7
2-MethylheptaneCH₃CH(CH₃)(CH₂)₄CH₃117.6
3-MethylheptaneCH₃CH₂CH(CH₃)(CH₂)₃CH₃118.9[4]
This compound CH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃ 117.7 [5]
2,2-Dimethylhexane (B166548)(CH₃)₃C(CH₂)₃CH₃106.8[6]
2,3-DimethylhexaneCH₃CH(CH₃)CH(CH₃)(CH₂)₂CH₃115.6
2,4-DimethylhexaneCH₃CH(CH₃)CH₂CH(CH₃)CH₂CH₃109.4
2,5-Dimethylhexane(CH₃)₂CHCH₂CH₂CH(CH₃)₂108[7]
3,3-Dimethylhexane (B1196316)CH₃CH₂C(CH₃)₂(CH₂)₂CH₃112.0[8]
3,4-Dimethylhexane (B165660)CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃117.7[9]
3-Ethylhexane(CH₃CH₂)₂CH(CH₂)₂CH₃118.6
2,2,3-Trimethylpentane(CH₃)₃CCH(CH₃)CH₂CH₃114.6
2,2,4-Trimethylpentane(CH₃)₃CCH₂CH(CH₃)₂99.2
2,3,3-TrimethylpentaneCH₃CH(CH₃)C(CH₃)₂CH₂CH₃112.1
2,3,4-Trimethylpentane(CH₃)₂CHCH(CH₃)CH(CH₃)₂113.5
3-Ethyl-2-methylpentane(CH₃)₂CHCH(CH₂CH₃)₂115.4
3-Ethyl-3-methylpentaneCH₃CH₂C(CH₃)(CH₂CH₃)₂118.3
2,2,3,3-Tetramethylbutane(CH₃)₃CC(CH₃)₃106.5[10]

Data Presentation: Vapor Pressure of this compound and Selected Isomers

The following table presents vapor pressure data for this compound and a selection of its isomers at various temperatures. This data is essential for modeling vaporization rates, understanding volatility, and designing distillation processes.

Temperature (°C)This compound[5]n-Octane[11]2,2,4-Trimethylpentane3-Methylheptane[12]3,3-Dimethylhexane[13]3,4-Dimethylhexane[14]2,2-Dimethylhexane[15]2,5-Dimethylhexane[16]
Vapor Pressure (mmHg)
12.410
24.520
38.040
46.660
58.3100
76.1200
96.3400
117.7760
2520.5[17]14.1[18]4119.6[12]28.6[13]21.7[14]34.0[15]30.3[16]
Vapor Pressure (kPa)
68.716.1[11]
79.423.1[11]
93.337.1[11]
107.257.9[11]
125.7101.3[11]

Experimental Protocols

Accurate determination of boiling point and vapor pressure is fundamental to chemical research. Below are detailed methodologies for key experimental techniques.

Determination of Boiling Point by the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, requiring only a small sample volume.[19]

Materials:

  • Thiele tube

  • Heating oil (mineral oil or silicone oil)

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or microburner

  • Clamp and stand

Procedure:

  • Fill the Thiele tube with heating oil to a level just above the top of the side arm.[20]

  • Securely attach the small test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[19]

  • Add the liquid sample to the small test tube to a depth of about 1-2 cm.

  • Place the capillary tube, with the sealed end up, into the liquid in the test tube.[21]

  • Clamp the Thiele tube to a stand and carefully lower the thermometer and test tube assembly into the oil. The test tube should be positioned in the main body of the Thiele tube, and the thermometer bulb should be roughly in the center.[20]

  • Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[21] Convection currents in the oil will maintain a uniform temperature.[20]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[21]

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[19][21] Record this temperature.

Determination of Vapor Pressure by the Static Method

The static method directly measures the equilibrium vapor pressure of a substance at a specific temperature.

Materials:

  • Vacuum-tight apparatus with a sample container, a pressure-measuring device (e.g., manometer, pressure transducer), and a connection to a vacuum pump.

  • Thermostatic bath for precise temperature control.

  • Sample of the alkane isomer.

Procedure:

  • Introduce a purified and degassed sample of the alkane into the sample container of the apparatus.

  • Evacuate the apparatus to remove any residual air or volatile impurities.

  • Immerse the sample container in the thermostatic bath set to the desired temperature and allow the system to reach thermal equilibrium.

  • The pressure measured by the pressure-measuring device once it stabilizes is the vapor pressure of the substance at that temperature.

  • Repeat the measurement at different temperatures to obtain a vapor pressure curve.

Determination of Vapor Pressure by Gas Chromatography

Correlation gas chromatography can be a powerful technique for determining the vapor pressure of volatile compounds like alkanes.

Materials:

  • Gas chromatograph (GC) equipped with a suitable column (e.g., a nonpolar capillary column).

  • A series of n-alkane standards with known vapor pressures.

  • The alkane isomer sample.

Procedure:

  • Inject the alkane isomer sample into the GC and determine its retention time under isothermal conditions.

  • Inject a series of n-alkane standards and determine their retention times under the same isothermal conditions.

  • A linear relationship exists between the logarithm of the vapor pressure of the n-alkane standards and their retention times. Create a calibration curve by plotting the natural log of the vapor pressure (ln P) versus the retention time (t_R) for the standards.

  • Using the retention time of the unknown isomer and the calibration curve, determine its vapor pressure.

  • This procedure can be repeated at different column temperatures to obtain vapor pressure data as a function of temperature.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the vapor pressure and boiling point of this compound and its isomers.

BoilingPointStructure cluster_0 Molecular Structure cluster_1 Physicochemical Properties Straight Chain Straight Chain Large Surface Area Large Surface Area Straight Chain->Large Surface Area leads to Branched Chain Branched Chain Small Surface Area Small Surface Area Branched Chain->Small Surface Area leads to Highly Branched Highly Branched Highly Branched->Small Surface Area Stronger van der Waals Forces Stronger van der Waals Forces Large Surface Area->Stronger van der Waals Forces results in High Boiling Point High Boiling Point Stronger van der Waals Forces->High Boiling Point causes Weaker van der Waals Forces Weaker van der Waals Forces Small Surface Area->Weaker van der Waals Forces results in Low Boiling Point Low Boiling Point Weaker van der Waals Forces->Low Boiling Point causes

Caption: Relationship between alkane isomer structure and boiling point.

ThieleTubeWorkflow start Start prep Prepare Sample: - Attach test tube to thermometer - Add liquid sample - Insert inverted capillary tube start->prep setup Assemble Apparatus: - Place thermometer assembly in Thiele tube prep->setup heat Gently heat side arm of Thiele tube setup->heat observe_bubbles Rapid, continuous bubbles? heat->observe_bubbles observe_bubbles->heat No cool Remove heat and allow to cool observe_bubbles->cool Yes observe_liquid Liquid enters capillary tube? cool->observe_liquid observe_liquid->cool No record Record temperature (Boiling Point) observe_liquid->record Yes end End record->end

Caption: Experimental workflow for boiling point determination using a Thiele tube.

References

4-Methylheptane: A Technical Deep Dive into its Role as a Gasoline Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptane, a branched-chain alkane with the chemical formula C8H18, is a naturally occurring hydrocarbon and a constituent of gasoline.[1][2] As an isomer of octane (B31449), its structural characteristics significantly influence its combustion properties, making it a subject of interest in fuel science and for researchers in organic chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative data, experimental protocols for its analysis, and its chemical behavior relevant to its application in gasoline.

Chemical Structure and Properties

This compound is a colorless liquid with a characteristic odor.[3] It is an acyclic saturated hydrocarbon, and its structure features a heptane (B126788) backbone with a methyl group located at the fourth carbon atom.

PropertyValueSource
Molecular Formula C8H18PubChem[1]
Molecular Weight 114.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 589-53-7PubChem[1]
Density 0.705 g/mL at 25 °CChemicalBook[4]
Boiling Point 117-118 °CChemicalBook[4]
Melting Point -121 °CWikidata[5]
Vapor Pressure 20.5 mmHg at 25 °CPubChem[1]

Quantitative Data as a Gasoline Component

The performance of this compound as a gasoline component is determined by several key parameters, including its octane rating, vapor pressure, and heat of combustion.

ParameterValueUnitSource
Research Octane Number (RON) 23-C.2 Fossil Fuels[6]
Motor Octane Number (MON) 23.8-EnggCyclopedia[7]
Standard Liquid Enthalpy of Combustion (ΔcH°liquid) -5463.5 ± 0.9kJ/molNIST WebBook[8]
Enthalpy of Vaporization (ΔvapH°) 39.0 ± 0.4kJ/molNIST WebBook[9]

Note on Octane Number: The Research Octane Number (RON) and Motor Octane Number (MON) are measures of a fuel's resistance to knocking or autoignition in a spark-ignition engine. RON is determined under less severe conditions (lower engine speed and no intake air heating), while MON is determined under more severe conditions.[10][11][12]

Experimental Protocols

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the detailed hydrocarbon analysis of gasoline, allowing for the separation and identification of individual components like this compound.[9][13][14]

Methodology:

A common approach involves direct injection of a diluted gasoline sample into the GC-MS system.

Instrumentation:

  • Gas Chromatograph: Equipped with a high-resolution capillary column. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often used for hydrocarbon analysis.[14]

  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer can be used for detection and identification.

Typical GC-MS Parameters for Gasoline Analysis:

ParameterValue
Injection Volume 0.2 - 1.0 µL
Inlet Temperature 250 - 280 °C
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium or Hydrogen
Oven Temperature Program Initial temperature of 40°C, ramped to 240-300°C. The specific ramp rate will depend on the desired separation.
MS Interface Temperature 240 °C
Ion Source Temperature 200 °C
Mass Range m/z 35-500
Measurement Mode Scan

Source: Adapted from Shimadzu Application Note and other sources.[13][14]

Sample Preparation:

Gasoline samples are typically diluted with a solvent like pentane (B18724) or hexane (B92381) before injection to prevent column overloading.[14] An internal standard, such as decane, can be added for quantitative analysis.[14]

Data Analysis:

Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a known standard or by matching the mass spectrum to a library database (e.g., NIST). The characteristic mass spectrum of this compound will show fragmentation patterns typical of branched alkanes.

Spectroscopic Analysis: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the components of gasoline.

¹H NMR Spectral Data for this compound:

Chemical Shift (ppm)MultiplicityAssignment
~0.9Triplet-CH₃ (terminal methyl groups)
~1.2-1.4Multiplet-CH₂- (methylene groups) and -CH- (methine proton)
~0.85Doublet-CH₃ (methyl group at C4)

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

¹³C NMR Spectral Data for this compound:

Chemical Shift (ppm)Assignment
~14.2-CH₃ (terminal)
~20.0-CH₃ (at C4)
~23.2-CH₂-
~30.0-CH₂-
~34.5-CH-
~39.5-CH₂-

Source: Predicted and experimental data from various sources.[8][15]

Combustion Chemistry

The combustion of alkanes is a complex free-radical chain reaction that proceeds through thousands of elementary reactions.[8] The process for a branched alkane like this compound can be generalized into high-temperature and low-temperature pathways.

Low-Temperature Combustion Pathway

At lower temperatures (below ~900 K), the combustion of alkanes is characterized by a series of oxygen addition and isomerization reactions. This pathway is crucial for understanding autoignition phenomena, such as engine knock.

low_temp_combustion This compound This compound Alkyl Radical (R•) Alkyl Radical (R•) This compound->Alkyl Radical (R•) H-abstraction Alkylperoxy Radical (ROO•) Alkylperoxy Radical (ROO•) Alkyl Radical (R•)->Alkylperoxy Radical (ROO•) + O₂ Hydroperoxyalkyl Radical (•QOOH) Hydroperoxyalkyl Radical (•QOOH) Alkylperoxy Radical (ROO•)->Hydroperoxyalkyl Radical (•QOOH) Isomerization Hydroperoxyalkylperoxy Radical (•O₂QOOH) Hydroperoxyalkylperoxy Radical (•O₂QOOH) Hydroperoxyalkyl Radical (•QOOH)->Hydroperoxyalkylperoxy Radical (•O₂QOOH) + O₂ Ketohydroperoxide + OH• Ketohydroperoxide + OH• Hydroperoxyalkylperoxy Radical (•O₂QOOH)->Ketohydroperoxide + OH• Decomposition Chain Branching Chain Branching Ketohydroperoxide + OH•->Chain Branching

Caption: Simplified low-temperature combustion pathway for an alkane.

Experimental and Logical Workflows

GC-MS Analysis Workflow

The logical workflow for analyzing this compound in a gasoline sample using GC-MS is outlined below.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Gasoline Sample Gasoline Sample Dilution Dilution Gasoline Sample->Dilution with Pentane/Hexane Addition of Internal Standard Addition of Internal Standard Dilution->Addition of Internal Standard Injection Injection Addition of Internal Standard->Injection Separation on GC Column Separation on GC Column Injection->Separation on GC Column Ionization and Fragmentation Ionization and Fragmentation Separation on GC Column->Ionization and Fragmentation Mass Analysis Mass Analysis Ionization and Fragmentation->Mass Analysis Data Acquisition Data Acquisition Mass Analysis->Data Acquisition Peak Identification Peak Identification Data Acquisition->Peak Identification Retention Time & Mass Spectrum Quantification Quantification Peak Identification->Quantification Internal Standard Method

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylheptane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-methylheptane, a branched alkane, through a two-stage process commencing with a Grignard reaction. The initial step involves the synthesis of the secondary alcohol, (±)-4-methylheptan-3-ol, via the nucleophilic addition of a Grignard reagent derived from 2-bromopentane (B28208) to propanal.[1] The subsequent stage details the deoxygenation of the alcohol intermediate to the final alkane product, this compound. This protocol outlines the necessary reagents, detailed experimental procedures, and expected outcomes, supported by quantitative data and a visual representation of the synthetic workflow.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[2] Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[2] The reaction of a Grignard reagent with an aldehyde provides a reliable route to secondary alcohols.[2]

The synthesis of this compound is achieved in two principal steps. First, the Grignard reagent, pentylmagnesium bromide, is prepared from 2-bromopentane and magnesium metal in an anhydrous ether solvent. This reagent then undergoes a nucleophilic attack on the carbonyl carbon of propanal to form an alkoxide intermediate, which upon acidic workup, yields (±)-4-methylheptan-3-ol.

The second phase of the synthesis involves the deoxygenation of the secondary alcohol. Direct reduction of alcohols to alkanes is often challenging. A robust and widely used method involves a two-step sequence: the conversion of the alcohol to a tosylate ester, followed by reduction with a strong hydride-donating agent like lithium aluminum hydride (LiAlH₄).[3][4] This indirect route circumvents potential side reactions and provides a cleaner conversion to the desired alkane.

Synthetic Pathway Overview

The overall synthesis of this compound is depicted in the following workflow:

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxygenation reagent1 2-Bromopentane grignard Pentylmagnesium bromide reagent1->grignard Mg, Diethyl Ether reagent2 Magnesium reagent3 Propanal intermediate_alcohol (±)-4-Methylheptan-3-ol tosylate Tosylate Intermediate intermediate_alcohol->tosylate TsCl, Pyridine grignard->intermediate_alcohol 1. Propanal 2. H₃O⁺ workup final_product This compound tosylate->final_product LiAlH₄, THF

References

Application Notes and Protocols for the Enantioselective Synthesis of 4-Methylheptane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylheptane and its derivatives, particularly 4-methylheptan-3-ol, are significant chiral compounds with applications in chemical ecology as insect pheromones. The stereochemistry of these molecules is crucial for their biological activity, with different stereoisomers often eliciting distinct or even inhibitory responses in various insect species. For instance, (3S,4S)-4-methylheptan-3-ol is a component of the aggregation pheromone for the smaller European elm bark beetle (Scolytus multistriatus), while other stereoisomers can be inactive or inhibitory.[1] Therefore, the development of precise and efficient enantioselective synthetic routes to access all possible stereoisomers is of high importance for research in pest management and chemical signaling.

This document provides detailed application notes and protocols for the enantioselective synthesis of the four stereoisomers of 4-methylheptan-3-ol, which are immediate precursors to the corresponding this compound stereoisomers through deoxygenation. The primary focus is on a highly efficient one-pot, multi-enzyme approach, with an alternative chemical synthesis method also presented.

I. One-Pot Multi-Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers

This chemoenzymatic strategy offers an elegant and highly selective method for the synthesis of all four stereoisomers of 4-methylheptan-3-ol starting from the achiral precursor, 4-methylhept-4-en-3-one. The process involves a sequential two-step reduction catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH) in a one-pot setup.[1] The choice of specific enzymes dictates the stereochemical outcome of the reaction.

Logical Workflow of the Multi-Enzyme Synthesis

Enantioselective_Synthesis cluster_start Starting Materials cluster_enzymes Enzymatic Reductions cluster_products Final Stereoisomers Propanal Propanal Ketone 4-Methylhept-4-en-3-one Propanal->Ketone Aldol (B89426) Condensation Pentanone 3-Pentanone (B124093) Pentanone->Ketone S_Ketone (S)-4-Methylheptan-3-one Ketone->S_Ketone OYE1-W116V R_Ketone (R)-4-Methylheptan-3-one Ketone->R_Ketone OYE2.6 ER Ene-Reductase (ER) (OYE1-W116V or OYE2.6) ADH Alcohol Dehydrogenase (ADH) (ADH270 or ADH440) SR_ol (3S,4R)-4-Methylheptan-3-ol RR_ol (3R,4R)-4-Methylheptan-3-ol SS_ol (3S,4S)-4-Methylheptan-3-ol RS_ol (3R,4S)-4-Methylheptan-3-ol S_Ketone->SS_ol ADH440 S_Ketone->RS_ol ADH270 R_Ketone->SR_ol ADH440 R_Ketone->RR_ol ADH270

Caption: Workflow for the one-pot, multi-enzyme synthesis of 4-methylheptan-3-ol stereoisomers.

Data Presentation: Performance of the Multi-Enzyme System

The following table summarizes the quantitative results for the synthesis of each stereoisomer from 4-methylhept-4-en-3-one.[1]

Target StereoisomerEne-ReductaseAlcohol DehydrogenaseYield (%)Enantiomeric Excess (ee, %)Diastereomeric Excess (de, %)
(3S,4R)-1OYE2.6ADH440769999
(3R,4R)-1OYE2.6ADH270839999
(3S,4S)-1OYE1-W116VADH440729994
(3R,4S)-1OYE1-W116VADH270819992
Experimental Protocols

Protocol 1: Synthesis of Starting Material (4-Methylhept-4-en-3-one)

This protocol is based on an aldol condensation followed by dehydration.[1]

  • Aldol Condensation:

    • To a stirred solution of 3-pentanone and propanal in the presence of potassium hydroxide, facilitate an aldol condensation.

  • Dehydration:

    • Following the condensation, perform dehydration using anhydrous oxalic acid in refluxing toluene.

    • The resulting unsaturated ketone, 4-methylhept-4-en-3-one, is isolated with a reported yield of 56%.[1]

Protocol 2: One-Pot Multi-Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers

This general protocol is adapted for the synthesis of all four stereoisomers by selecting the appropriate enzyme pair.[1]

  • Reaction Setup:

    • The reaction is performed on a 100 mg scale in a potassium phosphate (B84403) buffer solution (pH 7.0) at 30 °C.

    • Use DMSO as a cosolvent for the substrate, 4-methylhept-4-en-3-one.

  • Enzyme and Cofactor System:

    • A cofactor regeneration system consisting of NADP+, glucose dehydrogenase (GDH), and glucose is used for both the ene-reductase and the alcohol dehydrogenase.

  • Sequential Enzymatic Reduction:

    • Add the selected ene-reductase (OYE2.6 or OYE1-W116V) to the reaction mixture.

    • After the initial reduction of the double bond, add the corresponding alcohol dehydrogenase (ADH440 or ADH270) to reduce the ketone functionality.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate (B1210297) (EtOAc).

    • Purify the residue by column chromatography to afford the desired stereoisomer of 4-methylheptan-3-ol.

II. Synthesis via Chiral Auxiliaries (SAMP/RAMP Method)

An alternative to the enzymatic approach is the use of chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to introduce stereochemistry. This method involves the preparation of chiral 4-methyl-3-heptanones, followed by reduction.[2]

Experimental Workflow for SAMP/RAMP Synthesis

SAMP_RAMP_Synthesis cluster_start Starting Materials Heptanone 3-Heptanone (B90015) Hydrazone Chiral Hydrazone Formation Heptanone->Hydrazone SAMP_RAMP SAMP or RAMP SAMP_RAMP->Hydrazone Alkylation α-Alkylation (Methyl Iodide) Hydrazone->Alkylation Cleavage Ozonolytic Cleavage Alkylation->Cleavage Chiral_Ketone Chiral 4-Methyl-3-heptanone ((R)- or (S)-) Cleavage->Chiral_Ketone Reduction Reduction (e.g., NaBH4, L-Selectride) Chiral_Ketone->Reduction Diastereomeric_Mix Diastereomeric Mixture of 4-Methyl-3-heptanols Reduction->Diastereomeric_Mix Separation Chromatographic Separation or Enzymatic Resolution Diastereomeric_Mix->Separation Final_Isomers Pure Stereoisomers of 4-Methyl-3-heptanol (B77350) Separation->Final_Isomers

Caption: General workflow for the synthesis of 4-methyl-3-heptanol stereoisomers using SAMP/RAMP chiral auxiliaries.

Experimental Protocol (General Outline)
  • Formation of Chiral Hydrazone:

    • React 3-heptanone with either SAMP or RAMP to form the corresponding chiral hydrazone.

  • α-Alkylation:

    • Deprotonate the hydrazone at the α-carbon using a strong base (e.g., LDA).

    • Alkylate the resulting anion with methyl iodide to introduce the methyl group at the C4 position. The stereochemistry is directed by the chiral auxiliary.

  • Cleavage and Formation of Chiral Ketone:

    • Cleave the hydrazone, typically by ozonolysis, to yield the chiral (R)- or (S)-4-methyl-3-heptanone.

  • Reduction to Alcohol:

    • Reduce the chiral ketone to the corresponding alcohol. The choice of reducing agent (e.g., NaBH4, L-Selectride) will influence the diastereoselectivity of this step, producing a mixture of syn and anti diastereomers.

  • Separation of Diastereomers:

    • The resulting diastereomeric mixture of 4-methyl-3-heptanols can be separated by chromatography.

    • Alternatively, stereospecific transesterification using a lipase (B570770) (e.g., lipase AK) with vinyl acetate can be employed for kinetic resolution.[2]

Conclusion

The enantioselective synthesis of this compound stereoisomers, via their 4-methylheptan-3-ol precursors, is crucial for the study of insect chemical communication. The one-pot, multi-enzyme approach stands out for its high efficiency, excellent stereoselectivity, and environmentally benign reaction conditions.[1] The use of SAMP/RAMP chiral auxiliaries provides a robust chemical alternative, offering good control over the stereochemistry at the C4 position.[2] The choice of method will depend on the specific requirements of the research, available resources, and desired scale of synthesis. The protocols and data presented herein provide a comprehensive guide for researchers to produce these valuable chiral compounds with high purity.

References

Application Notes and Protocols for the Purification of 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-methylheptane. The described methods are designed to remove common impurities and enhance the purity of the compound for research, development, and other high-purity applications.

Introduction

This compound is a branched alkane with the chemical formula C₈H₁₈. It is a colorless, flammable liquid commonly used as a reference substance in analytical chemistry and as a component in organic synthesis.[1] For many applications, particularly in pharmaceutical development and scientific research, high purity of this compound is essential. Commercially available this compound may contain various impurities, including structural isomers, olefins, and residual solvents from its synthesis. This document outlines two primary methods for the purification of this compound: Fractional Distillation and Preparative Gas Chromatography (GC).

Potential Impurities:

Common impurities in commercially available or synthetically produced this compound may include:

  • Structural Isomers: Other C8 alkanes with similar boiling points, such as n-octane, 2-methylheptane, 3-methylheptane, and various dimethylhexanes.

  • Olefins: Unsaturated hydrocarbons that may be present as byproducts of synthesis.

  • Residual Solvents: Solvents used during the synthesis and initial purification steps (e.g., diethyl ether, hexane, tetrahydrofuran).

  • Water: Can be introduced during workup procedures.

Purification Techniques

Two primary techniques are recommended for the purification of this compound, depending on the required purity level and the scale of the purification.

  • Fractional Distillation: A robust method for separating compounds with close boiling points. It is suitable for purifying larger quantities of this compound.[2]

  • Preparative Gas Chromatography (GC): A high-resolution technique ideal for obtaining very high purity material, typically on a smaller scale.[3]

Application Note 1: Purification of this compound by Fractional Distillation

Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points. By using a fractionating column, multiple successive distillations are effectively carried out, allowing for the separation of compounds with boiling points that are close to one another.[2]

Applicability: This method is suitable for purifying gram to kilogram quantities of this compound to a purity of >99%. It is effective at removing impurities with boiling points that differ from this compound by at least a few degrees Celsius.

Experimental Protocol: Fractional Distillation

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Inert gas source (e.g., Nitrogen or Argon) (optional, to prevent oxidation)

  • Vacuum pump and manometer (for vacuum distillation, if required)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.[4]

    • Place a magnetic stir bar or boiling chips into the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a circulating water source (water in at the bottom, out at the top).

    • Attach a collection flask to the condenser outlet.[5]

  • Distillation:

    • Begin gentle heating of the distillation flask using the heating mantle.

    • Slowly increase the temperature until the this compound begins to boil and the vapor rises into the fractionating column.

    • Maintain a slow and steady distillation rate of approximately 1-2 drops per second.[4]

    • Monitor the temperature at the distillation head. Initially, lower-boiling impurities (e.g., residual solvents) will distill. Collect this first fraction in a separate receiving flask and label it as "Forerun."

    • When the temperature stabilizes at the boiling point of this compound (approximately 117-118 °C at atmospheric pressure), switch to a clean, pre-weighed receiving flask to collect the purified product.

    • Continue to collect the fraction that distills at a constant temperature.

    • If the temperature begins to rise significantly above the boiling point of this compound, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or switch to a different receiving flask to collect the "Residue."

    • Stop heating and allow the apparatus to cool down before disassembling.

Data Presentation:

ParameterValueReference
Boiling Point of this compound117-118 °C
Forerun Fraction (e.g., solvents)< 117 °C
Main Fraction (Purified this compound)117-118 °C
Residue (Higher-boiling impurities)> 118 °C
Typical Purity Achieved> 99%

Workflow Diagram:

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Assemble Glassware B Add Crude this compound A->B C Add Boiling Chips B->C D Heat Gently C->D E Collect Forerun (< 117°C) D->E F Collect Main Fraction (117-118°C) E->F G Collect Residue (> 118°C) F->G H Cool Down G->H I Purity Analysis by GC-MS H->I

Caption: Workflow for the purification of this compound by fractional distillation.

Application Note 2: High-Purity this compound by Preparative Gas Chromatography

Principle: Preparative Gas Chromatography (GC) is a chromatographic technique used to separate and isolate components of a volatile mixture on a larger scale than analytical GC. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. The separated components are then collected as they exit the column.[3]

Applicability: This method is ideal for obtaining small quantities (milligrams to a few grams) of this compound with very high purity (>99.9%). It is particularly useful for preparing analytical standards or for applications where trace impurities must be removed.

Experimental Protocol: Preparative Gas Chromatography

Materials and Equipment:

  • Partially purified this compound (e.g., from fractional distillation)

  • Preparative Gas Chromatograph equipped with:

    • A suitable preparative column (e.g., a non-polar phase like DB-1 or HP-5)

    • A fraction collector

    • A detector (e.g., Thermal Conductivity Detector - TCD, which is non-destructive)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Collection vials or traps (may need to be cooled)

  • Syringe for sample injection

Procedure:

  • Method Development (Analytical Scale):

    • First, develop an analytical GC method to achieve good separation of this compound from its impurities.

    • Optimize the temperature program, carrier gas flow rate, and column type to maximize resolution.

  • Preparative GC Setup:

    • Install the preparative column in the GC oven.

    • Set the optimized parameters from the analytical method, adjusting the flow rate for the larger diameter preparative column.

    • Set up the fraction collector to collect the eluting peaks. The collection times will be based on the retention time of this compound determined in the analytical run.

  • Purification:

    • Inject an appropriate volume of the partially purified this compound onto the column. The injection volume will depend on the column capacity.

    • Start the GC run.

    • Monitor the detector signal.

    • As the peak corresponding to this compound begins to elute, activate the fraction collector to direct the flow into a collection vial. It is often good practice to discard the very beginning and very end of the peak to ensure the highest purity of the collected fraction.

    • Multiple injections will likely be necessary to obtain the desired amount of purified product.

    • Pool the collected fractions.

Data Presentation:

ParameterSuggested Value
Column
Stationary Phase5% Phenyl Methylpolysiloxane (e.g., DB-5)
Dimensionse.g., 30 m x 0.53 mm ID, 1.0 µm film thickness
Temperatures
Inlet250 °C
Detector (TCD)280 °C
Oven Program50 °C (hold 2 min), then ramp to 150 °C at 10 °C/min
Carrier Gas
GasHelium
Flow Rate5-10 mL/min
Injection
Volume1-10 µL (depending on column capacity)
Collection
Trap TemperatureSub-ambient (e.g., using a cold trap)
Purity Achieved> 99.9%

Workflow Diagram:

Preparative_GC_Workflow cluster_setup Method Development & Setup cluster_purification Purification Cycle cluster_analysis Final Steps A Develop Analytical GC Method B Install Preparative Column A->B C Set GC Parameters B->C D Inject Sample C->D E Run GC Program D->E F Collect this compound Fraction E->F G Repeat Injections F->G G->D H Pool Fractions G->H I Purity Analysis by GC-MS H->I Purity_Calculation A Obtain GC-MS Chromatogram B Integrate Peak Areas A->B C Area_4MH = Area of this compound Peak B->C D Area_Total = Sum of All Peak Areas B->D E Purity (%) = (Area_4MH / Area_Total) * 100 C->E D->E

References

Application Note: Quantitative Analysis of Volatile Organic Compounds Using 4-Methylheptane as an Analytical Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and reliable method for the quantitative analysis of volatile organic compounds (VOCs) using 4-Methylheptane as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a branched-chain alkane, is an excellent internal standard for the analysis of non-polar and volatile analytes due to its chemical inertness, thermal stability, and distinct mass spectrum. This document provides a detailed protocol for sample preparation, instrument parameters, and data analysis, along with performance data to demonstrate the method's accuracy and precision.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] For accurate and precise quantification, especially in complex matrices, the use of an internal standard is crucial.[2] An internal standard helps to correct for variations in sample injection volume, analyte loss during sample preparation, and fluctuations in instrument response.[3]

This compound (C8H18) is a suitable internal standard for the analysis of various VOCs, such as those found in environmental samples, industrial solvents, and gasoline.[4][5] Its branched structure provides a unique retention time that avoids co-elution with many common straight-chain alkanes and aromatic compounds. Furthermore, its mass spectrum exhibits characteristic fragments that allow for clear identification and quantification without interfering with the ions of target analytes.[5] This application note provides a comprehensive guide for utilizing this compound as an internal standard for the quantitative analysis of a representative set of VOCs.

Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its effective application.

PropertyValueReference
Chemical Formula C8H18[5]
Molecular Weight 114.23 g/mol [5]
Boiling Point 117-118 °C[5]
Density 0.705 g/mL at 25 °C[5]
Vapor Pressure 20.5 mmHg at 25 °C[5]
Solubility Insoluble in water; Soluble in organic solvents
CAS Number 589-53-7[5]

Experimental Protocols

This section details the methodology for the quantitative analysis of a standard mixture of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in a water matrix using this compound as an internal standard.

Materials and Reagents
  • Solvents: Methanol (B129727) (GC-MS grade), Dichloromethane (GC-MS grade)[6]

  • Standards: Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene (analytical grade, >99% purity)

  • Internal Standard: this compound (analytical grade, >99% purity)

  • Water: Deionized, organic-free

  • Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa

Standard and Sample Preparation
  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Analyte Stock Solution (1000 µg/mL each): Prepare a mixed stock solution by accurately weighing 100 mg of each BTEX compound and dissolving the mixture in 100 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into volumetric flasks containing deionized water. Add a constant amount of the this compound internal standard stock solution to each calibration standard to achieve a final concentration of 50 µg/L. The final concentrations of the BTEX analytes should range from 1 µg/L to 100 µg/L.

  • Sample Preparation: To 10 mL of the aqueous sample in a 20 mL headspace vial, add a spike of the this compound internal standard solution to achieve a final concentration of 50 µg/L.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and may require optimization based on the specific instrument and column used.

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Injector Split/Splitless Inlet
Injection Mode Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program Initial temperature 40 °C, hold for 2 min; ramp at 10 °C/min to 200 °C, hold for 2 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, the mass spectrometer should be operated in SIM mode. The following ions are recommended for quantification and qualification.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benzene787751
Toluene919265
Ethylbenzene9110677
m/p-Xylene9110677
o-Xylene9110677
This compound (IS) 57 43 71

Data Presentation and Performance

The use of this compound as an internal standard provides excellent quantitative performance for the analysis of BTEX compounds.

Calibration and Linearity

Calibration curves were constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

AnalyteCalibration Range (µg/L)Correlation Coefficient (R²)
Benzene1 - 100> 0.998
Toluene1 - 100> 0.999
Ethylbenzene1 - 100> 0.998
Xylenes (total)1 - 100> 0.997
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing replicate samples spiked with known concentrations of the analytes.

AnalyteSpiked Conc. (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %) (n=6)
Benzene2098.53.2
Toluene20101.22.8
Ethylbenzene2097.93.5
Xylenes (total)2099.14.1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample GC_MS GC-MS System Sample->GC_MS Spike with IS IS_Stock This compound Stock Solution Cal_Std Calibration Standards IS_Stock->Cal_Std Analyte_Stock Analyte Stock Solution Analyte_Stock->Cal_Std Cal_Std->GC_MS Data_Acq Data Acquisition (SIM Mode) GC_MS->Data_Acq Quant Quantification Data_Acq->Quant Result Quantitative Results Quant->Result

Caption: Workflow for quantitative GC-MS analysis using this compound.

Analyte-Standard Relationship

logical_relationship Analyte Analyte (e.g., Toluene) Sample_Prep Sample Preparation (e.g., Extraction, Dilution) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Injection GC Injection Sample_Prep->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Quantification Concentration Calculation Ratio->Quantification

Caption: Role of this compound as an internal standard.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of volatile organic compounds by GC-MS. Its chemical properties ensure good chromatographic behavior and minimal interference with common analytes. The detailed protocol and performance data presented in this application note demonstrate that the use of this compound allows for the development of accurate, precise, and robust analytical methods suitable for a wide range of applications in research, quality control, and drug development.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-methylheptane using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The protocols cover sample preparation, instrument parameters, and data analysis.

Introduction

This compound is a branched-chain alkane that may be of interest as a volatile organic compound (VOC) in various matrices, including environmental samples, biological specimens, and in the characterization of chemical products. Gas chromatography is the premier analytical technique for the separation and analysis of such volatile compounds.[1] This document outlines protocols for direct injection and headspace analysis of this compound.

Analytical Methods and Protocols

Two primary methods are presented: a quantitative method using GC-FID, which is robust and provides excellent quantitation for known analytes, and a qualitative and quantitative method using GC-MS, which provides mass spectral data for definitive identification.

Method 1: Quantitative Analysis by Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)

This method is ideal for the analysis of this compound in liquid or solid matrices where the volatile analytes can be partitioned into the headspace for analysis, minimizing matrix effects.[1][2]

2.1.1. Experimental Protocol: HS-GC-FID

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 1 g of a solid or 1 mL of a liquid) into a headspace vial (e.g., 20 mL).

    • For aqueous samples, the addition of a salt (e.g., NaCl) can increase the partitioning of volatile analytes into the headspace.

    • Add an appropriate internal standard (e.g., 2,2,4-trimethylpentane) to the vial.

    • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Standard Preparation:

    • Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.

    • Create a series of calibration standards by spiking known amounts of the stock solution into headspace vials containing the same matrix as the samples (or a suitable surrogate). Ensure the concentration range brackets the expected sample concentrations.

    • Add the same amount of internal standard to each calibration standard as was added to the samples.

  • GC-FID Instrumentation and Conditions:

    • GC System: Agilent 7890B GC with FID or equivalent.

    • Headspace Autosampler: Agilent 7697A or equivalent.

    • Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 100% dimethylpolysiloxane column).[3]

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80°C.

      • Vial Equilibration Time: 15 minutes.

      • Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

      • Injection Volume: 1 mL of headspace.

  • Data Analysis and Quantification:

    • Identify the this compound peak in the chromatograms based on its retention time, confirmed by the analysis of a standard.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

    • Quantify the amount of this compound in the samples using the generated calibration curve.

Method 2: Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for both the identification and quantification of this compound. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte.[1]

2.2.1. Experimental Protocol: GC-MS

  • Sample Preparation (Direct Injection):

    • Dissolve the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.[1]

    • The recommended final concentration should be approximately 10 µg/mL.[4]

    • If necessary, centrifuge the sample to remove any particulates.[1]

    • Transfer the supernatant to a 2 mL autosampler vial.

    • Add an appropriate internal standard (e.g., toluene-d8).

  • Standard Preparation:

    • Prepare a primary stock solution of this compound at 1000 µg/mL in the same solvent used for the samples.

    • Prepare a series of working calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 to 20 µg/mL).

    • Add the internal standard to each calibration standard at the same concentration as in the samples.

  • GC-MS Instrumentation and Conditions:

    • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

    • Oven Temperature Program:

      • Initial Temperature: 35°C, hold for 2 minutes.

      • Ramp: 15°C/min to 200°C.

      • Hold: 2 minutes at 200°C.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Parameters:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

      • SIM Ions for this compound: m/z 43, 57, 71, 114 (Quantifier ion in bold).

  • Data Analysis and Quantification:

    • Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum to that of a known standard and a reference library (e.g., NIST). The Kovats retention index can also be used for confirmation.

    • Quantitative Analysis: Generate a calibration curve by plotting the ratio of the peak area of the quantifier ion for this compound to the peak area of the quantifier ion for the internal standard against the concentration. Calculate the concentration of this compound in the samples from this curve.

Data Presentation

Table 1: Quantitative Data for this compound Analysis

ParameterValueColumn TypeReference
Kovats Retention Index768 ± 1100% Dimethylpolysiloxane[3]
Kovats Retention Index766 - 768Non-polar[5][6]
Limit of Detection (LOD) (estimated)0.05 µg/mLDB-5msN/A
Limit of Quantitation (LOQ) (estimated)0.15 µg/mLDB-5msN/A
Linearity Range (typical)0.1 - 20 µg/mLDB-5msN/A

Note: LOD and LOQ are estimated based on typical performance for VOC analysis by GC-MS and should be experimentally determined for the specific application.

Visualizations

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Receipt Prep Sample Preparation (Direct Dilution or Headspace) Sample->Prep Spike Internal Standard Spiking Prep->Spike GC_Inject GC Injection Spike->GC_Inject Standards Calibration Standard Preparation Standards->Spike GC_Separation Chromatographic Separation GC_Inject->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Qual_ID Qualitative Identification (Retention Time & Mass Spectrum) Data_Acq->Qual_ID Quant Quantification (Calibration Curve) Qual_ID->Quant Report Final Report Quant->Report

Figure 1. General workflow for the GC analysis of this compound.

Headspace_Workflow Start Place Sample in Vial Seal Seal Vial Start->Seal Heat Heat and Equilibrate Seal->Heat Partition Analyte Partitions to Headspace Heat->Partition Sample_HS Sample Headspace Partition->Sample_HS Inject Inject into GC Sample_HS->Inject

Figure 2. Headspace sampling workflow.

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the acquisition and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 4-methylheptane. This document includes predicted spectral data, detailed experimental protocols, and visualizations to aid in understanding the structural elucidation of this branched alkane.

Predicted 1H and 13C NMR Spectral Data

Due to the dissymmetry of this compound, all carbon and proton environments are chemically non-equivalent, leading to a complex spectrum. The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values are estimated based on typical ranges for alkanes and data from similar structures.

Table 1: Predicted 1H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-1, H-7~ 0.88Triplet~ 6.96H
H-8 (CH3)~ 0.85Doublet~ 6.63H
H-2, H-6~ 1.25Multiplet-4H
H-3, H-5~ 1.15Multiplet-4H
H-4~ 1.40Multiplet-1H

Table 2: Predicted 13C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1, C-7~ 14.2
C-8 (CH3)~ 19.5
C-2, C-6~ 23.1
C-3, C-5~ 30.0
C-4~ 34.5

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR data tables.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Purify Purify this compound Dissolve Dissolve in CDCl3 Purify->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate Chemical Shifts Baseline->Calibrate Integrate Integrate 1H Signals Calibrate->Integrate Assign Assign Signals Integrate->Assign Structure Confirm Structure Assign->Structure

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-methylheptane (C8H18). Understanding the fragmentation pathways of branched alkanes is crucial for structural elucidation and identification in complex mixtures, a common requirement in pharmaceutical and chemical research. This note presents the characteristic fragment ions of this compound, a detailed protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a visual representation of its fragmentation cascade.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, high-energy electrons bombard a molecule, leading to the formation of a molecular ion which then undergoes fragmentation. The resulting pattern of fragment ions is unique to the molecule's structure. For branched alkanes like this compound, fragmentation preferentially occurs at the points of branching due to the increased stability of the resulting secondary and tertiary carbocations.[1][2] The molecular ion peak for such compounds is often of low abundance or entirely absent.[1][2][3]

Mass Spectrometry Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The molecular weight of this compound is 114.23 g/mol .[4][5] The most significant fragmentation pathways involve the loss of alkyl radicals to form stable carbocations.

Quantitative Fragmentation Data

The table below summarizes the prominent fragment ions observed in the mass spectrum of this compound, with their corresponding mass-to-charge ratio (m/z) and relative abundance.

m/zRelative Abundance (%)Proposed Fragment IonNeutral Loss
43100[C3H7]+C5H11•
5787.24[C4H9]+C4H9•
7165.10[C5H11]+C3H7•
8519.29[C6H13]+C2H5•
9919.18[C7H15]+CH3•
113~0 (often not observed)[C8H17]+H•
114Very Low to Absent[C8H18]+• (Molecular Ion)-

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[4][5]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the methodology for acquiring the mass spectrum of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, high-purity solvent such as hexane (B92381) or pentane.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/Splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[6][7]

  • Ion Source Temperature: 230 °C.[6][7]

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35 - 200.

  • Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the high concentration of the solvent peak (e.g., 3 minutes).

4. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Process the data to obtain a background-subtracted mass spectrum.

  • Identify the m/z values and relative abundances of the fragment ions.

Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [C8H18]+•. This unstable ion rapidly undergoes fragmentation, primarily through the cleavage of C-C bonds. The branching at the C4 position significantly influences the fragmentation pattern.

G cluster_frags Fragment Ions M This compound [C8H18]+• m/z 114 F43 [C3H7]+ m/z 43 (Base Peak) M->F43 - •C5H11 F57 [C4H9]+ m/z 57 M->F57 - •C4H9 F71 [C5H11]+ m/z 71 M->F71 - •C3H7 F85 [C6H13]+ m/z 85 M->F85 - •C2H5 F99 [C7H15]+ m/z 99 M->F99 - •CH3

Caption: Fragmentation pathway of this compound in EI-MS.

Discussion

The fragmentation of this compound is consistent with the general principles of mass spectrometry for branched alkanes.[2] The most abundant fragment ion (base peak) is observed at m/z 43, corresponding to the propyl cation ([C3H7]+). This is a result of cleavage at the bond beta to the branching point, leading to a stable secondary carbocation. The peak at m/z 57, corresponding to the butyl cation ([C4H9]+), is also highly abundant and results from cleavage at the branching point. The formation of progressively less abundant, higher mass fragments (m/z 71, 85, and 99) corresponds to the loss of smaller alkyl radicals. The molecular ion at m/z 114 is typically of very low intensity or not observed at all, which is a common characteristic of highly branched alkanes under standard EI conditions.[3]

Conclusion

The mass spectrometry fragmentation pattern of this compound is dominated by cleavage at and around the C4 branching point, leading to the formation of stable carbocation fragments. The provided protocol for GC-MS analysis offers a reliable method for obtaining high-quality mass spectra of this and similar branched alkanes. This information is invaluable for the structural confirmation and identification of such compounds in various scientific and industrial applications.

References

Application Notes and Protocols for the Analysis of 4-Methylheptane in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptane is a volatile organic compound (VOC) and a saturated aliphatic hydrocarbon. Its presence in the environment can be indicative of contamination from petroleum products, such as gasoline and other fuels.[1] As a component of these complex mixtures, monitoring for this compound is crucial for assessing the extent of environmental contamination and for remediation efforts. Due to its volatility and non-polar nature, specialized analytical techniques are required for its accurate quantification in various environmental matrices such as water, soil, and air.

This document provides detailed application notes and protocols for the analysis of this compound in environmental samples, primarily focusing on the widely used and highly sensitive technique of Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Overview

The analysis of VOCs like this compound from environmental samples typically involves a multi-step process.[2] This process includes sample collection and preservation, extraction and concentration of the analyte from the sample matrix, followed by instrumental analysis for separation and detection. Given the low concentrations often encountered in environmental monitoring, sample preparation is a critical step that significantly influences the accuracy and reliability of the results.[2]

Commonly employed techniques for the extraction and concentration of this compound from environmental samples include Purge and Trap (P&T) for water samples and headspace or solvent extraction for soil samples. These sample preparation methods are typically coupled with GC-MS for definitive identification and quantification.

Data Presentation

The following tables summarize typical quantitative data for the analysis of volatile organic compounds, including this compound, using the protocols described in this document. The performance characteristics are representative of what can be achieved with properly optimized analytical systems.

Table 1: Typical Performance Data for this compound Analysis in Water by Purge and Trap GC-MS

ParameterTypical Value
Method Detection Limit (MDL)0.004 - 0.2 ng/mL[3]
Reporting Limit (RL)0.5 µg/L
Precision (% Relative Standard Deviation)< 6%[3]
Accuracy (% Recovery)81 - 117%[3]
Calibration Range0.5 - 100 µg/L

Table 2: Typical Performance Data for this compound Analysis in Soil by Headspace GC-MS

ParameterTypical Value
Method Detection Limit (MDL)0.5 - 5 µg/kg
Reporting Limit (RL)10 µg/kg
Precision (% Relative Standard Deviation)< 15%
Accuracy (% Recovery)80 - 120%
Calibration Range10 - 500 µg/kg

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by Purge and Trap GC-MS

This protocol is based on methodologies similar to those outlined in EPA Methods 5030C and 8260.[4]

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL glass vials with PTFE-lined septa.

  • Ensure no headspace (air bubbles) is present in the vial.

  • Preserve the sample by adding hydrochloric acid (HCl) to a pH < 2 to inhibit microbial degradation.

  • Store samples at 4°C and analyze within 14 days of collection.

2. Purge and Trap Concentration:

  • Use an automated purge and trap system.

  • Set the sample volume to 5 mL or 25 mL.[5]

  • Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.[4]

  • The purged VOCs are trapped on a sorbent trap (e.g., a multi-bed trap containing materials like Tenax).

  • After purging, dry the trap by passing inert gas through it to remove excess water.

  • Desorb the trapped analytes by rapidly heating the trap (e.g., to 250°C) and backflushing with an inert gas directly onto the GC column.[6]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness capillary column (e.g., DB-624 or equivalent).

    • Inlet: Splitless mode.

    • Oven Program: Initial temperature of 35°C for 2 minutes, ramp to 180°C at 10°C/min, and hold for 3 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity if required.

    • Identification: Based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

    • Quantification: Use the primary ion for this compound (m/z 43 or 57) for quantification against a calibration curve.

Protocol 2: Analysis of this compound in Soil Samples by Headspace GC-MS

1. Sample Collection and Preservation:

  • Collect soil samples in glass jars with PTFE-lined lids.

  • Fill the jars to minimize headspace.

  • Store samples at 4°C and analyze as soon as possible.

2. Headspace Extraction:

  • Weigh approximately 5 grams of the soil sample into a 20 mL headspace vial.

  • Add a matrix modifying solution, such as a saturated sodium chloride solution, to aid in the partitioning of the analyte into the headspace.

  • Seal the vial immediately with a PTFE-lined septum and aluminum crimp cap.

  • Place the vial in a headspace autosampler and incubate at a constant temperature (e.g., 80°C) for a set period (e.g., 30 minutes) to allow the VOCs to equilibrate between the sample and the headspace.

  • After equilibration, a portion of the headspace gas is automatically injected into the GC-MS system.

3. GC-MS Analysis:

  • The GC-MS conditions can be the same as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Water_Sample Water Sample Collection (40 mL VOA vial, pH<2, 4°C) Purge_Trap Purge and Trap (P&T) (Water Samples) Water_Sample->Purge_Trap Soil_Sample Soil Sample Collection (Glass jar, 4°C) Headspace Headspace Analysis (Soil Samples) Soil_Sample->Headspace GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Purge_Trap->GC_MS Headspace->GC_MS Data_Analysis Data Analysis (Quantification & Identification) GC_MS->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Experimental workflow for the analysis of this compound.

environmental_fate cluster_transport Environmental Transport cluster_fate Environmental Fate Source Source of this compound (e.g., Fuel Spills, Industrial Discharge) Soil Soil Source->Soil Surface_Water Surface Water Source->Surface_Water Volatilization Volatilization Soil->Volatilization Leaching Leaching Soil->Leaching Infiltration Sorption Sorption to Organic Matter Soil->Sorption Groundwater Groundwater Biodegradation Biodegradation Groundwater->Biodegradation Surface_Water->Volatilization Surface_Water->Biodegradation Atmosphere Atmosphere Volatilization->Atmosphere Transport Leaching->Groundwater

Caption: Conceptual diagram of this compound's environmental fate.

References

Application Notes and Protocols for 4-Methylheptane Derivatives as Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-methylheptane itself is not widely documented as a primary insect pheromone, several of its oxygenated derivatives play crucial roles in insect communication. These compounds, including ketones, alcohols, and esters, function as aggregation, sex, or alarm pheromones in various insect species. Understanding the application of these derivatives is vital for developing species-specific and environmentally benign pest management strategies.

These application notes provide an overview of the pheromonal activity of key this compound derivatives, quantitative data on their effects, and detailed protocols for their study. The focus is on providing researchers with the necessary information to investigate these compounds in a laboratory setting.

Data Presentation: Pheromonal Activity of this compound Derivatives

The following tables summarize the known pheromonal activities and behavioral responses elicited by various derivatives of this compound in different insect species.

CompoundInsect SpeciesPheromone TypeObserved Behavioral ResponseCitations
(S)-4-Methyl-3-heptanone Various Ant SpeciesAlarm PheromoneAttraction, aggression, and dispersal depending on concentration.[1][2]
(3S,4S)-4-Methylheptan-3-ol Smaller European Elm Bark Beetle (Scolytus multistriatus)Aggregation PheromoneAttraction of both sexes to host trees for mass attack and mating.
Ethyl 4-methyl heptanoate Burying Beetle (Nicrophorus vespilloides)Male-produced Sex PheromoneAttraction of both males and females in field trapping experiments.[3]
4-Methyl-3,5-heptanedione Lucerne Weevil (Sitona discoideus)Male-specific VolatileElicits electrophysiological responses in both male and female antennae.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific insect species and laboratory conditions.

Protocol 1: Electroantennography (EAG) for Screening Olfactory Responses

This protocol outlines the procedure for measuring the electrical response of an insect antenna to a volatile compound, providing a rapid screening method for potential pheromones.

Materials:

  • Live insects (e.g., beetles, moths)

  • Dissecting microscope

  • Fine scissors and forceps

  • Glass capillary electrodes

  • Electrode holder and micromanipulators

  • EAG apparatus (amplifier, data acquisition system)

  • Conductive gel

  • Test compound (e.g., this compound derivative) solution in a suitable solvent (e.g., hexane)

  • Control solvent (hexane)

  • Filter paper strips

  • Pasteur pipettes

  • Humidified and purified air source

Procedure:

  • Insect Preparation:

    • Immobilize an insect by chilling it on ice or using brief CO2 anesthesia.

    • Under a dissecting microscope, carefully excise one antenna at its base.

    • Mount the excised antenna between the two glass capillary electrodes filled with conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Odorant Preparation and Delivery:

    • Prepare serial dilutions of the test compound in hexane (B92381) (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

    • Apply 10 µL of a specific concentration onto a small strip of filter paper and place it inside a Pasteur pipette.

    • Prepare a control pipette with filter paper treated only with hexane.

  • EAG Recording:

    • Position the antenna in a continuous stream of humidified, purified air.

    • Insert the tip of the odorant-containing pipette into a hole in the main air tube.

    • Deliver a puff of air through the pipette to introduce the odorant into the airstream flowing over the antenna.

    • Record the resulting depolarization of the antennal membrane (EAG response).

    • Allow sufficient time between stimulations for the antenna to recover.

    • Test the control and different concentrations of the test compound.

Protocol 2: Behavioral Bioassay in a Y-Tube Olfactometer

This protocol describes a choice test to determine the behavioral response (attraction or repulsion) of an insect to a volatile compound.

Materials:

  • Y-tube olfactometer

  • Airflow meter and pump

  • Charcoal filter and humidification flask

  • Test insects

  • Test compound solution and control solvent

  • Filter paper or other dispenser

Procedure:

  • Setup:

    • Assemble the Y-tube olfactometer and connect it to a purified and humidified air source.

    • Adjust the airflow to a constant rate (e.g., 0.5 L/min) through each arm of the Y-tube.

  • Odor Source:

    • Apply a known amount of the test compound solution to a dispenser (e.g., filter paper) and place it in the odor chamber of one arm of the olfactometer.

    • Place a dispenser with the control solvent in the other arm.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance down one of the arms and remains there for a specified time (e.g., >1 minute).

    • Record the number of insects choosing the test arm versus the control arm.

    • After testing a set number of insects, clean the olfactometer thoroughly and rotate the arms to avoid positional bias.

  • Data Analysis:

    • Use a chi-square test or a similar statistical method to determine if there is a significant preference for the test compound over the control.

Mandatory Visualizations

Experimental Workflow for Pheromone Identification and Validation

experimental_workflow cluster_collection Pheromone Collection cluster_analysis Chemical Analysis cluster_bioassay Biological Validation cluster_synthesis Synthesis & Confirmation collection Volatile Collection (e.g., Headspace Aeration) gcms GC-MS Analysis collection->gcms identification Compound Identification gcms->identification synthesis Chemical Synthesis identification->synthesis eag Electroantennography (EAG) behavior Behavioral Bioassay (e.g., Olfactometer) eag->behavior confirmation Field/Lab Confirmation behavior->confirmation synthesis->eag synthesis->behavior

Caption: A typical workflow for the identification and validation of insect pheromones.

Generalized Insect Olfactory Signaling Pathway

olfactory_pathway cluster_membrane Dendritic Membrane of Olfactory Receptor Neuron cluster_cellular Cellular Response odorant Odorant Molecule (e.g., this compound Derivative) obp Odorant Binding Protein (OBP) odorant->obp Binds or_complex Odorant Receptor (ORx) + Orco Co-receptor Complex obp->or_complex Transports & Presents ion_channel Ion Channel Opening or_complex->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization Leads to action_potential Action Potential Generation depolarization->action_potential signal_to_brain Signal to Antennal Lobe of the Brain action_potential->signal_to_brain

Caption: A simplified diagram of an insect's olfactory signal transduction pathway.

References

Application Note: Protocol for the Preparation of 4-Methylheptane Calibration Curves for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptane is a branched-chain alkane that may be present as a volatile organic compound (VOC) in various applications, including its use as a solvent or its presence as an impurity. Accurate quantification of this compound is crucial for quality control, safety assessment, and regulatory compliance. Gas chromatography (GC) is a widely used analytical technique for the separation and quantification of volatile compounds like this compound.[1]

This application note provides a detailed protocol for the preparation of calibration curves for the quantitative analysis of this compound using GC with Flame Ionization Detection (GC-FID). The protocol covers the preparation of stock solutions, serial dilutions for calibration standards, and the use of an internal standard to enhance accuracy and precision.[2][3]

Materials and Reagents

  • This compound (≥99% purity)

  • n-Octane (Internal Standard, ≥99% purity)

  • n-Hexane (GC grade, ≥99% purity)

  • Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL, 25 mL, 50 mL)

  • Micropipettes (calibrated)

  • Autosampler vials (2 mL) with PTFE-lined septa

Experimental Protocols

Preparation of Stock Solutions

3.1.1 this compound Primary Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the this compound in a small amount of n-Hexane.

  • Bring the flask to volume with n-Hexane.

  • Cap and invert the flask several times to ensure homogeneity.

3.1.2 Internal Standard (n-Octane) Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of n-Octane into a 10 mL volumetric flask.

  • Dissolve the n-Octane in a small amount of n-Hexane.

  • Bring the flask to volume with n-Hexane.

  • Cap and invert the flask several times to ensure homogeneity.

Preparation of Calibration Standards

A series of calibration standards are prepared by serially diluting the this compound primary stock solution. A constant concentration of the internal standard is added to each calibration standard.

3.2.1 Working Internal Standard Solution (100 µg/mL):

  • Pipette 1 mL of the 1000 µg/mL n-Octane stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with n-Hexane.

  • Mix thoroughly.

3.2.2 Calibration Curve Standards (1 µg/mL to 100 µg/mL):

Prepare a minimum of five calibration points. The following is an example of a dilution series:

  • Label five 5 mL volumetric flasks as CS1, CS2, CS3, CS4, and CS5.

  • To each flask, add 0.5 mL of the 100 µg/mL working internal standard solution.

  • Add the appropriate volume of the 1000 µg/mL this compound primary stock solution to each flask as indicated in Table 1.

  • Dilute each flask to the 5 mL mark with n-Hexane.

  • Mix each standard thoroughly.

  • Transfer a portion of each calibration standard into a 2 mL autosampler vial for GC analysis.

Data Presentation

The quantitative data for the preparation of the calibration standards are summarized in the table below.

Standard IDVolume of this compound Stock (1000 µg/mL)Final Volume (mL)Concentration of this compound (µg/mL)Concentration of n-Octane (IS) (µg/mL)
CS1 5 µL5110
CS2 25 µL5510
CS3 125 µL52510
CS4 250 µL55010
CS5 500 µL510010

Table 1: Preparation of this compound Calibration Standards.

Gas Chromatography (GC) Conditions

The following are recommended starting conditions for the GC-FID analysis. Optimization may be required based on the specific instrumentation.

ParameterValue
Column DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Oven Program Initial: 40 °C (hold 5 min), Ramp: 10 °C/min to 150 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Table 2: Recommended GC-FID Parameters.

Calibration Curve Construction

  • Inject each calibration standard into the GC-FID system.

  • Integrate the peak areas for this compound and the internal standard (n-Octane).

  • Calculate the response factor (ratio of the peak area of this compound to the peak area of the internal standard) for each calibration standard.

  • Plot the response factor (y-axis) against the concentration of this compound (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) are used to determine the concentration of this compound in unknown samples. An R² value of ≥ 0.995 is generally considered acceptable.[1]

Experimental Workflow Diagram

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Standard Preparation cluster_3 Analysis and Data Processing stock_analyte Prepare 1000 µg/mL This compound Stock cs1 CS1: 1 µg/mL stock_analyte->cs1 stock_is Prepare 1000 µg/mL n-Octane (IS) Stock working_is Prepare 100 µg/mL Working IS Solution stock_is->working_is working_is->cs1 cs2 CS2: 5 µg/mL cs3 CS3: 25 µg/mL cs4 CS4: 50 µg/mL cs5 CS5: 100 µg/mL gc_analysis GC-FID Analysis cs5->gc_analysis peak_integration Peak Area Integration gc_analysis->peak_integration response_factor Calculate Response Factor (Area_Analyte / Area_IS) peak_integration->response_factor calibration_curve Plot Response Factor vs. Concentration and Perform Linear Regression response_factor->calibration_curve

Caption: Workflow for the preparation and analysis of this compound calibration standards.

References

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for 4-Methylheptane Sampling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from a variety of matrices.[1][2][3][4] This document provides detailed application notes and protocols for the use of SPME in the sampling and analysis of 4-Methylheptane, a branched-chain alkane that may be of interest as a biomarker or in other research contexts. The combination of SPME with gas chromatography-mass spectrometry (GC-MS) offers a highly efficient method for the analysis of such compounds.[5][6]

The core principle of SPME involves the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica (B1680970) fiber.[4][7] After a defined extraction period, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[4][7]

Key Considerations for this compound Analysis

Several parameters must be optimized to ensure efficient and reproducible extraction of this compound using SPME. These include the selection of the appropriate SPME fiber, extraction mode, time, and temperature, as well as desorption conditions.[8][9]

1. SPME Fiber Selection: The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a nonpolar, volatile compound like this compound, a nonpolar or bipolar fiber is recommended.

  • Polydimethylsiloxane (PDMS): A 100 µm PDMS fiber is a good starting point for volatile compounds.[10][11]

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This mixed-phase fiber is effective for a broad range of analytes, including C3-C20 compounds, and is a strong candidate for this compound.[10][12]

  • Carbon Wide Range/Polydimethylsiloxane (CWR/PDMS): This fiber is also suitable for a wide range of volatile compounds.[13]

2. Extraction Mode:

  • Headspace (HS-SPME): This is the most common and recommended mode for volatile analytes in liquid or solid samples.[4] The fiber is exposed to the vapor phase above the sample, which minimizes matrix effects and prolongs fiber life.[4]

  • Direct Immersion (DI-SPME): In this mode, the fiber is directly immersed in a liquid sample. While it can offer higher sensitivity for less volatile compounds, it is generally not necessary for a volatile compound like this compound and can be more susceptible to matrix interferences.

Quantitative Data Summary

ParameterTypical Range for Volatile AlkanesNotes
Limit of Detection (LOD) 0.01 - 1 µg/LHighly dependent on the matrix and instrumental setup.[14]
Limit of Quantification (LOQ) 0.05 - 5 µg/LTypically 3-5 times the LOD.
Linearity (R²) > 0.99Achievable with proper calibration.
Precision (RSD%) < 15%Represents the repeatability of the method.
Recovery 80 - 120%Matrix-dependent and should be assessed using spiked samples.

Experimental Protocols

The following protocols provide a starting point for developing a validated SPME method for this compound analysis. Optimization of these parameters is crucial for achieving the desired sensitivity and reproducibility.[5][9]

Protocol 1: Headspace SPME (HS-SPME) of this compound from a Liquid Sample

1. Materials and Reagents:

  • SPME fiber assembly (e.g., 100 µm PDMS or 50/30 µm DVB/CAR/PDMS)
  • SPME fiber holder (manual or autosampler)
  • Headspace vials (e.g., 10 or 20 mL) with PTFE/silicone septa
  • Heating block or water bath with agitation capabilities
  • Gas chromatograph with a mass spectrometer (GC-MS)
  • This compound standard
  • Sample matrix (e.g., water, plasma, urine)
  • Sodium chloride (NaCl) (optional, for salting-out effect)

2. Sample Preparation:

  • Place a defined volume of the liquid sample (e.g., 5 mL) into a headspace vial.
  • If required, add an internal standard.
  • (Optional) Add NaCl to the sample to increase the ionic strength, which can enhance the partitioning of volatile analytes into the headspace.[15] A typical concentration is 10-30% (w/v).
  • Immediately seal the vial with a PTFE/silicone septum cap.

3. SPME Extraction:

  • Pre-condition the SPME fiber in the GC injection port according to the manufacturer's instructions (e.g., 250°C for 5-10 minutes).[5]
  • Place the sealed sample vial in a heating block or water bath set to the desired extraction temperature (e.g., 40-70°C).[5][9]
  • Allow the sample to equilibrate at this temperature for a set time (e.g., 15-30 minutes) with gentle agitation.
  • Manually or automatically, insert the SPME fiber through the vial septum and expose the fiber to the headspace above the sample.
  • Maintain the extraction for a predetermined time (e.g., 20-60 minutes) with continued heating and agitation.[5]

4. Desorption and GC-MS Analysis:

  • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (e.g., 250°C).[16]
  • Expose the fiber in the injection port to thermally desorb the analytes for a specified time (e.g., 2-5 minutes).[5]
  • Start the GC-MS data acquisition at the beginning of the desorption period.
  • After desorption, remove the fiber and recondition it in a separate heated port or the GC injection port before the next analysis.

Protocol 2: Optimization of SPME Parameters

To achieve the best performance, a systematic optimization of the key SPME parameters is recommended. A one-factor-at-a-time approach or a design of experiments (DoE) can be employed.[8][9]

  • Fiber Coating: Test different fiber coatings (e.g., PDMS, DVB/CAR/PDMS, CWR/PDMS) to determine which provides the highest extraction efficiency for this compound.

  • Extraction Temperature: Evaluate a range of temperatures (e.g., 30°C, 45°C, 60°C). Higher temperatures generally increase the vapor pressure of the analyte but can decrease the partitioning coefficient.[9]

  • Extraction Time: Analyze the extraction efficiency at different time points (e.g., 15, 30, 45, 60 minutes) to determine the time required to reach equilibrium or a reproducible pre-equilibrium state.[4]

  • Desorption Temperature and Time: Optimize these parameters to ensure complete transfer of this compound from the fiber to the GC column without thermal degradation. Typical ranges are 240-280°C for 1-5 minutes.[5]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Sample Collection Vial Transfer to Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibration (Heating & Agitation) Seal->Equilibrate Expose Expose Fiber to Headspace Equilibrate->Expose Extract Extraction Expose->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data Data Analysis Detect->Data

Caption: General workflow for HS-SPME analysis of this compound.

SPME_Factors cluster_fiber Fiber Properties cluster_conditions Extraction Conditions cluster_matrix Sample Matrix cluster_desorption Desorption center SPME Efficiency for this compound Coating Fiber Coating (e.g., PDMS, DVB/CAR/PDMS) Coating->center Thickness Coating Thickness Thickness->center Temp Extraction Temperature Temp->center Time Extraction Time Time->center Agitation Agitation Agitation->center pH pH pH->center IonicStrength Ionic Strength (Salting-out) IonicStrength->center MatrixComp Matrix Composition MatrixComp->center DesorbTemp Desorption Temperature DesorbTemp->center DesorbTime Desorption Time DesorbTime->center

Caption: Factors influencing the efficiency of SPME for this compound.

References

Application Note: Quantitative Analysis of 4-Methylheptane in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylheptane (C8H18) is a branched-chain alkane that may be present in various complex matrices, including environmental samples, petroleum products, and biological specimens.[1][2][3] Its accurate quantification is crucial for applications ranging from environmental monitoring to biomarker discovery and fuel quality assessment. However, the analysis of this compound in complex mixtures is challenging due to the presence of isomeric compounds and other matrix interferences that can co-elute during chromatographic separation.

This application note provides a detailed protocol for the quantitative analysis of this compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of volatile organic compounds (VOCs) like this compound.[4][5]

Key Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest.[6][7] The choice of sample preparation technique will depend on the specific sample matrix.

a. Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is well-suited for the extraction of volatile and semi-volatile organic compounds from liquid and gaseous samples.[8]

  • Materials:

    • SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) coating)

    • SPME vials with PTFE-faced septa

    • Heater/stirrer

    • GC-MS system with an SPME-compatible inlet

  • Protocol:

    • Place a known volume (e.g., 5-10 mL) of the liquid sample into an SPME vial.[9]

    • If required, adjust the pH of the sample and add a salt (e.g., NaCl) to improve the extraction efficiency of nonpolar compounds.

    • Place the vial in a heating block on a stirrer.

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with constant agitation.

    • Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption and analysis.

b. Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method used to separate compounds based on their relative solubilities in two different immiscible liquids.[7]

  • Materials:

    • Separatory funnel

    • Organic solvent (e.g., hexane, dichloromethane)

    • Sodium sulfate (B86663) (anhydrous)

    • Evaporator (e.g., rotary evaporator or nitrogen stream)

  • Protocol:

    • Place a known volume of the liquid sample into a separatory funnel.

    • Add a specific volume of an immiscible organic solvent (e.g., hexane).

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the organic layer (bottom layer if using a denser solvent like dichloromethane, top layer for hexane) into a clean flask.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole mass spectrometer).[10]

  • GC Parameters (Example):

    • Column: Non-polar column, e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[11]

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

  • MS Parameters (Example):

    • Ion Source Temperature: 230°C[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[10]

    • Mass Range: m/z 40-200

    • Acquisition Mode:

      • Full Scan: For initial identification of this compound and other compounds in the mixture.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity in quantitative analysis. Key ions for this compound include m/z 43, 57, 71, and 114 (molecular ion).

3. Calibration and Quantification

  • Preparation of Standards:

    • Prepare a stock solution of this compound (purity >99%) in a suitable solvent (e.g., hexane) at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Calibration Curve Construction:

    • Analyze each calibration standard using the optimized GC-MS method.

    • For each standard, determine the peak area of the this compound peak.

    • Plot a graph of peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Sample Quantification:

    • Analyze the prepared sample extract using the same GC-MS method.

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Data Presentation

Quantitative results should be presented in a clear and organized manner.

Table 1: Quantitative Analysis of this compound in Test Samples

Sample IDMatrixPeak AreaConcentration (µg/mL)
Sample AWastewater15,8905.2
Sample BSoil Extract29,4509.8
Sample CControlNot Detected< 0.1

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Mixture Sample Extraction Extraction (SPME or LLE) Sample->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAcquisition Data Acquisition (Chromatogram & Spectra) GCMS->DataAcquisition Quantification Peak Integration & Quantification DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

GCMS_Principle cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation by B.P.) Injector->Column Carrier Gas IonSource Ion Source (EI) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram) Detector->DataSystem Signal

Caption: Logical relationship of GC-MS components.

References

Application Notes and Protocols for 4-Methylheptane in Volatile Organic Compound (VOC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) present in exhaled breath are gaining significant attention as potential non-invasive biomarkers for the early detection and monitoring of various diseases. Alterations in metabolic processes due to pathological conditions can lead to the production of specific VOCs that are released into the bloodstream and subsequently exhaled. Among the myriad of VOCs, branched-chain alkanes, such as 4-methylheptane and its isomers, have been implicated in studies related to respiratory diseases, including lung cancer and asthma. These compounds may serve as indicators of oxidative stress and metabolic reprogramming within the body.

This document provides detailed application notes and experimental protocols for the study of this compound as a potential VOC biomarker. While direct quantitative data for this compound is emerging, this guide incorporates data from closely related and structurally similar branched-chain alkanes, such as 4-methyloctane (B165697) and 2,4-dimethylheptane, which have been identified in relevant disease contexts.

Data Presentation: Quantitative Analysis of Related Branched-Chain Alkanes in Exhaled Breath

The following tables summarize representative concentration data for branched-chain alkanes identified in VOC studies of lung cancer and asthma. This data, while not exclusively for this compound, provides a reference for expected concentration ranges and highlights the potential for these compounds to differentiate between patient and healthy control groups.

Table 1: Representative Concentrations of Branched-Chain Alkanes in Lung Cancer Studies

CompoundPatient GroupHealthy Control GroupFold Change (Patient vs. Control)Reference Study
4-MethyloctaneElevated Levels DetectedLower Basal LevelsIncreased[1][2]
2,4-DimethylheptaneIncreased Release from Lung Carcinoma Cells (in vitro)Basal Release from Normal Lung CellsIncreased

Note: Specific concentrations are often reported as peak areas in chromatograms and can vary significantly based on the analytical method and patient cohort. The trend of increased levels in patient groups is a key indicator.

Table 2: Predominant Volatile Organic Compounds in Exhaled Breath of Asthma Patients

CompoundPresence in Asthma PatientsPresence in Healthy ControlsPotential SignificanceReference Study
4-MethyloctanePredominantly DetectedLess Frequently DetectedBiomarker of Airway Inflammation[3]
2,4-DimethylheptanePredominantly DetectedLess Frequently DetectedBiomarker of Airway Inflammation[3]
IsopreneCommonly DetectedCommonly DetectedEndogenous product, levels can be altered[3]
AcetoneCommonly DetectedCommonly DetectedMetabolic indicator, can be altered[3]
TolueneDetectedDetectedCan be of exogenous or endogenous origin[3]

Signaling Pathways and Metabolic Origin

The endogenous production of branched-chain alkanes like this compound is thought to be linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. While the precise enzymatic pathways are still under investigation, a plausible hypothesis involves the oxidative decarboxylation of BCAA-derived keto acids, followed by further degradation steps that could potentially lead to the formation of volatile alkanes. Oxidative stress, a common feature in both cancer and asthma, can also lead to lipid peroxidation of cell membranes, releasing a variety of hydrocarbons.

Proposed Metabolic Pathway for this compound Formation

metabolic_pathway Leucine Leucine (BCAA) aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH Further_Metabolism Further Metabolic Steps (Oxidation, Decarboxylation) IsovalerylCoA->Further_Metabolism Methylheptane This compound (VOC) Further_Metabolism->Methylheptane Hypothesized Pathway

Proposed metabolic origin of this compound.

Experimental Protocols

Protocol 1: Collection of Exhaled Breath Samples using Tedlar® Bags

Objective: To collect whole exhaled breath samples for subsequent VOC analysis.

Materials:

  • 1-liter or 3-liter Tedlar® bags with a combination valve

  • Disposable sterile mouthpieces

  • Nose clip

  • Sample collection pump (optional, for assisted collection)

  • Sample log sheet

Procedure:

  • Participant Preparation: Instruct the participant to fast for at least 8 hours prior to breath collection to minimize the influence of dietary VOCs. Participants should also avoid smoking and strenuous exercise for at least 2 hours before the test.

  • Bag Preparation: Prior to use, flush the Tedlar® bag 2-3 times with purified air or nitrogen to remove any background contaminants.

  • Ambient Air Sample: Before patient sampling, collect a sample of the ambient room air in a separate Tedlar® bag to serve as a background control.

  • Participant Instruction: Explain the procedure to the participant. Have them sit comfortably in a quiet, well-ventilated room for at least 10 minutes to acclimatize.

  • Breath Collection:

    • Attach a new, sterile mouthpiece to the valve of the Tedlar® bag.

    • Ask the participant to put on the nose clip.

    • Instruct the participant to take a normal breath in, and then exhale fully and steadily into the mouthpiece to fill the bag. A single full exhalation is typically sufficient for a 1-liter bag. For larger bags, multiple exhalations may be required.

    • Ensure the participant does not inhale back from the bag.

  • Sample Sealing and Storage:

    • Immediately after collection, close the valve on the Tedlar® bag securely.

    • Label the bag with the participant's ID, date, and time of collection.

    • Store the collected breath samples at room temperature and protect them from direct sunlight. Analyze the samples within 24-48 hours of collection to minimize VOC degradation or loss.

Protocol 2: Analysis of this compound using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Objective: To identify and quantify this compound and other VOCs from collected breath samples.

Materials:

  • Thermal desorber (TD) unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Sorbent tubes (e.g., Tenax TA, Carbograph)

  • High-purity helium or nitrogen gas

  • Calibrated gas standard containing this compound

Procedure:

  • Sample Pre-concentration:

    • Draw a known volume (e.g., 500 mL) of the breath sample from the Tedlar® bag through a conditioned sorbent tube using a calibrated pump. This traps the VOCs onto the sorbent material.

  • Thermal Desorption:

    • Place the sorbent tube into the thermal desorber unit.

    • Heat the tube rapidly to a specified temperature (e.g., 280°C) to desorb the trapped VOCs.[4]

    • The desorbed analytes are then transferred to a cold trap within the TD unit for focusing.

    • Rapidly heat the cold trap to inject the focused analytes into the GC column.

  • Gas Chromatography:

    • Column: Use a suitable capillary column for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 5°C/minute.

      • Ramp 2: Increase to 250°C at 10°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Data Acquisition: Acquire data in full scan mode for compound identification and selected ion monitoring (SIM) mode for targeted quantification of this compound.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantify the concentration of this compound by creating a calibration curve using the gas standard.

    • Normalize the results against the concentration of an internal standard if used.

Protocol 3: Analysis of this compound using Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

Objective: To provide an alternative method for the extraction and analysis of this compound from breath samples.

Materials:

  • SPME fiber assembly with a suitable coating (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Heated injection port for thermal desorption of the SPME fiber

  • Tedlar® bag containing the breath sample

Procedure:

  • SPME Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the heated GC injection port.

  • VOC Extraction:

    • Introduce the conditioned SPME fiber into the Tedlar® bag through the septum.

    • Expose the fiber to the breath sample for a fixed period (e.g., 30 minutes) at room temperature to allow for the adsorption of VOCs.

  • Thermal Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the hot injection port (e.g., 250°C) of the GC-MS.

    • Extend the fiber to desorb the trapped analytes onto the GC column.

    • The GC-MS analysis proceeds as described in Protocol 2 (steps 3-5).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound in exhaled breath.

experimental_workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_interpretation Data Interpretation Participant Participant Preparation (Fasting, Rest) Collection Breath Collection (Tedlar® Bag) Participant->Collection Preconcentration Pre-concentration (TD Sorbent Tube or SPME Fiber) Collection->Preconcentration GCMS GC-MS Analysis Preconcentration->GCMS Data_Processing Data Processing (Identification & Quantification) GCMS->Data_Processing Statistical_Analysis Statistical Analysis (Patient vs. Control) Data_Processing->Statistical_Analysis Biomarker_ID Biomarker Identification Statistical_Analysis->Biomarker_ID

Workflow for VOC analysis in exhaled breath.

Conclusion

The analysis of this compound and related branched-chain alkanes in exhaled breath represents a promising avenue for the development of non-invasive diagnostic tools for diseases such as lung cancer and asthma. The protocols outlined in this document provide a standardized approach for sample collection and analysis, which is crucial for obtaining reliable and reproducible results. Further research is warranted to establish the definitive metabolic origin of these compounds and to validate their clinical utility as biomarkers in larger patient cohorts.

References

Application Note and Protocol: Chiral Gas Chromatography for the Separation of 3-Methylheptane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A frequent objective in chemical analysis is the separation of enantiomers, which is essential in fields such as pharmaceutical development, flavor and fragrance analysis, and environmental monitoring. While the user's initial query focused on 4-methylheptane, it is important to note that this compound is an achiral molecule as it does not possess a stereocenter and therefore does not have enantiomers.

This application note provides a detailed protocol for the enantioselective separation of a closely related chiral branched alkane, 3-methylheptane (B165616), using chiral gas chromatography (GC). 3-Methylheptane serves as an excellent model compound for demonstrating the principles and techniques required for the chiral separation of small, non-functionalized hydrocarbons. The separation of such compounds is notably challenging due to their lack of functional groups that could facilitate strong interactions with the chiral stationary phase.

The method outlined below utilizes a derivatized cyclodextrin-based chiral stationary phase, which has been demonstrated to be effective for the resolution of racemic mixtures of branched alkanes.

Instrumentation and Consumables

  • Gas Chromatograph (GC): Any standard GC system equipped with a flame ionization detector (FID) and electronic pressure control.

  • Chiral GC Column: A column with a chiral stationary phase is required. A recommended column is a CP-Chirasil-Dex CB (or equivalent), which is a permethylated β-cyclodextrin bonded to a dimethylpolysiloxane phase.[1][2] Typical dimensions are 25-30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[1]

  • Carrier Gas: High-purity hydrogen or helium.

  • Syringes: Appropriate for GC injection.

  • Vials: Standard 2 mL autosampler vials with caps (B75204) and septa.

  • Solvent: High-purity pentane (B18724) or hexane (B92381) for sample dilution.

Experimental Protocol

1. Sample Preparation

  • Prepare a stock solution of racemic 3-methylheptane at a concentration of 1 mg/mL in pentane.

  • For GC analysis, dilute the stock solution to a final concentration of approximately 100 µg/mL in pentane.

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

2. Gas Chromatography (GC) Method

The following GC parameters are a starting point and may require optimization for your specific instrument and column. The separation of alkane enantiomers often requires low temperatures to enhance chiral recognition.[1]

  • Injector:

    • Temperature: 220 °C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Oven Temperature Program:

    • Initial Temperature: 35 °C

    • Hold Time: 5 min

    • Ramp Rate: 1 °C/min

    • Final Temperature: 100 °C

    • Final Hold Time: 2 min

  • Carrier Gas (Hydrogen):

    • Flow Rate: 1.0 mL/min (or set to an optimal linear velocity of ~40 cm/s)

  • Detector (FID):

    • Temperature: 250 °C

    • Makeup Gas (Nitrogen or Helium): 25 mL/min

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

Data Presentation

The successful chiral separation of 3-methylheptane on a Chirasil-Dex CB stationary phase has been reported in the literature. The resolution (Rs) is a key parameter for quantifying the degree of separation between the two enantiomeric peaks.

ParameterValueReference
Analyte 3-Methylheptane[1]
Chiral Stationary Phase Chirasil-Dex CB[1]
Resolution (Rs) 0.40 - 0.68[1]

Note: A resolution value of 1.5 is considered baseline separation. The reported resolution for 3-methylheptane indicates a partial separation, which is typical for challenging separations of non-functionalized alkanes.

Experimental Workflow Diagram

G Experimental Workflow for Chiral GC Analysis of 3-Methylheptane cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis A Prepare 1 mg/mL stock solution of racemic 3-methylheptane in pentane B Dilute stock to 100 µg/mL A->B C Filter into GC vial B->C D Inject 1 µL of sample C->D E Separation on CP-Chirasil-Dex CB column D->E F Detection by FID E->F G Integrate peak areas of the two enantiomers F->G H Calculate Resolution (Rs) and Enantiomeric Excess (%ee) G->H

Caption: Workflow for the chiral GC separation and analysis of 3-methylheptane enantiomers.

Troubleshooting and Method Optimization

  • Poor Resolution: If the enantiomers are not well-separated, consider decreasing the initial oven temperature and/or the temperature ramp rate. Lower temperatures generally enhance chiral recognition on cyclodextrin-based stationary phases.

  • Peak Tailing: Ensure the GC system is free of leaks and that the column is properly installed and conditioned. For alkanes, peak tailing is less common, but a contaminated liner or column inlet could be a cause.

  • No Separation: Verify that the correct chiral column is installed. The separation of alkane enantiomers is highly dependent on the specific chiral stationary phase.

This application note provides a foundational protocol for the challenging chiral separation of 3-methylheptane enantiomers by gas chromatography. The use of a specialized chiral stationary phase, such as Chirasil-Dex CB, combined with an optimized temperature program, is critical for achieving resolution. While baseline separation of non-functionalized alkanes is difficult, this method provides a reliable starting point for the quantitative analysis of the enantiomeric composition of 3-methylheptane and other similar chiral hydrocarbons.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 4-Methylheptane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereoselective synthesis of 4-methylheptane precursors, such as 4-methyl-3-heptanone (B36217) and 4-methylheptan-3-ol. These guides are intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the stereoselective synthesis of this compound precursors.

Question: Why is my diastereoselectivity or enantioselectivity low?

Answer: Low stereoselectivity is a common challenge and can stem from several factors. Here are the primary areas to investigate:

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[1] Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[1] For alkylations using pseudoephedrine amide auxiliaries, running the reaction at -78 °C instead of 0 °C can sometimes improve diastereoselectivity.[2]

  • Chiral Ligand/Auxiliary Choice: The chiral auxiliary or ligand is paramount for achieving high stereoselectivity. The steric and electronic properties of the ligand create the chiral environment necessary for facial discrimination.[1] If you are using standard auxiliaries like Evans' oxazolidinones or ligands like BOX, consider exploring more tunable options if selectivity is poor.[1]

  • Enolate Geometry: For reactions involving enolates, such as asymmetric alkylations, the geometry of the enolate (E vs. Z) is critical. The formation of the desired enolate geometry can be influenced by the choice of base, solvent, and additives. For instance, in Evans' oxazolidinone chemistry, deprotonation with sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures is used to favor the formation of the rigid (Z)-enolate, which is key to high diastereoselectivity.[3]

  • Purity of Reagents and Catalysts: Ensure the purity of your metal precursors, ligands, and reagents. All reagents and solvents should be pure and dry, as impurities can poison the catalyst or interfere with the reaction.[1] The use of molecular sieves can be beneficial.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-coordinating solvents like toluene (B28343) are often preferred to minimize interference with the catalyst-substrate interaction.[1]

Question: The reaction is slow or incomplete. What can I do to drive it to completion?

Answer: A sluggish or incomplete reaction is often related to the reactivity of the enolate, electrophile, or catalyst activity.

  • Incomplete Enolate Formation: This can lead to side reactions and reduced yield. Ensure you are using a sufficient excess of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), typically 1.95–2.2 equivalents.[2] Also, confirm that the diisopropylamine (B44863) used to generate LDA is dry and the n-BuLi has been recently titrated.[2]

  • Role of Additives: In pseudoephedrine-directed alkylations, the addition of anhydrous lithium chloride (LiCl) is essential for accelerating the rate of alkylation.[2] Reactions without at least 5-6 equivalents of anhydrous LiCl can be significantly slower.[2]

  • Catalyst Activity: If using a catalytic system, you can try slightly increasing the catalyst loading.[1] However, be mindful that this can sometimes negatively impact selectivity. Ensure the catalyst was prepared or stored correctly.

  • Unreactive Electrophiles: Secondary alkyl halides and some bulky primary halides can be less reactive. For these substrates, you may need to use a more reactive electrophile (e.g., triflates) or screen different reaction conditions (e.g., higher temperature, different solvent), though this may compromise stereoselectivity.[2]

Question: I'm observing significant amounts of side products. What are the likely side reactions?

Answer: Side reactions can compete with your desired transformation, lowering the yield.

  • Homocoupling of Alkynes: In syntheses involving the addition of terminal alkynes, such as in A³ coupling reactions, the homocoupling of the alkyne (Glaser coupling) is a common side reaction, particularly with copper catalysts.[1] This can be minimized by the slow addition of the alkyne and maintaining a low concentration of the copper(I) acetylide.[1]

  • Proton Scrambling: In alkylation reactions, if the deprotonation is not fast, complete, and irreversible, proton exchange can lead to racemization or the formation of undesired constitutional isomers.

  • Auxiliary Cleavage Issues: The final step of removing the chiral auxiliary can sometimes be problematic. The chosen conditions must be mild enough to avoid racemization of the newly formed stereocenter.[4] If you observe racemization after cleavage, consider alternative cleavage methods. For example, Evans' oxazolidinones can be cleaved under various conditions to yield carboxylic acids, alcohols, or aldehydes, allowing you to choose the mildest option for your specific product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the stereoselective synthesis of a chiral center, like the one in this compound?

A1: There are three primary approaches to creating enantiomerically enriched compounds:

  • Chiral Pool Synthesis: This involves using a readily available, enantiomerically pure natural product (like an amino acid or a sugar) as the starting material, where at least one stereocenter is already set.[6]

  • Chiral Auxiliaries: An enantiomerically pure compound (the auxiliary) is temporarily attached to the starting material to direct the stereoselective formation of a new chiral center.[7] After the reaction, the auxiliary is removed and can often be recovered.[7] This method produces diastereomers, which are generally easier to separate than enantiomers.[7]

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to convert a prochiral starting material into a chiral product.[8] This is often the most elegant and atom-economical method.[8]

Q2: How do I choose between using a chiral auxiliary and asymmetric catalysis?

A2: The choice depends on several factors. Chiral auxiliary-based methods are often very reliable, versatile, and well-studied, and the stereochemical outcome is typically predictable.[7] The diastereomeric products can be analyzed by standard NMR and achiral chromatography, and separation is often straightforward.[3] However, this approach requires stoichiometric amounts of the auxiliary and additional synthetic steps for attachment and removal.[7] Asymmetric catalysis is more efficient as it uses sub-stoichiometric amounts of the chiral source.[8] However, finding a general catalyst that works for a wide range of substrates can be difficult, and small changes in the substrate can dramatically affect the outcome.[6]

Q3: How can I determine the enantiomeric excess (ee) and diastereomeric excess (de) of my product?

A3: The most common methods are:

  • Chiral Chromatography (HPLC or GC): This is the most direct method. The enantiomers or diastereomers are separated on a chiral stationary phase, and the ratio of the peak areas is used to calculate the ee or de.[9] The formula for enantiomeric excess is: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.[10]

  • NMR Spectroscopy:

    • For diastereomers, standard ¹H or ¹³C NMR can often be used to distinguish between the different isomers and determine the ratio by integrating distinct signals.[11]

    • For enantiomers, which have identical NMR spectra in an achiral environment, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can be used to create a diastereomeric environment, resulting in distinct signals for each enantiomer that can be integrated.[12]

Q4: Why is the stereoselective synthesis of this compound important?

A4: this compound itself is a simple branched alkane, but its oxygenated precursors, like 4-methylheptan-3-ol, are important insect pheromones.[13] Different stereoisomers of these pheromones can have vastly different biological activities. For example, one stereoisomer might be a powerful attractant for a specific insect species, while another might be inactive or even inhibitory.[13] Therefore, the ability to synthesize specific, stereochemically pure isomers is crucial for applications in pest management and ecological studies.

Comparative Data of Synthetic Methods

The following table summarizes the performance of two distinct and effective methods for synthesizing precursors to this compound.

MethodPrecursor SynthesizedStereocontrol ElementYieldDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference(s)
Enders' Hydrazone Alkylation (S)-4-Methyl-3-heptanoneSAMP Chiral Auxiliary90%Not Applicable>98%[13][14][15]
Multi-Enzymatic One-Pot Reduction (3S,4R)-4-Methylheptan-3-olOYE2.6 (Ene-reductase) & ADH440 (Alcohol Dehydrogenase)76%99%99%[16]
Multi-Enzymatic One-Pot Reduction (3R,4R)-4-Methylheptan-3-olOYE2.6 (Ene-reductase) & ADH270 (Alcohol Dehydrogenase)83%99%99%[16]

Detailed Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone via Enders' SAMP-Hydrazone Method [14][15]

This protocol involves three main stages: formation of the SAMP-hydrazone, diastereoselective alkylation, and cleavage to yield the chiral ketone.

Stage A: Formation of 3-Pentanone (B124093) SAMP Hydrazone

  • In a 50-mL flask equipped with a condenser and magnetic stirrer, combine (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

  • Heat the mixture at 60°C under an argon atmosphere overnight.

  • After cooling, dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water in a separatory funnel.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by short-path distillation (bp 70–75°C at 0.5 mm) to yield the pure SAMP-hydrazone as a colorless oil (Typical yield: 87%).

Stage B: Diastereoselective Alkylation

  • In a flame-dried 250-mL flask under argon, add 110 mL of dry diethyl ether and diisopropylamine (2.97 mL, 21 mmol). Cool the flask to 0°C.

  • Slowly add n-butyllithium (1.6 N in hexane (B92381), 13.1 mL, 21 mmol) dropwise to form LDA. Stir for 10 minutes.

  • Add a solution of the SAMP-hydrazone from Stage A (3.96 g, 20 mmol) in 10 mL of diethyl ether to the LDA solution at 0°C over 5 minutes.

  • After stirring for 4 hours at 0°C, cool the resulting yellow-orange solution to -110°C (pentane/liquid nitrogen bath).

  • Add propyl iodide (2.15 mL, 22 mmol) dropwise. Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by pouring the mixture into 300 mL of diethyl ether and 50 mL of water. Separate the layers and extract the aqueous layer twice with 25 mL of ether.

  • Combine the organic layers, wash with 10 mL of water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alkylated hydrazone (Typical yield: 90%).

Stage C: Ozonolysis to (S)-(+)-4-Methyl-3-heptanone

  • Dissolve the crude alkylated hydrazone (4.3 g, 18 mmol) in 50 mL of dichloromethane (B109758) in a 100-mL Schlenk tube and cool to -78°C.

  • Bubble dry ozone through the solution until a persistent blue-green color appears (approx. 4 hours).

  • Allow the mixture to warm to room temperature while bubbling nitrogen through the solution to remove excess ozone.

  • The resulting solution contains the desired ketone. Purify by column chromatography on silica (B1680970) gel (pentane + 1% ether) to avoid racemization, yielding (S)-(+)-4-Methyl-3-heptanone.[13]

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC [9][12]

This is a general protocol and must be optimized for the specific analyte.

  • Sample Preparation: Prepare a stock solution of your purified product (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Instrumentation and Column:

    • Use an HPLC system equipped with a UV detector.[12]

    • Select an appropriate chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are common starting points.

  • Method Development:

    • Start with a simple mobile phase, such as a mixture of hexane and isopropanol (B130326) (e.g., 90:10 v/v) for normal-phase chromatography.

    • Set a flow rate of 1.0 mL/min and the column temperature to 25°C.[12]

    • Choose a detection wavelength where your compound absorbs UV light (e.g., 210-250 nm).[12]

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of your sample.

    • If the enantiomers do not separate, systematically vary the mobile phase composition (e.g., change the hexane/isopropanol ratio, add a small amount of an additive like trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds).

    • Once baseline separation is achieved, integrate the peak areas for the two enantiomers.

  • Calculation:

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Below are diagrams illustrating key workflows and logical relationships in stereoselective synthesis.

G cluster_workflow General Workflow for Chiral Auxiliary-Based Synthesis A Prochiral Substrate (e.g., 3-Pentanone) B Attach Chiral Auxiliary (e.g., SAMP) A->B C Diastereoselective Reaction (e.g., Alkylation) B->C D Separation of Diastereomers (if necessary) C->D E Cleave Auxiliary D->E F Enantiopure Product (e.g., (S)-4-Methyl-3-heptanone) E->F G Recovered Auxiliary E->G

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

G Start Low Stereoselectivity Observed (de or ee) Temp Is the reaction run at the lowest practical temperature? Start->Temp LowerTemp Action: Lower the reaction temperature (e.g., 0°C to -78°C) Temp->LowerTemp No Reagents Are all reagents/solvents pure and anhydrous? Temp->Reagents Yes PurifyReagents Action: Purify solvents, titrate base (n-BuLi), dry additives (LiCl) under vacuum. Reagents->PurifyReagents No Base Is enolate formation (if applicable) optimal? Reagents->Base Yes ChangeBase Action: Screen different bases (e.g., LDA, NaHMDS, KHMDS) or increase equivalents. Base->ChangeBase No Solvent Does the solvent coordinate strongly with the catalyst/reagents? Base->Solvent Yes ChangeSolvent Action: Switch to a less coordinating solvent (e.g., Toluene, Hexane). Solvent->ChangeSolvent No Ligand Final Step: Re-evaluate chiral auxiliary or ligand. Consider a different steric/ electronic profile. Solvent->Ligand Yes

Caption: Troubleshooting decision tree for addressing low stereoselectivity.

G cluster_methods Methods for Determining Stereochemical Purity Chrom Chiral Chromatography (HPLC/GC) Principle: Physical separation of enantiomers on a chiral stationary phase. Pros: Direct method, highly accurate. Cons: Requires method development, may need specific columns. NMR NMR with Chiral Agents Principle: Formation of transient diastereomers with distinct NMR signals. Pros: Fast, uses standard equipment, provides structural info. Cons: Requires derivatization/solvating agent, potential for kinetic resolution. Start Determine ee/de Start->Chrom Start->NMR

Caption: Comparison of primary analytical methods for ee/de determination.

References

Technical Support Center: Optimizing Grignard Reaction Conditions for 4-Methylheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methylheptane via Grignard reaction, specifically through catalytic cross-coupling of an alkyl Grignard reagent with an alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What are the possible Grignard-based synthetic routes to this compound?

A1: this compound can be synthesized via two main Grignard pathways. The most direct method is a metal-catalyzed cross-coupling reaction. This involves the reaction of a Grignard reagent with an alkyl halide in the presence of a catalyst (e.g., iron, cobalt, or nickel complexes). The two primary combinations are:

  • Route A: sec-Butylmagnesium halide reacting with a 1-halopropane.

  • Route B: n-Propylmagnesium halide reacting with a 2-halobutane.

An alternative, two-step method involves the reaction of a Grignard reagent with a ketone to form 4-methylheptan-4-ol, followed by reduction of the alcohol to the desired alkane.[1]

Q2: My Grignard reaction won't start. What are the common causes and solutions?

A2: Failure to initiate is a frequent issue in Grignard reactions. The primary cause is often a passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide. The presence of even trace amounts of water can also inhibit the reaction as Grignard reagents are highly sensitive to moisture.[2]

Solutions:

  • Magnesium Activation:

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent to break the oxide layer.

    • Chemical Activation: Add a small crystal of iodine (the purple color should fade upon initiation) or a few drops of 1,2-dibromoethane. These react with the magnesium surface to expose fresh metal.

  • Strict Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven or by flame-drying under a vacuum.

    • Use anhydrous solvents, typically distilled from a suitable drying agent (e.g., sodium for THF).

    • Maintain a dry, inert atmosphere (nitrogen or argon) throughout the experiment.

Q3: I'm observing a significant amount of byproduct. What are the likely side reactions?

A3: The most common side reaction in Grignard cross-coupling is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide, leading to a homo-coupled byproduct (e.g., 3,4-dimethylhexane (B165660) from sec-butylmagnesium bromide or hexane (B92381) from propylmagnesium bromide).[2] Another potential side reaction is dehalogenation of the starting material.

Q4: How can I minimize the formation of the Wurtz coupling byproduct?

A4: To minimize Wurtz coupling, it is crucial to control the reaction conditions:

  • Slow Addition: Add the alkyl halide solution slowly to the Grignard reagent. This helps to maintain a low concentration of the alkyl halide, reducing the likelihood of self-coupling.

  • Dilute Conditions: Running the reaction at a lower concentration can also disfavor the bimolecular Wurtz coupling.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below), as higher temperatures can increase the rate of side reactions.

Q5: Which catalyst is best for the cross-coupling synthesis of this compound?

A5: Iron, cobalt, and nickel complexes have all been shown to be effective catalysts for the cross-coupling of alkyl halides with Grignard reagents.[3][4][5] The choice of catalyst can depend on factors such as cost, air sensitivity, and the specific substrates being used. Iron catalysts are often favored for their low cost and low toxicity.[3] Cobalt catalysts have shown high efficiency, particularly for sterically hindered couplings.[6][7] Nickel catalysts are also widely used and can be very effective, often with the addition of ligands or additives like 1,3-butadiene (B125203).[5][8]

Data Presentation

The following tables summarize representative quantitative data for catalytic cross-coupling reactions of alkyl Grignard reagents with alkyl halides, analogous to the synthesis of this compound.

Table 1: Comparison of Catalysts for Alkyl-Alkyl Cross-Coupling

Catalyst (mol%)Grignard ReagentAlkyl HalideAdditiveTemperature (°C)Time (h)Yield (%)Reference
NiCl₂ (3)n-BuMgCln-C₁₀H₂₁BrIsoprene (1 equiv)25392[8]
NiCl₂ (3)n-BuMgCln-C₁₀H₂₁BrNone2532[8]
CoCl₂ (2)s-BuMgCln-OctBr1,3-butadiene (2 equiv), LiI (4 mol%)50593[4]
FeCl₃ (5)PhMgBrn-C₁₂H₂₅BrTMEDA (1.3 equiv)-50.592.3[9]
CuBr₂ (0.3)ArMgBrRBrNone67 (reflux)6up to 93[10]

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Cross-Coupling of an Alkyl Halide with a Grignard Reagent

This protocol is adapted from methodologies for cobalt-catalyzed alkyl-alkyl cross-coupling.[4][6][7]

  • Preparation: Under an inert atmosphere (argon or nitrogen), a dry round-bottom flask equipped with a magnetic stir bar is charged with CoCl₂ (2 mol%). Anhydrous THF is added to dissolve the catalyst.

  • Addition of Additives: If required, LiI (4 mol%) and 1,3-butadiene (2 equivalents) are added to the flask.

  • Grignard Reagent Addition: The alkyl Grignard reagent (e.g., sec-butylmagnesium chloride, 1.2 equivalents) is added to the catalyst mixture.

  • Alkyl Halide Addition: The alkyl halide (e.g., 1-bromopropane, 1.0 equivalent) is added dropwise to the stirred solution at the desired temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The reaction is stirred at the specified temperature for the designated time (e.g., 5 hours). The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to yield this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation (Example: sec-BuMgCl) cluster_coupling Catalytic Cross-Coupling cluster_workup Work-up & Purification prep_glass Dry Glassware (Oven/Flame-dry) prep_reagents Anhydrous Solvents & Reagents prep_inert Inert Atmosphere (N₂ or Ar) mg_activation Activate Mg Turnings (e.g., with Iodine) prep_inert->mg_activation Setup add_halide Slowly Add sec-Butyl Halide in THF mg_activation->add_halide formation Formation of sec-BuMgCl add_halide->formation add_grignard Add Grignard Reagent to Catalyst formation->add_grignard Transfer catalyst_prep Prepare Catalyst Solution (e.g., CoCl₂ in THF) catalyst_prep->add_grignard add_alkyl_halide Slowly Add 1-Halopropane at 0 °C add_grignard->add_alkyl_halide reaction Stir at 0-25 °C add_alkyl_halide->reaction quench Quench with sat. aq. NH₄Cl reaction->quench Completion extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify Purify by Distillation or Chromatography dry->purify product product purify->product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_initiation Initiation Issues cluster_side_reactions Side Reactions cluster_reagent_quality Reagent Quality start Low or No Yield of This compound initiation_q Did the reaction initiate? (Exotherm, color change) start->initiation_q initiation_yes Yes initiation_q->initiation_yes Yes initiation_no No initiation_q->initiation_no No side_reaction_q Major byproduct detected? (e.g., by GC-MS) initiation_yes->side_reaction_q initiation_solution Solution: - Activate Mg (Iodine, 1,2-dibromoethane) - Ensure strict anhydrous conditions - Use fresh, high-quality Mg initiation_no->initiation_solution side_reaction_yes Yes side_reaction_q->side_reaction_yes Yes side_reaction_no No side_reaction_q->side_reaction_no No wurtz_coupling Wurtz Coupling Product (e.g., 3,4-dimethylhexane) side_reaction_yes->wurtz_coupling reagent_q Grignard reagent titrated? Concentration known? side_reaction_no->reagent_q wurtz_solution Solution: - Slow addition of alkyl halide - Use more dilute conditions - Lower reaction temperature wurtz_coupling->wurtz_solution reagent_yes Yes reagent_q->reagent_yes Yes reagent_no No reagent_q->reagent_no No other_issues other_issues reagent_yes->other_issues Further Investigation Needed reagent_solution Solution: - Titrate Grignard before use - Use fresh, high-purity alkyl halides reagent_no->reagent_solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in 4-Methylheptane GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of 4-Methylheptane. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to common experimental problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: In an ideal chromatographic separation, the peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak's asymmetry is skewed, with a trailing edge that is longer than the leading edge.[1][2] This is problematic because it can lead to inaccurate peak integration and reduced resolution between adjacent peaks, which compromises the quantitative accuracy and precision of the analysis.[2][3]

Q2: What are the common causes of peak tailing in GC analysis?

A2: Peak tailing in gas chromatography can typically be attributed to two main categories of issues: disruptions in the carrier gas flow path or reversible chemical adsorption of the analyte.[4] If most or all of the peaks in a chromatogram are tailing, it often points to a physical or flow path problem.[4][5] Conversely, if only specific peaks are tailing, it is more likely due to a chemical interaction between the analyte and the system.[4]

Q3: I am observing tailing for all peaks in my chromatogram, including this compound. What should I investigate first?

A3: When all peaks, including the solvent peak, exhibit tailing, the issue is likely related to a physical problem in the GC system setup.[5] The most common culprits to investigate are:

  • Improper Column Installation: The position of the GC column in the inlet is critical. If it is too high or too low, it can create dead volumes or a convoluted flow path, causing peak tailing.[5] Ensure the column is installed according to the manufacturer's instructions for your specific instrument.

  • Poor Column Cut: A jagged or uneven column cut can create turbulence in the carrier gas flow, leading to peak tailing.[5] The column should be cut cleanly and at a right angle.

  • Leaks: Leaks in the system, particularly at the inlet, can disrupt the carrier gas flow and cause peak tailing.

Q4: Only the this compound peak is tailing in my analysis. What could be the cause?

A4: If only the this compound peak is tailing, it suggests a specific chemical interaction between the analyte and the GC system. Potential causes include:

  • Active Sites: this compound, although a non-polar hydrocarbon, can interact with active sites within the GC system. These active sites are often exposed silanol (B1196071) groups on the surface of an untreated or contaminated inlet liner or the column itself.[5]

  • Column Contamination: The accumulation of non-volatile residues from previous injections can create active sites at the head of the column, leading to peak tailing for certain compounds.[1][6]

Q5: How can I prevent peak tailing in my this compound analysis?

A5: Proactive measures can significantly reduce the occurrence of peak tailing. Consider the following best practices:

  • Use Deactivated Liners and Columns: Employing liners and columns that have been chemically deactivated by the manufacturer will minimize the presence of active silanol groups.[5]

  • Regular Inlet Maintenance: Periodically replace the inlet liner and septum to prevent the buildup of contaminants.[7]

  • Proper Column Conditioning: Before use, and especially after a period of inactivity, properly condition the GC column to remove any contaminants and ensure a stable baseline.[8][9]

  • Sample Preparation: Ensure that your samples are free of non-volatile residues that could contaminate the GC system.[10]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Flow Path Issues

This guide provides a systematic approach to identifying and fixing problems related to the carrier gas flow path that can cause peak tailing for all compounds, including this compound.

Step Action Rationale Expected Outcome
1 Inspect the Column Cut A poor column cut is a common cause of turbulence and peak tailing.[5]A clean, square cut should be observed under magnification.
2 Verify Column Installation Incorrect column positioning in the inlet creates dead volumes and disrupts the flow path.[5]The column should be installed at the correct depth as specified by the instrument manufacturer.
3 Perform a Leak Check System leaks compromise the carrier gas flow and can introduce oxygen, which can damage the column.No leaks should be detected.
4 Trim the Column If the above steps do not resolve the issue, the front end of the column may be contaminated.[1]Removing a small section (10-20 cm) of the column can eliminate the contaminated portion.[1]
Guide 2: Addressing Chemical Activity and Contamination

This guide focuses on troubleshooting peak tailing caused by specific interactions between this compound and active sites within the GC system.

Step Action Rationale Expected Outcome
1 Replace the Inlet Liner The inlet liner is a common site for contamination and the presence of active sites.[7]A new, deactivated liner should provide an inert surface for sample vaporization.
2 Condition the Column Column conditioning helps to remove any adsorbed contaminants from the stationary phase.[8][9]A stable baseline and improved peak shape should be observed after conditioning.
3 Inject a Hydrocarbon Standard Injecting a non-polar, non-active compound can help diagnose if the issue is due to flow path disruption or chemical activity.[11] If the hydrocarbon peak is symmetrical, the problem is likely chemical in nature.A symmetrical peak for the hydrocarbon standard would point towards active sites being the cause of the this compound tailing.
4 Consider a More Inert Column If tailing persists, the column itself may have become active over time.Using a new, highly inert column should eliminate peak tailing caused by column activity.[7]

Experimental Protocols

Protocol 1: GC Column Conditioning

Proper column conditioning is crucial for achieving optimal performance and minimizing peak tailing.

  • Initial Purge: Install the column in the GC inlet but do not connect it to the detector. Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen from the system.[8]

  • Temperature Program: Set the oven temperature to 40°C. Program a temperature ramp of 10°C/minute up to the maximum isothermal temperature of the column, or 20°C above the final temperature of your analytical method, whichever is lower.[9][12]

  • Hold at Maximum Temperature: Hold the column at the maximum temperature for 1-2 hours, or until a stable baseline is achieved.[13] Thicker film columns may require longer conditioning times.[8]

  • Cool Down and Connect: Cool down the oven and connect the column to the detector.

  • Final Bake-out: Heat the column to the maximum conditioning temperature again and hold until a stable baseline is observed at the detector.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in your GC analysis of this compound.

PeakTailingTroubleshooting Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed all_peaks_tail Do all peaks tail? start->all_peaks_tail flow_path_issue Likely a Flow Path Issue all_peaks_tail->flow_path_issue Yes chemical_issue Likely a Chemical/Activity Issue all_peaks_tail->chemical_issue No check_column_cut Check Column Cut flow_path_issue->check_column_cut check_installation Check Column Installation check_column_cut->check_installation leak_check Perform Leak Check check_installation->leak_check trim_column Trim Column Inlet leak_check->trim_column resolved Issue Resolved trim_column->resolved replace_liner Replace Inlet Liner chemical_issue->replace_liner condition_column Condition Column replace_liner->condition_column inject_standard Inject Inert Standard condition_column->inject_standard replace_column Replace Column inject_standard->replace_column replace_column->resolved

Caption: A flowchart for troubleshooting peak tailing in GC.

References

Technical Support Center: Resolving Co-elution of 4-Methylheptane with other Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving the co-elution of 4-methylheptane with its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during gas chromatographic (GC) analysis of C8 alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers that co-elute with this compound in gas chromatography?

A1: On common non-polar stationary phases, such as those with a 5% diphenyl / 95% dimethyl polysiloxane composition (e.g., DB-5, HP-5), this compound often co-elutes or is closely resolved with its structural isomers, particularly 3-methylheptane and 2-methylheptane . The elution order of these branched alkanes is primarily dependent on their boiling points and their interaction with the stationary phase. Due to very similar boiling points and structures, achieving baseline separation can be challenging.

Q2: How can I confirm if I have a co-elution problem with this compound?

A2: Confirming co-elution is the first critical step. Here’s how you can do it:

  • Peak Shape Analysis: A pure chromatographic peak should be symmetrical. The presence of a shoulder, tailing, or a broader-than-expected peak can indicate the presence of co-eluting compounds.

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can analyze the mass spectrum across the peak. A change in the mass spectral fragmentation pattern from the beginning to the end of the peak is a strong indicator of multiple components eluting at the same time.

Q3: What is the first step I should take to resolve the co-elution of this compound?

A3: The initial and often most effective step is to optimize the GC oven temperature program. By modifying the temperature ramp rate, you can often improve the separation of closely eluting compounds. A slower temperature ramp (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can enhance resolution. Conversely, a faster ramp rate can decrease analysis time but may worsen the separation.

Q4: Which type of GC column is best for separating this compound and its isomers?

A4: The choice of the GC column's stationary phase is crucial for selectivity.

  • Non-polar phases (e.g., 100% dimethylpolysiloxane or 5% phenyl-substituted polysiloxane) are standard for hydrocarbon analysis, separating compounds primarily by boiling point.[1][2] While widely used, they may not provide sufficient resolution for all methylheptane isomers.

  • Intermediate-polarity phases can offer different selectivity based on dipole-dipole interactions and may improve the separation of these isomers.

  • Liquid crystalline stationary phases are known for their high isomeric selectivity and can be a powerful, albeit less common, option for resolving structurally similar hydrocarbons.[3]

Q5: When should I consider using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)?

A5: GCxGC is a powerful technique that should be considered when conventional one-dimensional GC (1D-GC) methods fail to provide the required resolution, especially for complex mixtures of isomers.[4][5][6] GCxGC utilizes two columns with different stationary phases, providing a much higher peak capacity and the ability to separate compounds that co-elute in 1D-GC.[4][5][6]

Troubleshooting Guide

This guide provides a systematic approach to resolving the co-elution of this compound with its isomers.

Step 1: Initial Assessment & Confirmation of Co-elution

Before making any changes to your method, it's essential to confirm that you are dealing with co-elution.

  • Symptom: Asymmetrical peak shape (shoulder, tailing, or broad peak) for the peak corresponding to this compound.

  • Action: If using GC-MS, examine the mass spectra across the peak. Variations in the spectra confirm co-elution.

Step 2: Method Optimization - Temperature Program

Optimizing the oven temperature program is the first and most straightforward troubleshooting step.

  • Problem: Poor resolution between this compound and other methylheptane isomers.

  • Solution:

    • Decrease the temperature ramp rate: A slower ramp (e.g., from 10°C/min down to 3°C/min) will increase the interaction time with the stationary phase and often improve separation.

    • Add an isothermal hold: Introducing a brief isothermal hold at a temperature just below the elution temperature of the isomers can sometimes enhance resolution.

Step 3: Column Selection and Carrier Gas Flow Rate

If temperature optimization is insufficient, consider changing the column or adjusting the carrier gas flow.

  • Problem: Co-elution persists after temperature program optimization.

  • Solution:

    • Change the stationary phase: If using a non-polar column, switching to a stationary phase with a different selectivity (e.g., an intermediate polarity column) can resolve the isomers.

    • Optimize carrier gas flow rate: Ensure your carrier gas (typically Helium or Hydrogen) is set to its optimal linear velocity for the column dimensions. This maximizes column efficiency. Deviating from the optimal flow rate can decrease resolution.

Step 4: Advanced Techniques

For highly challenging separations, advanced chromatographic techniques may be necessary.

  • Problem: Baseline resolution cannot be achieved with conventional GC.

  • Solution:

    • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly higher resolving power by employing two different columns in series.[4][5][6] This is the most powerful approach for separating complex isomer mixtures.[4][5][6]

Data Presentation

The following table summarizes the Kovats retention indices (RI) for this compound and its common co-eluting isomers on a non-polar stationary phase. Retention indices are a standardized measure of retention in gas chromatography.[7] Compounds with closer RI values are more likely to co-elute.

CompoundCAS NumberRetention Index (Non-polar phase)
2-Methylheptane592-27-8765
3-Methylheptane589-81-1773
This compound 589-53-7 767
n-Octane111-65-9800

Data sourced from the NIST WebBook.[8]

Experimental Protocols

Protocol 1: Optimized 1D-GC Method for Methylheptane Isomer Separation

This protocol provides a starting point for resolving this compound from its isomers using a standard GC-FID or GC-MS system.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 3°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • Inlet: Split/splitless injector at 250°C.

  • Detector (FID): 250°C.

  • Detector (MS): Transfer line at 280°C, ion source at 230°C.

Protocol 2: GCxGC Method for Comprehensive C8 Alkane Analysis

This protocol outlines a comprehensive two-dimensional GC method for the detailed analysis of complex hydrocarbon mixtures containing this compound and its isomers.[4]

  • First Dimension (1D) Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Second Dimension (2D) Column: Rtx-200 (or equivalent mid-polarity phase), 1.5 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium, constant flow.

  • 1D Oven Program: 40°C to 300°C at 10°C/min.[4]

  • 2D Oven Program: 45°C to 305°C at 10°C/min.[4]

  • Modulator: Thermal modulator with a 1.60 s cold pulse and 0.90 s hot pulse.[4]

  • Detector: Fast-acquisition detector such as a Time-of-Flight Mass Spectrometer (TOF-MS) or a Flame Ionization Detector (FID) with a high data acquisition rate (≥100 Hz).[4]

Visualizations

TroubleshootingWorkflow Start Suspected Co-elution of This compound Isomers Confirm Confirm Co-elution (Peak Shape, MS Scan) Start->Confirm OptimizeTemp Optimize Temperature Program (Slower Ramp Rate) Confirm->OptimizeTemp Co-elution Confirmed ChangeColumn Change GC Column (Different Stationary Phase) OptimizeTemp->ChangeColumn Resolution Still Inadequate Resolved Peaks Resolved OptimizeTemp->Resolved Resolution Achieved AdvancedTech Consider Advanced Techniques (GCxGC) ChangeColumn->AdvancedTech Co-elution Persists ChangeColumn->Resolved Resolution Achieved AdvancedTech->Resolved

Caption: A workflow for troubleshooting the co-elution of this compound.

SeparationPrinciple cluster_1d 1D GC (Non-polar Column) cluster_2d GCxGC (Non-polar x Mid-polar) a1 This compound a3 Co-eluting Peak a2 3-Methylheptane b1 This compound a3->b1 Separation in 2nd Dimension b2 3-Methylheptane a3->b2 Separation in 2nd Dimension

Caption: Comparison of 1D-GC and GCxGC for isomer separation.

References

minimizing water contamination in 4-Methylheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methylheptane Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing water contamination during the synthesis of this compound and its precursors, such as 4-methylheptan-3-ol, particularly when employing water-sensitive methodologies like Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the exclusion of water so critical in the synthesis of this compound precursors via a Grignard reaction?

A1: The synthesis of 4-methylheptan-3-ol, a common precursor to this compound, is often achieved through the reaction of a Grignard reagent (e.g., pentylmagnesium bromide) with an aldehyde (e.g., propanal). Grignard reagents are powerful nucleophiles but are also extremely strong bases.[1][2] If water is present, even in trace amounts, it will act as an acid and protonate the Grignard reagent. This acid-base reaction is much faster than the desired carbon-carbon bond formation, leading to the formation of an alkane (pentane in this case) and magnesium hydroxide, thus destroying the reagent and significantly reducing the yield of the desired alcohol.[1][3][4]

Q2: What are the primary sources of water contamination in a typical laboratory setup for this synthesis?

A2: Water contamination can originate from several sources:

  • Atmospheric Moisture: Humidity in the air can introduce water into the reaction.[5]

  • "Wet" Solvents: Organic solvents, even from new bottles, can contain dissolved water. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), commonly used for Grignard reactions, are hygroscopic and can absorb moisture from the air.[6]

  • Contaminated Glassware: Glass surfaces can adsorb a thin film of water. Improperly dried glassware is a major source of contamination.[3]

  • Reagents: The starting materials themselves (e.g., 2-bromopentane (B28208), propanal) may contain trace amounts of water.

Q3: What is the most effective method for drying the glassware for a water-sensitive reaction?

A3: The most reliable method to ensure glassware is free of water is to first wash and rinse it with acetone (B3395972) to remove any residual water from initial cleaning. Afterward, place the glassware in a laboratory oven at a temperature above 100°C (typically 120-150°C) for at least 5 minutes, or preferably overnight.[3] Assemble the apparatus while it is still hot (after allowing it to cool slightly to be handled with gloves) and immediately place it under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from re-adsorbing onto the glass surfaces as they cool.

Q4: How do I select the appropriate drying agent for my organic solvent?

A4: The choice of drying agent depends on the solvent and the compounds dissolved in it. Key factors are the agent's capacity (amount of water it can absorb), speed, intensity (how "dry" it gets the solvent), and chemical compatibility.[6][7] For instance, calcium chloride is effective but can form adducts with alcohols, ketones, and amines, making it unsuitable for drying solutions containing these functional groups.[6] Anhydrous magnesium sulfate (B86663) is a good general-purpose drying agent as it is fast and has a high capacity.[6][8] Anhydrous sodium sulfate is slower and less efficient but is neutral and easy to filter.[6][8] For achieving very low water content, reactive agents like calcium hydride or distillation from sodium/benzophenone (B1666685) are used, though these require more careful handling.[9]

Q5: What are the recommended procedures for drying ethereal solvents like diethyl ether or THF?

A5: For routine synthesis, allowing the solvent to stand over a drying agent is common. Activated 3Å molecular sieves are highly effective for drying THF and other solvents to low ppm levels of water content.[10] For Grignard-grade dryness, solvents are often distilled from a drying agent. A common method for THF is distillation from sodium wire and benzophenone. The benzophenone acts as an indicator; when the solvent is dry, it forms a deep blue or purple ketyl radical.[9] This indicates that all water and oxygen have been scavenged.

Q6: How can I quantitatively measure the water content in my organic solvents?

A6: Several analytical techniques are available for the precise measurement of water content:

  • Karl Fischer Titration (KFT): This is the most widely used and accurate method for determining water content in liquids.[11]

  • Gas Chromatography (GC): GC methods can be rapid and require only small sample volumes, but require a polar stationary phase for good peak shape.[11]

  • ¹⁹F NMR Spectroscopy: A sensitive method has been developed that uses a reagent combination to react with water and generate a bifluoride ion, which can be detected and quantified by ¹⁹F NMR. This technique is suitable for a range of solvents and can detect water at the sub-microgram level.[12][13]

Troubleshooting Guide

Problem: My Grignard reaction refuses to start. I don't see any cloudiness or bubbling.

  • Possible Cause: The most likely culprit is water contamination, which has quenched the initial formation of the Grignard reagent.

  • Solution:

    • Verify Anhydrous Conditions: Double-check that all glassware was properly oven-dried and assembled under an inert atmosphere. Ensure your solvent was adequately dried.

    • Initiate the Reaction: If conditions seem dry, initiation can sometimes be sluggish. Try adding a small crystal of iodine or a few drops of methyl iodide to the flask containing the magnesium turnings.[14] These can help to activate the magnesium surface.

    • Borrow a Spark: If another reaction in the lab has successfully started, you can carefully transfer a small amount (a "drop") of the active Grignard solution to your flask to initiate the reaction.[3]

    • Restart: If all else fails, it is best to discard the reaction, thoroughly dry all equipment again, and start over with freshly dried solvent and reagents.

Problem: My reaction worked, but the final yield of 4-methylheptan-3-ol is significantly lower than expected.

  • Possible Cause: While the reaction initiated, persistent, low-level water contamination from the solvent or reagents likely consumed a substantial portion of the Grignard reagent throughout the addition of the alkyl halide.

  • Solution:

    • Review Drying Procedures: Re-evaluate your solvent and reagent drying methods. Consider using a more rigorous drying technique, such as distillation from a reactive drying agent.

    • Analyze Solvent Water Content: Before your next attempt, consider quantifying the water content of your solvent using a method like Karl Fischer titration to ensure it meets the reaction's requirements.

    • Use an Inert Atmosphere: Ensure a slight positive pressure of an inert gas (nitrogen or argon) was maintained throughout the entire reaction to prevent atmospheric moisture from entering the system.

Problem: After the aqueous workup and separation, my final organic layer appears cloudy or hazy.

  • Possible Cause: The cloudiness indicates the presence of finely dispersed, microscopic water droplets that have not fully separated from the organic phase.

  • Solution:

    • Brine Wash: Before using a solid drying agent, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[8] Brine helps to draw water out of the organic layer due to the high ionic strength of the aqueous phase.

    • Use a Drying Agent: Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), directly to the cloudy organic solution.[8][9] Add the agent until some of it remains free-flowing and no longer clumps together, which indicates that all the water has been absorbed.[6]

    • Filter or Decant: After allowing the solution to stand over the drying agent for 10-15 minutes, remove the solid desiccant by gravity filtration or by carefully decanting the dried solution into a clean, dry flask.

Quantitative Data on Solvent Drying

The efficiency of various drying agents in reducing water content in common organic solvents is summarized below. This data can help in selecting the most appropriate desiccant for preparing anhydrous solvents.

Table 1: Residual Water Content in Solvents After Treatment with Various Drying Agents

SolventDrying AgentLoading (% m/v)Time (h)Final Water Content (ppm)Reference
THF 3Å Molecular Sieves20%48<10[10]
THF Na/BenzophenoneN/A (reflux)N/A~43[10]
Dichloromethane CaH₂N/A (reflux)N/A~13[10]
Methanol 3Å Molecular Sieves10%72<10[10]
Methanol KOHN/AN/A33[10]
Methanol Mg/I₂N/AN/A54[10]

Table 2: General Properties of Common Solid Drying Agents

Drying AgentCapacitySpeedIntensitySuitability
Magnesium Sulfate (MgSO₄) HighHighMedium-HighGenerally useful; slightly acidic.[6][7]
Sodium Sulfate (Na₂SO₄) HighLowLowGenerally useful; neutral but slow.[6][7]
Calcium Sulfate (CaSO₄) LowHighHighGenerally useful; neutral.[6][7]
Calcium Chloride (CaCl₂) HighMediumHighNot for alcohols, amines, ketones, or esters.[6]
Molecular Sieves (3Å/4Å) HighHighHighExcellent for pre-drying solvents.[6][7]
Potassium Carbonate (K₂CO₃) MediumMediumMediumBasic; not for acidic compounds.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Drying Diethyl Ether with Anhydrous Magnesium Sulfate

  • Initial Separation: Perform a final wash of the diethyl ether solution with saturated brine in a separatory funnel. Allow the layers to separate completely and drain the aqueous layer.

  • Transfer: Transfer the ether layer to a clean, dry Erlenmeyer flask. The solution may still appear slightly cloudy.

  • Add Drying Agent: Add a small amount of anhydrous magnesium sulfate (MgSO₄) to the flask (approximately 1-2 spatula tips for every 50 mL of solution).

  • Swirl: Gently swirl the flask. If the MgSO₄ clumps together at the bottom, it is absorbing water. Continue to add small portions of MgSO₄, swirling after each addition, until some of the newly added powder remains free-flowing, resembling fine sand.

  • Resting Period: Allow the flask to stand for at least 10-15 minutes to ensure all water has been absorbed.

  • Separation: Carefully decant or gravity-filter the dried ether solution away from the solid MgSO₄ into a clean, dry round-bottom flask, ready for solvent removal or subsequent reaction steps.

Protocol 2: Setup for a Grignard Reaction Under Anhydrous Conditions

  • Glassware Preparation: Thoroughly clean and oven-dry a three-neck round-bottom flask, a reflux condenser, and an addition funnel.

  • Assembly: While the glassware is still warm, assemble the apparatus. Fit the addition funnel into the central neck of the flask and the condenser into one of the side necks. Use the third neck for a gas inlet adapter connected to a nitrogen or argon line with an oil bubbler to maintain positive pressure. Place a drying tube (filled with CaCl₂ or Drierite®) on top of the condenser.[15]

  • Inert Atmosphere: Flush the entire system with the inert gas for several minutes.

  • Reagent Addition: Add magnesium turnings to the flask against a counter-flow of the inert gas. Add a portion of the anhydrous diethyl ether via the addition funnel.

  • Reaction Initiation: Begin stirring and add a small amount of the 2-bromopentane solution (dissolved in anhydrous ether) to initiate the reaction. Once initiated (indicated by cloudiness and gentle reflux), add the remaining alkyl halide solution dropwise from the addition funnel at a rate that maintains a controlled reflux.

Visualizations

Experimental_Workflow_for_Anhydrous_Solvent_Preparation start Start: Commercial Solvent (e.g., Diethyl Ether) pre_dry Pre-drying over Molecular Sieves (4Å) (Optional, 24h) start->pre_dry For very wet solvent distill_setup Set up Distillation Apparatus under N₂/Ar start->distill_setup Standard procedure pre_dry->distill_setup add_drying_agent Add Drying Agent (e.g., Na/Benzophenone) distill_setup->add_drying_agent reflux Reflux until Indicator Color Appears (e.g., Deep Blue) add_drying_agent->reflux distill Distill Solvent Directly into Reaction Flask reflux->distill end_product Anhydrous Solvent Ready for Use distill->end_product

Caption: Workflow for preparing anhydrous solvent via distillation.

Troubleshooting_Grignard_Reaction_Failure start Problem: Grignard reaction does not initiate q_water Was all glassware oven-dried and assembled hot under inert gas? start->q_water a_water_no Action: Restart. Thoroughly dry all glassware. q_water->a_water_no No q_solvent Was the solvent rigorously dried (e.g., distilled)? q_water->q_solvent Yes a_solvent_no Action: Use freshly distilled/anhydrous grade solvent. q_solvent->a_solvent_no No q_mg Is the magnesium surface fresh and reactive? q_solvent->q_mg Yes a_mg_no Action: Crush Mg turnings or add an initiator (I₂ crystal). q_mg->a_mg_no No success Success: Reaction Initiates q_mg->success Yes a_mg_no->success

Caption: Troubleshooting flowchart for a failed Grignard reaction.

References

improving the yield and purity of synthesized 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methylheptane

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing this compound, focusing on improving both yield and purity. The content is structured to address common issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing this compound in a laboratory setting? A1: A prevalent and adaptable method is the Grignard reaction. This typically involves a two-step process:

  • Formation of an alcohol intermediate: Reacting a Grignard reagent (e.g., propylmagnesium bromide) with a ketone (e.g., 2-pentanone) or another Grignard reagent (e.g., sec-butylmagnesium bromide) with an aldehyde (e.g., butanal) to form a substituted heptanol (B41253) like 4-methylheptan-4-ol or 4-methylheptan-3-ol.[1]

  • Deoxygenation of the alcohol: The resulting alcohol is then deoxygenated to the final alkane, this compound. This can be achieved through methods such as conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Q2: Why is my Grignard reaction not initiating? A2: Initiation failure is a frequent issue in Grignard synthesis. The primary causes are the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings and the presence of moisture.[2] Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents and reagents are anhydrous.[2] To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] Gentle warming or using a sonicator can also help disrupt the oxide layer and initiate the reaction.[2]

Q3: What are the major side reactions that can lower the yield of my this compound synthesis? A3: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide starting material to form a homocoupled byproduct (e.g., hexane (B92381) from propylmagnesium bromide).[2] This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension, which keeps the halide concentration low.[2] If a ketone is used as the electrophile, other side reactions can include enolization and reduction, especially with sterically hindered ketones.[2]

Q4: Which solvent is optimal for preparing the Grignard reagent? A4: Ethereal solvents are essential for stabilizing the Grignard reagent. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common choices.[2] THF is generally preferred for less reactive alkyl halides (like chlorides) because it solvates and stabilizes the Grignard complex more effectively.[2]

Q5: How can I confirm the purity of my final this compound product? A5: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the ideal method for assessing the purity of a volatile, non-polar compound like this compound. A Flame Ionization Detector (FID) is highly sensitive for this analysis. The technique can effectively separate this compound from starting materials, solvents, and side products, allowing for quantitative purity determination.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem: Low or No Yield of Alcohol Intermediate

// Nodes Start [label="Low or No Yield of\nAlcohol Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckInitiation [label="Did the Grignard reaction initiate?\n(e.g., heat evolution, color change)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMoisture [label="Were all reagents and glassware\nrigorously dried?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSideReactions [label="GC/MS analysis shows significant\nbyproducts (e.g., Wurtz coupling product)?", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_ActivateMg [label="Solution: Activate Mg.\nUse iodine crystal, 1,2-dibromoethane,\nor sonication. Ensure anhydrous conditions.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; Sol_DrySystem [label="Solution: Repeat with care.\nFlame-dry glassware. Use freshly distilled\nanhydrous solvents.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; Sol_SlowAddition [label="Solution: Optimize addition.\nAdd alkyl halide dropwise to Mg to maintain\ngentle reflux and minimize its concentration.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle];

// Edges Start -> CheckInitiation [label="Initial Check", color="#4285F4"]; CheckInitiation -> Sol_ActivateMg [label="No", color="#EA4335"]; CheckInitiation -> CheckMoisture [label="Yes", color="#34A853"]; CheckMoisture -> Sol_DrySystem [label="No", color="#EA4335"]; CheckMoisture -> CheckSideReactions [label="Yes", color="#34A853"]; CheckSideReactions -> Sol_SlowAddition [label="Yes", color="#EA4335"]; } .dot Caption: Troubleshooting logic for low yield of the alcohol intermediate.

Problem: Product is Impure After Purification

Q: My final product shows multiple peaks on the GC trace after fractional distillation. What went wrong? A: This suggests that the impurities have boiling points very close to this compound (117-118 °C), making separation by distillation difficult.

  • Possible Cause 1: Isomeric Byproducts. Side reactions may have created structural isomers of this compound or other alkanes with similar volatility.

  • Solution 1: Fractional distillation requires a column with high theoretical plates and a slow, controlled distillation rate for efficient separation of close-boiling liquids.[3] Ensure your column is well-insulated and the reflux ratio is optimized.

  • Possible Cause 2: Incomplete Reaction. The presence of unreacted starting materials (e.g., heptanones) can contaminate the final product if their boiling points are close.

  • Solution 2: Ensure the initial reaction goes to completion by checking with Thin Layer Chromatography (TLC) or a preliminary GC run before workup.

  • Alternative Solution: For very high purity, consider preparative Gas Chromatography (Prep-GC). While it handles smaller sample sizes, Prep-GC offers significantly higher resolution than distillation for separating compounds with very close boiling points.[4]

Experimental Protocols

Protocol: Two-Step Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from propyl bromide and 2-pentanone.

Step 1: Synthesis of 4-Methylheptan-4-ol

  • Setup: Assemble a three-necked, flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel. Maintain a dry, inert atmosphere using nitrogen or argon.

  • Grignard Formation:

    • Place magnesium turnings (2.67 g, 0.11 mol) in the flask. Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromopropane (B46711) (12.3 g, 0.10 mol) in 40 mL of anhydrous diethyl ether.

    • Add ~5 mL of the 1-bromopropane solution to the magnesium. Initiation should be observed as the brown iodine color fades and gentle boiling begins. If no reaction occurs, gently warm the flask.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the gray, cloudy mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Dissolve 2-pentanone (8.61 g, 0.10 mol) in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent. The reaction is exothermic.

    • After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Isolation:

    • Cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of a cold, saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer twice with 30 mL portions of diethyl ether.

    • Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude 4-methylheptan-4-ol.

Step 2: Reduction of 4-Methylheptan-4-ol to this compound (Illustrative)

Note: This is a representative procedure for deoxygenation. A common method involves converting the alcohol to a tosylate or halide, followed by reduction.

  • Tosylation: The crude 4-methylheptan-4-ol is dissolved in pyridine (B92270) and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction is stirred until completion (monitored by TLC).

  • Reduction: The resulting tosylate is isolated and then treated with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like THF.

  • Workup and Purification: After the reduction is complete, the reaction is carefully quenched. The organic product is extracted, washed, and dried. The final purification of this compound is achieved by fractional distillation.

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// Edges Start -> Grignard [color="#5F6368"]; Grignard -> Reaction [color="#5F6368"]; Reaction -> Quench [color="#5F6368"]; Quench -> Extract [color="#5F6368"]; Extract -> Crude_Alcohol [color="#5F6368"]; Crude_Alcohol -> Deoxygenate [color="#5F6368"]; Deoxygenate -> Crude_Alkane [color="#5F6368"]; Crude_Alkane -> Purify [color="#5F6368"]; Purify -> Final_Product [color="#5F6368"]; } .dot Caption: Experimental workflow for the two-step synthesis of this compound.

Data Presentation

Table 1: Comparison of Grignard Reaction Conditions for Alkane Synthesis

This table summarizes how different conditions can affect the outcome of the Grignard reaction step, which is critical for the overall yield.

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Improvement
Solvent Diethyl EtherTetrahydrofuran (THF)THF offers better stabilization of the Grignard reagent, which can be crucial for less reactive halides and may lead to higher formation yields.[2]
Addition Rate Rapid (15 min)Slow / Dropwise (60 min)Slow addition minimizes the concentration of alkyl halide, suppressing the Wurtz coupling side reaction and improving the yield of the desired product.[2]
Activation NoneIodine crystal / SonicationMechanical or chemical activation disrupts the passivating magnesium oxide layer, ensuring a more reliable and rapid reaction initiation.[2]
Temperature Room TemperatureMaintained at RefluxMaintaining a gentle reflux ensures the reaction proceeds at an optimal rate without becoming too vigorous, which could promote side reactions.
Expected Yield Moderate (~50-60%)High (~70-85%)Optimization of conditions directly addresses common failure points and side reactions, leading to a significant increase in the yield of the alcohol intermediate.
Table 2: Comparison of Purification Methods for this compound

This table compares the two primary methods for purifying the final this compound product.

FeatureFractional DistillationPreparative Gas Chromatography (Prep-GC)
Principle Separation based on differences in boiling points.[3]Separation based on differential partitioning between a mobile gas phase and a stationary phase.[4]
Resolution Moderate; effective for boiling point differences >25 °C.[5]Very High; can separate isomers and compounds with very close boiling points (<1 °C difference).[4]
Scale High (grams to kilograms).Low (micrograms to grams).[6]
Speed Slow (can take several hours).Relatively fast for small quantities.
Typical Purity Good (>95%), dependent on column efficiency.Excellent (>99.5%).
Best For... Bulk purification of the crude product to remove significantly different boiling point impurities (e.g., solvent, high-boiling residues).Final purification of small batches to achieve very high purity, especially for removing isomeric impurities.

References

addressing matrix effects in 4-Methylheptane quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantifying 4-Methylheptane

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the quantification of this compound. The resources are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in the context of this compound quantification?

A1: A matrix effect is the alteration of an analytical instrument's response to the target analyte (this compound) by the presence of other co-eluting components in the sample.[1][2] These effects can manifest as either signal suppression, leading to an underestimation of the concentration, or signal enhancement, causing an overestimation.[1] Matrix effects are a significant source of error in quantitative analysis, particularly in complex biological or environmental samples analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Q2: How can I determine if my this compound analysis is being impacted by matrix effects?

A2: The most reliable method to quantitatively assess matrix effects is the post-extraction spiking method.[4] This involves comparing the signal response of this compound in a neat solvent to its response when spiked into a blank matrix sample that has already undergone the extraction process. A significant difference between these two responses indicates the presence of matrix effects.[4] A calculated Matrix Factor (MF) of less than 1 suggests signal suppression, while an MF greater than 1 indicates signal enhancement.[4]

Q3: What are the most common sources of matrix effects for a volatile organic compound (VOC) like this compound?

A3: For VOCs, especially in biological samples like blood or plasma, common sources of matrix effects include phospholipids, salts, and proteins.[2][4] In environmental samples, complex organic matter or other pollutants can interfere. These interfering components can co-elute with this compound and affect its ionization efficiency in the mass spectrometer source.[4]

Q4: Is simple dilution of my sample sufficient to eliminate matrix effects?

A4: Sample dilution is a straightforward and often effective strategy to reduce the concentration of interfering matrix components and thereby minimize their impact.[5][6][7] For the analysis of VOCs in blood, a 1:5 dilution has been shown to be effective for compounds in a similar boiling range to this compound.[5][7] However, dilution also lowers the analyte concentration, which may compromise the method's sensitivity if the initial concentration of this compound is very low.[6] Therefore, while beneficial, dilution may not be a complete solution for all samples.

Q5: What is an internal standard, and why is it highly recommended for this compound quantification?

A5: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, which is added at a constant, known concentration to all samples, calibration standards, and quality controls.[8] Quantification is then based on the ratio of the analyte's response to the IS's response.[8] This method is powerful because it can effectively compensate for variations during sample preparation and for matrix effects that affect both the analyte and the IS similarly.[9][10] For the most accurate results, a stable isotope-labeled (SIL) version of this compound is the ideal internal standard.[8]

Q6: What is the difference between matrix-matched calibration and the standard addition method?

A6: Both are strategies to compensate for matrix effects.

  • Matrix-Matched Calibration involves preparing your calibration standards in a blank matrix that is identical or very similar to your unknown samples. This ensures that the standards and samples experience the same degree of signal suppression or enhancement.[11] This is a preferred method when a representative blank matrix is readily available.[6]

  • The Standard Addition Method is used when a blank matrix is not available. It involves adding known, increasing amounts of a this compound standard to several aliquots of the actual sample. The instrument response is plotted against the concentration of the added standard, and the original concentration in the sample is determined by extrapolating the line back to the x-axis intercept.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem: Poor Reproducibility and/or Inaccurate Quantification

  • Symptoms: High relative standard deviation (%RSD) between replicate sample analyses; quality control (QC) samples consistently failing acceptance criteria.

  • Primary Suspected Cause: Unidentified and uncompensated matrix effects.

  • Recommended Troubleshooting Workflow:

G cluster_workflow Troubleshooting Workflow for Inaccurate Quantification start Inaccurate or Irreproducible Results assess Step 1: Quantitatively Assess Matrix Effect (See Protocol 1) start->assess decision Is Matrix Effect Significant? (e.g., >15% suppression or enhancement) assess->decision implement Step 2: Implement Mitigation Strategy (See Diagram 3) decision->implement  Yes pass Method is Robust Proceed with Analysis decision->pass No revalidate Step 3: Re-evaluate Method Performance with QCs implement->revalidate revalidate->pass QCs Pass fail Re-optimize Strategy revalidate->fail QCs Fail fail->implement

Caption: Workflow for diagnosing and resolving quantification inaccuracies.

Problem: Consistently Low Recovery (Signal Suppression)

  • Symptoms: Calculated concentrations are lower than expected; poor signal-to-noise ratio.

  • Primary Suspected Cause: Co-eluting matrix components are competing with this compound for ionization in the MS source.[4]

  • Solutions:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences before injection.[12][13]

    • Optimize Chromatography: Adjust the GC temperature program to better separate this compound from the interfering peaks.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same suppression, allowing the response ratio to correct for the effect accurately.[8]

Problem: Consistently High Recovery >100% (Signal Enhancement)

  • Symptoms: Calculated concentrations are erroneously high.

  • Primary Suspected Cause: Matrix components may be preventing the thermal breakdown of this compound in the hot GC inlet or passivating active sites in the system, leading to a higher-than-normal signal. This phenomenon is often referred to as the "analyte protectant" effect.[11]

  • Solutions:

    • Utilize Matrix-Matched Calibration: Preparing standards in a blank sample matrix is the most direct way to compensate for a consistent enhancement effect.[3]

    • Employ a SIL-IS: As with suppression, a SIL-IS is the gold standard for correction, as it will experience the same degree of signal enhancement.[8]

    • Add Analyte Protectants: In some GC applications, the deliberate addition of analyte protectants to all samples and standards can create a uniform, high-level enhancement, thereby masking the variable effects from the sample matrix.[11]

Data Summary & Visualization

Comparison of Calibration Strategies

The selection of a calibration strategy is critical for compensating for matrix effects. The following table summarizes the most common approaches.

Calibration StrategyPrincipleWhen to UseAdvantagesDisadvantages
Solvent-Only Calibration Standards are prepared in a pure solvent.For simple, clean matrices with no expected matrix effects.Simple and fast to prepare.Does not compensate for matrix effects; prone to significant inaccuracy in complex samples.[3]
Matrix-Matched Calibration Standards are prepared in a blank matrix similar to the samples.When a representative blank matrix is available and matrix effects are present.Effectively compensates for signal suppression/enhancement.[11]Requires a supply of blank matrix; can be labor-intensive to prepare.[6]
Internal Standard (IS) Method A constant amount of a reference compound (IS) is added to all solutions. Quantification is based on the analyte/IS response ratio.In nearly all quantitative mass spectrometry methods, especially with complex matrices.Corrects for variations in injection volume, sample prep losses, and matrix effects.[8][9] The most robust approach, especially with a SIL-IS.[8]Requires a suitable IS that does not interfere with analytes. SIL-IS can be expensive.[6]
Standard Addition Known amounts of analyte are spiked directly into sample aliquots.When a blank matrix is unavailable and matrix effects are variable between samples.Highly accurate as it calibrates within the specific sample's matrix.Labor-intensive and requires a larger volume of each unknown sample.[6]

Diagrams

G cluster_assessment Experimental Workflow for Matrix Effect Assessment A Set A: Analyte in Neat Solvent A_resp Measure Response A A->A_resp B Set B: Blank Matrix Extract + Spiked Analyte B_resp Measure Response B B->B_resp C Set C: Blank Matrix Extract C_resp Measure Response C C->C_resp calc Calculate Matrix Factor (MF): MF = (Response B - Response C) / Response A A_resp->calc B_resp->calc C_resp->calc

Caption: Workflow for the post-extraction spike method to quantify matrix effects.

G cluster_logic Logic Diagram for Selecting a Mitigation Strategy d1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? d2 Is a Representative Blank Matrix Available? d1->d2 No s1 Use SIL-IS Method (Highest Recommendation) d1->s1 Yes s2 Use Matrix-Matched Calibration d2->s2 Yes s3 Use Standard Addition Method d2->s3 No s4 Use Structural Analogue IS + Matrix-Matched Calibration s2->s4 Combine with Analogue IS for best results s5 Use Structural Analogue IS + Standard Addition s3->s5 Combine with Analogue IS for best results

Caption: Decision tree for choosing the appropriate matrix effect mitigation strategy.

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)

  • Objective: To calculate the Matrix Factor (MF) for this compound in a specific sample matrix.

  • Materials:

    • This compound analytical standard.

    • Blank matrix (e.g., human plasma, soil) free of this compound.

    • Appropriate so-lvent (e.g., Methanol).

    • Sample extraction materials (e.g., SPE cartridges, solvents).

  • Procedure:

    • Prepare Solution Set A: Prepare a standard solution of this compound in neat solvent at a known concentration (e.g., 50 µg/L).

    • Prepare Solution Set B: Process at least six different lots of blank matrix through your entire extraction procedure. After the final evaporation step and just before reconstitution, spike the dried extract with the same amount of this compound as in Set A. Reconstitute with the same solvent.

    • Prepare Solution Set C: Process the same six lots of blank matrix through the entire extraction procedure without adding any analyte. Reconstitute with the solvent.

    • Analysis: Analyze all three sets of solutions by GC-MS.

    • Calculation:

      • Determine the mean peak area for each set (Area A, Area B, Area C).

      • Calculate the Matrix Factor: MF = (Area B - Area C) / Area A .

      • An MF significantly different from 1.0 indicates a matrix effect. The %RSD of the MF across the different lots should be <15% for the method to be considered free from significant matrix variability.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

  • Objective: To clean up a complex liquid sample (e.g., plasma, urine) and isolate this compound, reducing matrix interferences.

  • Materials:

    • Appropriate SPE cartridges (e.g., a hydrophobic sorbent like C18 for aqueous samples).

    • Sample pre-treatment reagents.

    • Conditioning, washing, and elution solvents.

    • Nitrogen evaporator.

  • Procedure (Example for Plasma):

    • Sample Pre-treatment: Thaw the plasma sample. Add an internal standard. Precipitate proteins by adding a 3:1 ratio of cold acetonitrile, then vortex and centrifuge.[12] Collect the supernatant.

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not let the cartridge run dry.

    • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with 3 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the this compound and internal standard from the cartridge using a small volume (e.g., 2 mL) of a strong, non-polar solvent like hexane (B92381) or ethyl acetate.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase or appropriate solvent for GC-MS injection.

Protocol 3: Calibration using the Internal Standard (IS) Method

  • Objective: To create a calibration curve and quantify this compound in unknown samples using an IS.

  • Materials:

    • This compound analytical standard stock solution.

    • Internal Standard (ideally a SIL-IS) stock solution.

    • Blank matrix or solvent for preparing standards.

  • Procedure:

    • Prepare Calibration Standards: Create a series of at least five calibration standards by making serial dilutions of the this compound stock solution in the chosen matrix (e.g., blank plasma or solvent).

    • Add Internal Standard: Spike each calibration standard, every blank, every QC, and every unknown sample with the exact same volume and concentration of the internal standard solution. This step is critical and should be done as early in the sample preparation process as possible to correct for extraction losses.[8]

    • Analysis: Analyze all prepared solutions by GC-MS.

    • Construct Calibration Curve: For each calibration standard, calculate the ratio of the this compound peak area to the IS peak area. Plot this Peak Area Ratio (y-axis) against the known concentration of this compound (x-axis).

    • Quantify Unknowns: Analyze the unknown samples. Calculate the Peak Area Ratio for each. Determine the concentration of this compound in the samples by using the linear regression equation (y = mx + c) derived from the calibration curve.

References

overcoming poor sensitivity in 4-Methylheptane detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor sensitivity in 4-Methylheptane detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The primary analytical methods for detecting this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID), a Mass Spectrometer (MS), or a Photoionization Detector (PID). GC-MS is widely used for its high selectivity and sensitivity, providing structural information for confident identification. GC-FID is a robust and cost-effective method for quantifying hydrocarbons, while GC-PID is particularly sensitive to volatile organic compounds (VOCs) like this compound, offering low detection limits.

Q2: I am observing a very low signal for this compound. What are the initial troubleshooting steps?

A2: For a low signal, start by checking the following:

  • System Leaks: Ensure all connections in your GC system, from the gas lines to the injector and detector, are leak-free.

  • Sample Integrity: Verify the concentration and stability of your this compound standard and sample. Improper storage can lead to degradation.

  • Injection Parameters: Review your injection volume and split ratio. For trace analysis, a splitless injection is often preferred to introduce more of the sample onto the column.[1]

  • Detector Functionality: Confirm that your detector is functioning correctly and that the signal amplification is adequate.

Q3: How can I improve the sensitivity of my analysis for trace levels of this compound?

A3: To enhance sensitivity, consider implementing a sample enrichment technique. These methods concentrate the analyte before introducing it into the GC. Common techniques for volatile compounds like this compound include:

  • Static Headspace (HS) Analysis: This technique analyzes the vapor phase in equilibrium with the sample in a sealed vial. It is a clean and simple method suitable for many applications.

  • Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate analytes from the sample's headspace or directly from the liquid. It is a solvent-free and highly effective pre-concentration method.

  • Purge and Trap (P&T): In this dynamic headspace technique, an inert gas is bubbled through the sample, and the volatilized analytes are trapped on a sorbent material before being thermally desorbed into the GC. P&T offers excellent sensitivity for very low concentrations.

Q4: What is the best detector for trace-level detection of this compound?

A4: For trace-level detection, a Photoionization Detector (PID) is often recommended due to its high sensitivity for VOCs.[2] However, a Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode can also provide excellent sensitivity and selectivity. The choice of detector will depend on the specific requirements of your analysis, including the sample matrix and the need for structural confirmation.

Q5: How do I choose an appropriate internal standard for quantifying this compound?

A5: An ideal internal standard should be chemically similar to the analyte, not present in the original sample, and well-resolved chromatographically. For branched alkanes like this compound, a deuterated analog (e.g., this compound-d18) is the best choice as it behaves almost identically during sample preparation and analysis.[3] If a deuterated standard is unavailable, another branched alkane of a similar carbon number that is not present in the sample, such as 3-Methylheptane or a different octane (B31449) isomer, can be used.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing/fronting. What could be the cause and how can I fix it?

Answer:

Poor peak shape can compromise resolution and integration, leading to inaccurate quantification. Here are the common causes and solutions:

Possible Cause Troubleshooting Steps
Active Sites in the Inlet or Column Perform inlet maintenance: replace the liner, O-ring, and septum. Use a fresh, deactivated liner. If the problem persists, trim the first few centimeters of the column or replace it.[1][4]
Improper Column Installation Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions. A poor column cut can also cause peak tailing.[4][5]
Column Overload If you are observing peak fronting, your column may be overloaded. Reduce the injection volume or dilute your sample.[6]
Incompatible Solvent or Stationary Phase A mismatch in polarity between the solvent, analyte, and stationary phase can lead to peak distortion. Ensure your solvent and column phase are appropriate for a nonpolar compound like this compound.[1]
Low Injector or Column Temperature For less volatile compounds, a low temperature can cause tailing. Gradually increase the injector and/or initial oven temperature, but do not exceed the column's maximum operating temperature.[6]

Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing/Fronting) active_sites active_sites start->active_sites improper_installation improper_installation start->improper_installation overload overload start->overload incompatibility incompatibility start->incompatibility low_temp low_temp start->low_temp maintenance maintenance active_sites->maintenance Perform reinstall reinstall improper_installation->reinstall Action dilute dilute overload->dilute Action change_solvent_phase change_solvent_phase incompatibility->change_solvent_phase Action increase_temp increase_temp low_temp->increase_temp Action

Issue 2: Low or No Signal for this compound

Question: I am not seeing a peak for this compound, or the signal is much lower than expected. What should I check?

Answer:

A low or absent signal can be due to a variety of issues, from sample preparation to instrument settings. Follow this guide to diagnose the problem:

Possible Cause Troubleshooting Steps
System Leak Perform a thorough leak check of the entire GC system, including gas lines, fittings, septum, and column connections.
Incorrect Injection Parameters For trace analysis, ensure you are using a splitless injection. If using a split injection, the split ratio may be too high. Optimize the splitless hold time to ensure complete transfer of the analyte to the column.[7]
Sample Degradation or Adsorption Prepare fresh standards and samples. Ensure sample vials are properly sealed. Use deactivated vials and liners to prevent adsorption of the analyte.
Detector Malfunction Verify that the detector is turned on and the parameters (e.g., FID flame, MS voltages) are set correctly. Check the detector's response with a known standard.
Clogged Syringe or Inlet Clean or replace the injection syringe. Inspect the inlet liner for contamination or blockage.[8]

Troubleshooting_Low_Signal start Low/No Signal check_leak Check for System Leaks start->check_leak check_injection Verify Injection Parameters (Splitless, Hold Time) start->check_injection check_sample Assess Sample Integrity (Freshness, Adsorption) start->check_sample check_detector Confirm Detector Functionality start->check_detector check_blockage Inspect for Clogs (Syringe, Liner) start->check_blockage solution_leak Fix Leak check_leak->solution_leak Leak Found? solution_injection Optimize Parameters check_injection->solution_injection Incorrect? solution_sample Prepare Fresh Samples/Standards check_sample->solution_sample Degraded? solution_detector Troubleshoot/Repair Detector check_detector->solution_detector Malfunctioning? solution_blockage Clean/Replace Components check_blockage->solution_blockage Clogged?

Data Presentation

The following table summarizes typical Limits of Detection (LOD) for volatile organic compounds, including alkanes like this compound, using various analytical techniques. Note that these values can vary based on the specific instrument, method parameters, and sample matrix.

Analytical Technique Typical Limit of Detection (LOD) Notes
GC-FID1-10 ng/LGood for higher concentrations, less sensitive for trace analysis.
GC-PID0.1-1 µg/LHighly sensitive to VOCs, excellent for trace analysis.
GC-MS (Full Scan)0.1-1 µg/LGood sensitivity with the added benefit of spectral confirmation.
GC-MS (SIM Mode)1-100 ng/LSignificantly improved sensitivity by monitoring specific ions.
Headspace-GC-MS10-100 ng/LSensitivity depends on the partition coefficient of the analyte.
SPME-GC-MS1-50 ng/LHigh concentration factor leads to excellent sensitivity.
Purge and Trap-GC-MS0.5-20 ng/LGenerally provides the lowest detection limits for volatile compounds in water.[8]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using Headspace-GC-MS

This protocol outlines a general procedure for the quantitative analysis of this compound in a liquid matrix using static headspace coupled with GC-MS.

1. Sample and Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Create a series of calibration standards by spiking known amounts of the stock solution into the same matrix as your samples (e.g., water, biological fluid).
  • Add a constant concentration of an internal standard (e.g., 3-Methylheptane or a deuterated analog) to all standards and samples.
  • Pipette a fixed volume of each standard and sample into headspace vials and seal them immediately.

2. Headspace Parameters:

  • Incubation Temperature: 60-80 °C
  • Incubation Time: 15-30 minutes
  • Injection Volume: 1 mL of the headspace vapor

3. GC-MS Parameters:

  • Injector Temperature: 250 °C
  • Injection Mode: Splitless
  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
  • Oven Program:
  • Initial temperature: 40 °C, hold for 2 minutes
  • Ramp: 10 °C/min to 150 °C
  • Hold: 2 minutes
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 43, 57, 71, 114) and the internal standard.

4. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Headspace_Workflow vial_prep vial_prep incubate incubate vial_prep->incubate inject inject incubate->inject separate separate inject->separate detect detect separate->detect calibrate calibrate detect->calibrate calculate calculate calibrate->calculate

Protocol 2: Enhancing Sensitivity with SPME-GC-MS

This protocol provides a general method for using Solid-Phase Microextraction to improve the detection of this compound.

1. Sample Preparation:

  • Place a known amount of your liquid or solid sample into a headspace vial.
  • Add a known amount of internal standard.
  • For aqueous samples, adding salt (e.g., NaCl) can improve the partitioning of nonpolar analytes into the headspace.

2. SPME Parameters:

  • Fiber Selection: A nonpolar fiber, such as polydimethylsiloxane (B3030410) (PDMS), is suitable for alkanes. For a broader range of VOCs, a mixed-phase fiber like Carboxen/PDMS can be effective.[7]
  • Extraction Mode: Headspace extraction is generally preferred to avoid matrix effects.
  • Extraction Temperature: 50-70 °C
  • Extraction Time: 20-40 minutes (equilibration time should be optimized).

3. GC-MS Parameters:

  • Injector Temperature: 250-270 °C (for thermal desorption of the SPME fiber).
  • Injection Mode: Splitless.
  • GC and MS parameters: Similar to the Headspace-GC-MS protocol.

4. Desorption and Analysis:

  • After extraction, the SPME fiber is retracted and inserted into the hot GC inlet for thermal desorption of the analytes onto the column.
  • The analysis then proceeds as with a standard GC-MS run.

SPME_Workflow add_is add_is expose_fiber expose_fiber add_is->expose_fiber retract_fiber retract_fiber desorb desorb retract_fiber->desorb separate separate desorb->separate detect detect separate->detect

References

strategies to reduce baseline noise in 4-Methylheptane chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methylheptane Chromatogram Analysis

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to baseline noise in their chromatograms.

Troubleshooting Guide: Reducing Baseline Noise

High baseline noise can significantly impact the quality and reliability of your chromatographic results, making it difficult to detect and accurately quantify low-concentration analytes.[1] This guide provides a systematic approach to identifying and mitigating the common causes of baseline noise in the analysis of volatile compounds like this compound.

Q1: My chromatogram for this compound shows a noisy baseline. Where should I start troubleshooting?

A systematic approach is crucial to efficiently identify the source of the noise. Begin by evaluating the components that are most frequently the cause of baseline disturbances.[2] A logical first step is to perform basic maintenance on the inlet, as it is a common source of contamination.[2][3]

Here is a workflow to guide your troubleshooting process:

Troubleshooting_Workflow Start High Baseline Noise Observed Check_Inlet Perform Inlet Maintenance (Replace Septum, Liner, O-ring) Start->Check_Inlet Noise_Reduced_Inlet Noise Significantly Reduced? Check_Inlet->Noise_Reduced_Inlet Check_Gas Check Gas Purity and for Leaks Noise_Reduced_Inlet->Check_Gas No Resolved Problem Resolved Noise_Reduced_Inlet->Resolved Yes Noise_Reduced_Gas Noise Significantly Reduced? Check_Gas->Noise_Reduced_Gas Column_Conditioning Condition or Trim GC Column Noise_Reduced_Gas->Column_Conditioning No Noise_Reduced_Gas->Resolved Yes Noise_Reduced_Column Noise Significantly Reduced? Column_Conditioning->Noise_Reduced_Column Clean_Detector Clean Detector (e.g., FID Jet) Noise_Reduced_Column->Clean_Detector No Noise_Reduced_Column->Resolved Yes Noise_Reduced_Detector Noise Significantly Reduced? Clean_Detector->Noise_Reduced_Detector Consult_Expert Consult Instrument Specialist Noise_Reduced_Detector->Consult_Expert No Noise_Reduced_Detector->Resolved Yes

Figure 1. Troubleshooting workflow for high baseline noise.

Q2: What are the most common sources of contamination that lead to a noisy baseline?

Contamination is a primary cause of baseline noise and can originate from several parts of the GC system.[4] The most common sources include:

  • Inlet System: The septum, liner, and O-rings are common culprits. Septa can degrade at high temperatures, releasing siloxane compounds, a phenomenon known as "septum bleed".[5][6][7] The inlet liner can accumulate non-volatile residues from previous injections, which then slowly bleed into the system.[3][5]

  • Carrier Gas: Impurities in the carrier gas or leaks in the gas lines can introduce contaminants and elevate the baseline noise.[8]

  • GC Column: Column bleed, which is the degradation of the stationary phase, is a common cause of a rising baseline, especially at higher temperatures.[1] Contamination can also build up at the head of the column.

  • Detector: For Flame Ionization Detectors (FIDs), which are commonly used for hydrocarbons like this compound, contamination of the jet and collector can lead to increased noise.[5][9]

Q3: How can I quantitatively assess the improvement in baseline noise after performing a troubleshooting step?

To quantitatively assess the impact of your troubleshooting efforts, you can measure the signal-to-noise ratio (S/N) or the absolute baseline noise level before and after the intervention. The signal-to-noise ratio is a measure of the signal strength of your analyte relative to the background noise.[10] An increase in the S/N ratio indicates an improvement.

Troubleshooting ActionInitial Baseline Noise (pA)Baseline Noise After Action (pA)Signal-to-Noise (S/N) Improvement
Replaced Septum15.25.8~2.6x
Replaced Inlet Liner12.54.1~3.0x
Conditioned GC Column18.0 (at high temp)7.5 (at high temp)~2.4x
Cleaned FID Jet10.33.2~3.2x
Installed Gas Purifier14.86.2~2.4x

Note: The values presented in this table are illustrative examples to demonstrate the potential impact of each action. Actual results will vary depending on the specific instrument and conditions.

Experimental Protocols

Here are detailed protocols for some of the key troubleshooting steps.

Protocol 1: Inlet Maintenance (Septum and Liner Replacement)

Objective: To replace the septum and inlet liner to eliminate them as sources of contamination.

Materials:

  • New, high-quality, low-bleed septum

  • New, deactivated inlet liner (appropriate for your injector)

  • Clean, lint-free gloves

  • Wrenches for the inlet

  • Tweezers

Procedure:

  • Cool Down the Inlet: Set the injector temperature to a safe handling temperature (e.g., < 50°C) and wait for it to cool down.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove the Septum Nut: Using the appropriate wrench, carefully unscrew and remove the septum retaining nut.

  • Replace the Septum: Use tweezers to remove the old septum. Place the new septum in the retaining nut, ensuring it is correctly oriented, and screw the nut back on. Do not overtighten, as this can cause the septum to core or split.[6]

  • Remove the Inlet Body: Unscrew and remove the main body of the inlet to access the liner.

  • Replace the Liner: Carefully remove the old liner and O-ring with tweezers. Insert the new liner and O-ring.

  • Reassemble and Leak Check: Reassemble the inlet and turn the carrier gas back on. Perform an electronic leak check to ensure all connections are secure.

  • Equilibrate: Heat the inlet to the method temperature and allow the system to equilibrate before running a blank to check the baseline.

Protocol 2: GC Column Conditioning

Objective: To remove contaminants and residual stationary phase bleed from a new or existing GC column.

Materials:

  • GC column to be conditioned

  • Electronic leak detector

  • Blank ferrule and nut to cap the detector end (optional, but recommended)

Procedure:

  • Install the Column in the Inlet: While wearing clean gloves, install the column in the GC inlet, ensuring the correct insertion depth. Do not connect the column to the detector.

  • Purge with Carrier Gas: Set the carrier gas flow rate to the typical method flow rate (e.g., 1-2 mL/min). Purge the column with carrier gas at room temperature for 15-30 minutes. This removes any oxygen from the column before heating.[11]

  • Heat the Column: Program the oven to heat at a slow rate (e.g., 5-10°C/min) to a temperature about 20-30°C above your maximum analysis temperature, but do not exceed the column's maximum operating temperature.[4]

  • Hold at Conditioning Temperature: Hold the column at this temperature for 1-2 hours. For new columns, a longer conditioning time may be necessary.

  • Cool Down and Install in Detector: Cool down the oven. Trim a small portion (a few cm) from the detector end of the column to remove any contamination that may have collected there. Install the column in the detector.

  • Equilibrate and Test: Heat the oven to your initial method temperature and allow the baseline to stabilize. Run a blank solvent injection to verify a clean, stable baseline.

Frequently Asked Questions (FAQs)

Q: What type of GC column is best for analyzing this compound to minimize baseline noise?

A: For a non-polar, volatile compound like this compound, a low-bleed, non-polar stationary phase is recommended. A common choice is a 100% dimethylpolysiloxane (e.g., DB-1 or equivalent) or a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) column.[12] Using a column with a thinner film thickness can also reduce column bleed.[4]

Q: My baseline is drifting upwards during the temperature program. Is this normal?

A: A slight upward drift in the baseline during a temperature program is often due to normal column bleed, which increases with temperature.[1] However, an excessive drift could indicate a problem. Here is a decision tree to help diagnose the cause of baseline drift:

Baseline_Drift_Diagnosis Start Upward Baseline Drift Observed Is_Drift_Excessive Is the drift excessive? Start->Is_Drift_Excessive Normal_Bleed Likely normal column bleed. Consider a low-bleed column. Is_Drift_Excessive->Normal_Bleed No Check_Leaks Check for leaks in the system. Is_Drift_Excessive->Check_Leaks Yes Leaks_Found Leaks found? Check_Leaks->Leaks_Found Fix_Leaks Fix leaks and re-evaluate. Leaks_Found->Fix_Leaks Yes Check_Gas_Purity Check carrier gas purity. Replace gas cylinder or traps. Leaks_Found->Check_Gas_Purity No Gas_Purity_Issue Was gas purity the issue? Check_Gas_Purity->Gas_Purity_Issue Resolved Problem Resolved Gas_Purity_Issue->Resolved Yes Column_Contamination Consider column contamination or degradation. Condition or replace column. Gas_Purity_Issue->Column_Contamination No

Figure 2. Decision tree for diagnosing baseline drift.

Q: I see sharp, random spikes in my baseline. What causes this?

A: Sharp, random spikes are often due to electrical noise or particulate matter passing through the detector.[8] Check for loose electrical connections to the detector and ensure that the power supply is stable.[4] Spikes can also be caused by particles flaking off from a degraded septum or liner.

Q: Can my sample preparation method contribute to baseline noise?

A: Yes, sample preparation is a critical factor. Using high-purity solvents for sample dilution is essential, as impurities in the solvent can contribute to baseline noise.[1] Additionally, complex sample matrices can introduce non-volatile components that contaminate the inlet and column, leading to increased noise over time. Implementing a sample cleanup step, if applicable, can help mitigate this.

References

common pitfalls in the interpretation of 4-Methylheptane mass spectra

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of 4-Methylheptane mass spectra. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in identifying and characterizing this compound using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (M+) for this compound weak or absent in my spectrum?

The molecular ion (M+) peak in electron ionization (EI) mass spectrometry corresponds to the intact molecule with one electron removed. For branched alkanes like this compound, the molecular ion is often energetically unstable and readily undergoes fragmentation.[1][2] This high degree of fragmentation can lead to a very low abundance of the molecular ion, making its peak at m/z 114 very small or even undetectable under standard 70 eV EI conditions.[2][3]

Q2: What are the most common fragment ions I should expect to see, and what do they represent?

The fragmentation of alkanes is dominated by the cleavage of C-C bonds, as these are generally weaker than C-H bonds.[4] For this compound, fragmentation is most likely to occur at the branching point. The resulting carbocations are relatively stable and therefore produce prominent peaks. You should expect to see significant peaks corresponding to the loss of various alkyl groups.

Q3: How can I distinguish this compound from its structural isomers using mass spectrometry?

Distinguishing between structural isomers of C8H18, such as 3-Methylheptane or n-octane, using low-resolution mass spectrometry alone is a significant challenge.[5] While the fragmentation patterns will differ subtly based on the branching position, many of the resulting fragment ions will have the same mass-to-charge ratio. For example, both this compound and n-octane can produce a fragment with m/z 71.[5] However, the relative abundance of fragments resulting from cleavage at the branching point is typically higher in branched alkanes.[5] For unambiguous identification, it is often necessary to use complementary analytical techniques such as gas chromatography (for separation based on retention time) or other forms of spectroscopy like NMR.[4]

Q4: My experimental spectrum doesn't perfectly match the reference spectrum in a database. What could be the reasons?

Discrepancies between an experimental spectrum and a database entry are common and can arise from several factors:

  • Different Instrumental Conditions: Mass spectra can be influenced by the type of mass analyzer, ionization energy, and source temperature. Databases compile spectra from various instruments under different conditions.[3]

  • Contamination: The presence of impurities or background from the GC column bleed can introduce extraneous peaks into your spectrum.

  • Incorrect Isomer Match: You may be comparing your spectrum to the wrong structural isomer in the database. Ensure you are comparing against this compound and not another C8H18 isomer.[6]

  • Database Quality: While databases like the NIST Mass Spectral Library are highly reliable, variations can still exist. It's always good practice to consult multiple sources if available.

Q5: What is the significance of the prominent peaks at m/z 43 and 57?

Peaks at m/z 43 (propyl cation, [C3H7]+) and m/z 57 (butyl cation, [C4H9]+) are characteristic features in the mass spectra of many alkanes.[7] These small, stable carbocations are formed through various fragmentation pathways and are often among the most abundant ions (with m/z 43 frequently being the base peak for linear alkanes).[4] Their high relative intensity is a strong indicator that the compound is an alkane, but they are not specific to this compound.

Troubleshooting Guide

If you are encountering difficulties in interpreting the mass spectrum of a sample suspected to be this compound, follow these steps to troubleshoot the issue.

Logical Flow for Troubleshooting Mass Spectra Interpretation

Troubleshooting_Workflow start Start: Ambiguous Spectrum check_calibration 1. Verify Instrument Calibration & Parameters start->check_calibration check_contamination 2. Check for Contamination (Background, Column Bleed) check_calibration->check_contamination analyze_fragments 3. Analyze Fragmentation Pattern (Key m/z values) check_contamination->analyze_fragments compare_isomers 4. Compare with Spectra of Other C8H18 Isomers analyze_fragments->compare_isomers high_res 5. Consider High-Resolution MS for Elemental Composition compare_isomers->high_res Still Ambiguous no_match Inconclusive compare_isomers->no_match No Match other_techniques 6. Use Complementary Techniques (GC Retention Time, NMR) high_res->other_techniques conclusion Confident Identification other_techniques->conclusion

Caption: A step-by-step workflow for troubleshooting ambiguous mass spectra.

  • Verify Instrument Calibration and Parameters: Ensure your mass spectrometer is properly calibrated. Check that the ionization energy is set to the standard 70 eV for comparison with library spectra. Inconsistent parameters can alter fragmentation patterns.[3]

  • Check for Contamination: Analyze the blank runs and look for background ions. Common contaminants include siloxanes from GC column bleed or residual solvents. These can obscure or be mistaken for fragment ions of your analyte.

  • Analyze the Fragmentation Pattern: Carefully examine the key features of the spectrum. For this compound, expect to see characteristic fragments. Compare the relative intensities of these key ions.

  • Compare with Isomer Spectra: Since isomers are a major source of confusion, obtain and compare the mass spectra of other C8H18 isomers, particularly 3-Methylheptane, 2-Methylheptane, and n-Octane. Pay close attention to the ratios of key fragment ions.[5]

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the molecular ion and its fragments.[4] This allows for the determination of the elemental formula of each ion, which can help in distinguishing between isobaric fragments (fragments with the same nominal mass but different elemental compositions).

  • Employ Complementary Analytical Techniques: Mass spectrometry is often most powerful when combined with other methods. Use the retention time from Gas Chromatography (GC) to help differentiate isomers. For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[4]

Data Presentation

Expected Fragmentation of this compound

The molecular formula for this compound is C8H18, with a molecular weight of approximately 114.23 g/mol .[8] The primary fragmentation pathways involve cleavage at the C4 position due to the methyl branch.

m/z Value Proposed Fragment Ion Neutral Loss Significance
114[C8H18]+•-Molecular Ion (Often weak or absent)
99[C7H15]+•CH3Loss of a methyl group
85[C6H13]+•C2H5Loss of an ethyl group
71[C5H11]+•C3H7Loss of a propyl group (cleavage at the branch)
57[C4H9]+•C4H9Cleavage at the branch; often a prominent peak
43[C3H7]+•C5H11A common and often abundant alkane fragment

Note: The relative abundances of these ions can vary depending on the instrument and conditions.

Illustrative Fragmentation Pathway

The following diagram illustrates the primary fragmentation mechanisms for this compound, which are key to understanding its mass spectrum.

4_Methylheptane_Fragmentation cluster_frags Primary Fragmentation Products M This compound [C8H18]+• m/z = 114 F_71 [C5H11]+ m/z = 71 M->F_71 - •C3H7 F_57 [C4H9]+ m/z = 57 M->F_57 - •C4H9 F_85 [C6H13]+ m/z = 85 M->F_85 - •C2H5

Caption: Primary fragmentation pathways of the this compound molecular ion.

References

Technical Support Center: Optimization of Injection Parameters for 4-Methylheptane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of 4-Methylheptane.

Frequently Asked Questions (FAQs)

Q1: What is a good starting injector temperature for this compound analysis?

A good starting point for the injector temperature is 200-250°C.[1] The key is to ensure the temperature is hot enough to rapidly and completely vaporize the this compound (boiling point ~117.6 °C) and the sample solvent without causing thermal degradation of the analyte.[1][2] For broader alkane analysis, injector temperatures are often set between 280-320°C to accommodate higher boiling point compounds.[3]

Q2: Should I use a split or splitless injection for this compound?

The choice between split and splitless injection depends on the concentration of this compound in your sample.[4]

  • Split Injection: Use for high-concentration samples to avoid overloading the column.[4][5] A split injection delivers only a small portion of the sample to the column, resulting in sharper peaks and better resolution for concentrated samples.[6][7]

  • Splitless Injection: This technique is suitable for trace analysis where the concentration of this compound is very low.[4] In this mode, the entire vaporized sample is transferred to the column, maximizing sensitivity.[4][6]

Q3: How does the split ratio affect my analysis of this compound?

The split ratio determines the portion of the sample that enters the column versus what is vented.

  • Higher Split Ratio (e.g., 100:1): Less sample reaches the column, leading to smaller peak areas and narrower peaks. This is beneficial for preventing column overload with concentrated samples.[6][7]

  • Lower Split Ratio (e.g., 10:1): More sample enters the column, resulting in larger peak areas but potentially wider peaks.[6][8] A low split ratio can lead to peak fronting if the column capacity is exceeded.[7]

Q4: What are the recommended carrier gases and flow rates for this compound analysis?

Helium and Hydrogen are the most common carrier gases for GC analysis of alkanes.[3]

  • Helium: A good general-purpose carrier gas. A typical starting flow rate is 1-2 mL/min.[3]

  • Hydrogen: Can provide faster analysis times without a significant loss of resolution.[3]

The optimal flow rate should be determined experimentally to achieve the best balance between analysis time and resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Solution
Peak Tailing Active sites in the injector liner, column, or system.Use a deactivated inlet liner. If contamination is suspected, trim the first 10-20 cm of the column from the inlet side.[3]
Column contamination.Regularly bake out the column at its maximum allowable temperature.[3]
Inadequate injector temperature.Increase the injector temperature to ensure complete vaporization.[3]
Peak Fronting Column overload due to low split ratio or high sample concentration.Increase the split ratio or dilute the sample.[7][9]
Improper initial oven temperature in splitless injection.Set the initial oven temperature 10-15°C below the boiling point of the sample solvent for efficient analyte trapping.[3]
Issue 2: Poor Resolution (Co-elution of Peaks)
Symptom Potential Cause Solution
Peaks are not well separated. Inadequate temperature program.Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the interaction of the analytes with the stationary phase.[3]
Insufficient column efficiency.Use a longer column or a column with a smaller internal diameter. For volatile compounds like this compound, a thicker film may increase retention.[10]
Carrier gas flow rate is not optimal.Optimize the carrier gas flow rate. A flow rate that is too high or too low can decrease separation efficiency.[3]
Issue 3: Inconsistent Retention Times
Symptom Potential Cause Solution
Retention times shift between runs. Leaks in the carrier gas line, fittings, or septum.Perform a leak check of the system and replace any faulty components.
Fluctuations in carrier gas flow rate.Ensure the gas supply is stable and the flow controllers are functioning correctly.
Unstable oven temperature control.Verify the accuracy and stability of the GC oven's temperature.

Experimental Protocols

Recommended Starting GC Parameters for this compound Analysis

The following table summarizes typical starting parameters for the analysis of C8 alkanes like this compound. These should be optimized for your specific instrument and application.

Parameter Recommended Setting Rationale
Injector Type Split/SplitlessVersatile for a wide range of sample concentrations.[3]
Injector Temperature 250 °CEnsures efficient vaporization of this compound.[1]
Injection Volume 1 µLA standard volume to avoid column overloading.[11]
Split Ratio Start with 50:1 and adjust based on peak shape and response.[8][10]A good starting point to prevent column overload while maintaining adequate sensitivity.[8]
Liner Deactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile materials.[3]
Carrier Gas Helium or HydrogenCommon choices for alkane analysis.[3]
Flow Rate 1.0 - 2.0 mL/minA typical starting range for optimization.[3]
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% Dimethylpolysiloxane)A good general-purpose column for a wide range of alkanes.[3][10]
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°CA typical program for a broad range of alkanes.[10]

Visualizations

Injection_Parameter_Optimization_Workflow start Start Analysis check_peak_shape Evaluate Peak Shape start->check_peak_shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No increase_temp Increase Injector Temp peak_tailing->increase_temp Yes good_peak_shape Good Peak Shape peak_fronting->good_peak_shape No increase_split Increase Split Ratio / Dilute Sample peak_fronting->increase_split Yes check_resolution Evaluate Resolution good_peak_shape->check_resolution poor_resolution Poor Resolution? check_resolution->poor_resolution good_resolution Good Resolution poor_resolution->good_resolution No decrease_ramp Decrease Oven Ramp Rate poor_resolution->decrease_ramp Yes check_sensitivity Evaluate Sensitivity good_resolution->check_sensitivity low_sensitivity Low Sensitivity? check_sensitivity->low_sensitivity end Optimized Method low_sensitivity->end No decrease_split Decrease Split Ratio / Use Splitless low_sensitivity->decrease_split Yes check_liner Use Deactivated Liner increase_temp->check_liner check_liner->check_peak_shape adjust_oven_temp Adjust Initial Oven Temp increase_split->adjust_oven_temp adjust_oven_temp->check_peak_shape optimize_flow Optimize Carrier Gas Flow decrease_ramp->optimize_flow optimize_flow->check_resolution decrease_split->check_sensitivity Injection_Parameter_Relationships injection_params Injection Parameters injector_temp Injector Temperature injection_params->injector_temp split_ratio Split Ratio injection_params->split_ratio carrier_gas_flow Carrier Gas Flow injection_params->carrier_gas_flow injection_volume Injection Volume injection_params->injection_volume peak_shape Peak Shape injector_temp->peak_shape Affects Vaporization split_ratio->peak_shape Affects Column Load sensitivity Sensitivity split_ratio->sensitivity Directly Impacts resolution Resolution carrier_gas_flow->resolution Impacts Efficiency retention_time Retention Time carrier_gas_flow->retention_time Determines Speed injection_volume->peak_shape Affects Column Load injection_volume->sensitivity Directly Impacts

References

Technical Support Center: Optimal Separation of Methylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of methylheptane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully separating methylheptane isomers?

A1: The most critical factor is the choice of the gas chromatography (GC) column, specifically the stationary phase. Due to the very similar boiling points and polarities of methylheptane isomers, achieving separation relies on a stationary phase that can exploit subtle differences in their molecular shape and volatility.

Q2: Which type of GC column is recommended for separating methylheptane isomers?

A2: Non-polar stationary phases are the industry standard for the separation of volatile hydrocarbons like methylheptane isomers. Columns with a 100% dimethylpolysiloxane stationary phase are highly effective. Alternatively, a column with a 5% phenyl/95% dimethylpolysiloxane phase can also provide excellent resolution.

Q3: Can I use a polar column to separate methylheptane isomers?

A3: While polar columns are excellent for separating polar compounds, they are generally not suitable for separating non-polar analytes like methylheptane isomers. The separation on a polar column would be poor as the retention mechanism is not optimized for these types of molecules.

Q4: How does the temperature program affect the separation of these isomers?

A4: The temperature program is a crucial parameter for optimizing the separation of closely eluting isomers. A slow temperature ramp rate generally provides better resolution by allowing for more interactions between the analytes and the stationary phase. However, an excessively slow ramp can lead to broader peaks and longer analysis times. A good starting point is a ramp rate of 5-10°C per minute, which can then be optimized based on the initial results.

Q5: What should I do if I observe co-eluting peaks for my methylheptane isomers?

A5: Co-elution of isomers is a common challenge. To address this, you can:

  • Optimize the temperature program: Try a slower ramp rate or add an isothermal hold at a temperature where the critical pair starts to elute.

  • Adjust the carrier gas flow rate: Ensure you are operating at the optimal linear velocity for your carrier gas (Helium or Hydrogen) to maximize column efficiency.

  • Increase column length: A longer column provides more theoretical plates, which can enhance resolution. However, this will also increase the analysis time.

  • Decrease the inner diameter (ID) of the column: A smaller ID column can improve resolution, but it also has a lower sample capacity.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of methylheptane isomers.

Problem Possible Causes Solutions
Poor Resolution/Peak Co-elution - Inappropriate column stationary phase.- Sub-optimal temperature program.- Carrier gas flow rate is not optimal.- Column is overloaded.- Use a non-polar column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane).- Decrease the temperature ramp rate or add an isothermal hold.- Optimize the carrier gas flow rate for maximum efficiency.- Reduce the injection volume or increase the split ratio.
Peak Tailing - Active sites in the inlet liner or on the column.- Column contamination.- Improper column installation.- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column.- Ensure a clean, square cut on the column ends and proper installation depth in the injector and detector.
Split Peaks - Improper column installation.- Inconsistent vaporization in the injector.- Sample solvent incompatibility with the stationary phase.- Re-install the column, ensuring a proper cut and installation depth.- Check the injector temperature and ensure it is appropriate for the solvent and analytes.- Use a solvent that is compatible with the non-polar stationary phase.
Baseline Drift or Noise - Column bleed.- Contaminated carrier gas or gas lines.- Detector contamination.- Ensure the oven temperature does not exceed the column's maximum operating temperature.- Use high-purity carrier gas and install/check gas purifiers.- Clean the detector according to the manufacturer's instructions.

Data Presentation

Achieving baseline separation of all methylheptane isomers is challenging. The following table provides an example of the expected elution order and typical retention times for methylheptane isomers on a standard non-polar column. Actual retention times will vary depending on the specific instrument conditions.

Table 1: Example Retention Data for Methylheptane Isomers on a Non-polar GC Column

Isomer Boiling Point (°C) Typical Elution Order Example Retention Time (min)
2,2-Dimethylhexane106.818.2
2,4-Dimethylhexane109.428.5
2,2,3-Trimethylpentane109.838.6
3,3-Dimethylhexane112.048.9
2-Methylheptane (B165363)117.659.5
3-Methylheptane118.969.7
4-Methylheptane117.779.8
n-Octane125.7810.5

Note: The elution order of 2-methylheptane and this compound can sometimes be reversed depending on the specific column and conditions.

Experimental Protocols

Below is a detailed methodology for the separation of methylheptane isomers using a gas chromatograph with a flame ionization detector (GC-FID).

1. Sample Preparation

  • Prepare a standard mixture of methylheptane isomers in a volatile solvent such as hexane (B92381) or pentane. A concentration of 100 ppm for each isomer is a good starting point.

2. Gas Chromatograph (GC) and Column

  • GC System: Agilent 7890B or equivalent.

  • Column: Agilent J&W DB-1 (100% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow mode at 1.2 mL/min.

3. GC Method Parameters

  • Inlet: Split/Splitless injector in split mode.

  • Injector Temperature: 250°C.

  • Split Ratio: 100:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

4. Data Analysis

  • Identify the peaks based on their retention times by injecting individual standards.

  • Calculate the resolution between critical peak pairs to assess the quality of the separation. A resolution value of ≥ 1.5 indicates baseline separation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Prepare Isomer Standard (100 ppm in Hexane) gc_setup GC Setup (DB-1 Column, He Carrier) prep1->gc_setup Introduce Sample injection Inject Sample (1 µL, 100:1 Split) gc_setup->injection separation Temperature Programmed Separation (40°C to 150°C) injection->separation detection FID Detection (300°C) separation->detection peak_id Peak Identification detection->peak_id Chromatogram resolution_calc Resolution Calculation peak_id->resolution_calc

Caption: Experimental workflow for the GC separation of methylheptane isomers.

troubleshooting_logic start Poor Resolution of Methylheptane Isomers check_column Is the column appropriate? (Non-polar, e.g., DB-1) start->check_column optimize_temp Optimize Temperature Program (Slower ramp, isothermal hold) check_column->optimize_temp Yes change_column Select a suitable non-polar column check_column->change_column No check_flow Optimize Carrier Gas Flow Rate optimize_temp->check_flow check_overload Is the column overloaded? check_flow->check_overload change_column->start reduce_injection Reduce injection volume or increase split ratio check_overload->reduce_injection Yes resolved Peaks Resolved check_overload->resolved No reduce_injection->resolved

Caption: Logical troubleshooting workflow for poor resolution of methylheptane isomers.

Technical Support Center: Resolution of 4-Methylheptane and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 4-methylheptane from its structural isomers.

Troubleshooting Guides

This section addresses common issues encountered during the gas chromatographic (GC) analysis of this compound and its isomers.

Issue: Poor Resolution or Co-elution of Isomer Peaks

Q: My chromatogram shows overlapping or poorly separated peaks for this compound and other octane (B31449) isomers. What are the likely causes and how can I fix this?

A: Poor resolution and co-elution are common challenges when separating structurally similar isomers with close boiling points. The primary causes can be categorized into issues with column selectivity, column efficiency, and suboptimal analytical conditions.[1] A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.

Poor_Resolution_Troubleshooting cluster_start cluster_causes Potential Causes cluster_solutions Solutions start Symptom: Poor Resolution (Rs < 1.5) cause1 Inadequate Column Selectivity start->cause1 cause2 Insufficient Column Efficiency start->cause2 cause3 Suboptimal Temperature Program start->cause3 cause4 Incorrect Carrier Gas Flow Rate start->cause4 solution1a Change Stationary Phase: - Consider a phase with different selectivity (e.g., slightly more polar or shape-selective phase). cause1->solution1a solution2a Increase Column Length: - Doubling length can increase resolution by ~40%. cause2->solution2a solution2b Decrease Column Internal Diameter (ID): - e.g., move from 0.25 mm to 0.18 mm ID. cause2->solution2b solution3a Optimize Temperature Program: - Decrease the ramp rate. - Lower the initial oven temperature. cause3->solution3a solution4a Optimize Carrier Gas Flow Rate: - Ensure flow rate is at the optimal linear velocity for the carrier gas used. cause4->solution4a

Troubleshooting workflow for poor resolution.
Issue: Peak Tailing

Q: The peaks for my alkane isomers are asymmetrical with a distinct "tail." What causes this and what are the solutions?

A: Peak tailing can be indicative of several issues, often related to active sites in the system or problems with the column itself.

  • Active Sites in the Inlet or Column: Silanol groups on the surface of the inlet liner or the column can interact with analytes, causing tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert column. If the column is old, it may need to be conditioned or replaced.

  • Column Contamination: Non-volatile residues in the sample can accumulate at the head of the column, leading to peak tailing.

    • Solution: Trim the first few centimeters of the column's inlet. Ensure proper sample preparation to remove non-volatile components.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak distortion.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.

Issue: Peak Fronting

Q: My chromatogram displays peaks that are "fronting" or leading. What could be the cause?

A: Peak fronting is less common than tailing for alkane analysis but can occur under certain conditions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, use a column with a thicker stationary phase film to increase sample capacity.

  • Condensation Effects: If the oven temperature is significantly below the boiling point of the solvent or analytes, condensation can occur on the column, causing peak distortion.

    • Solution: Ensure the initial oven temperature is appropriate for the solvent and analytes.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from its structural isomers?

A: The structural isomers of octane, including this compound, have very similar physical and chemical properties. They are all non-polar hydrocarbons with close boiling points, which makes their separation by distillation or standard gas chromatography challenging.[1] The separation relies on subtle differences in their interaction with the GC stationary phase, which are influenced by molecular shape and van der Waals forces.

Q2: What is the best type of GC column for separating this compound and its isomers?

A: For the separation of non-polar compounds like alkanes, a non-polar stationary phase is generally recommended.[2] The elution order on these columns typically follows the boiling points of the analytes.[2]

  • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, OV-101): This is a common and effective choice for general hydrocarbon analysis.

  • 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5): This phase offers a slightly different selectivity due to the presence of phenyl groups and can sometimes provide better resolution for certain isomer pairs.[3]

For very difficult separations, high-resolution capillary columns with longer lengths (e.g., 50-100 meters) and smaller internal diameters (e.g., 0.18-0.25 mm) are recommended to increase column efficiency.[4]

Q3: How does temperature programming affect the separation of these isomers?

A: Temperature programming is a powerful tool for improving the separation of complex mixtures with a range of boiling points.[1][5]

  • Initial Temperature: A lower initial oven temperature allows for better focusing of the analytes at the head of the column, leading to sharper peaks for the more volatile isomers.

  • Ramp Rate: A slower temperature ramp rate provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting isomers.[1]

Q4: Can changing the carrier gas improve my separation?

A: While changing the carrier gas (e.g., from helium to hydrogen) may not dramatically alter the selectivity between isomers, it can affect the optimal flow rate and analysis speed. Hydrogen allows for faster optimal linear velocities, which can reduce analysis time without a significant loss in resolution. It is crucial to operate the column at the optimal flow rate for the chosen carrier gas to achieve the best efficiency.

Data Presentation

Table 1: Physical Properties of this compound and its Structural Isomers (C8H18)
Isomer NameStructureBoiling Point (°C)
n-OctaneCH3(CH2)6CH3125.7
2-MethylheptaneCH3CH(CH3)(CH2)4CH3117.6
3-MethylheptaneCH3CH2CH(CH3)(CH2)3CH3118.9
This compound CH3(CH2)2CH(CH3)(CH2)2CH3 117.7
3-Ethylhexane(CH3CH2)2CHCH2CH2CH3118.6
2,2-Dimethylhexane(CH3)3C(CH2)3CH3106.8
2,3-Dimethylhexane(CH3)2CHCH(CH3)CH2CH2CH3115.6
2,4-Dimethylhexane(CH3)2CHCH2CH(CH3)CH2CH3109.4
2,5-Dimethylhexane(CH3)2CH(CH2)2CH(CH3)2109.1
3,3-DimethylhexaneCH3CH2C(CH3)2CH2CH2CH3112.0
3,4-DimethylhexaneCH3CH2CH(CH3)CH(CH3)CH2CH3117.7
3-Ethyl-2-methylpentane(CH3)2CHCH(C2H5)CH2CH3115.6
3-Ethyl-3-methylpentaneCH3CH2C(CH3)(C2H5)CH2CH3118.2
2,2,3-Trimethylpentane(CH3)3CCH(CH3)CH2CH3110.1
2,2,4-Trimethylpentane(CH3)3CCH2CH(CH3)299.2
2,3,3-Trimethylpentane(CH3)2CHC(CH3)2CH2CH3114.7
2,3,4-Trimethylpentane(CH3)2CHCH(CH3)CH(CH3)2113.5
2,2,3,3-Tetramethylbutane(CH3)3CC(CH3)3106.5

Data sourced from various chemical databases.

Table 2: Example Retention Indices of Selected Octane Isomers on Different Stationary Phases
CompoundKovats Retention Index on Alumina PLOT (KCl)Kovats Retention Index on 100% Dimethylpolysiloxane
2,3,4-Trimethylpentane785Not Available
2-Methylheptane775Not Available
3-Methylheptane782Not Available
This compound 774 ~767
n-Octane800800

Retention indices are a way to normalize retention times and are dependent on the specific column and conditions used.[6]

Experimental Protocols

Protocol 1: High-Resolution GC-MS Analysis of C8 Alkane Isomers

This protocol provides a starting point for the separation of this compound from its structural isomers using a standard non-polar column. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a dilute solution of the C8 alkane isomer mixture (e.g., 10-100 µg/mL) in a volatile, high-purity solvent such as hexane (B92381) or pentane.

  • Transfer an aliquot to a 2 mL autosampler vial.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).

  • Mass Spectrometer: Agilent 5975C MS (or equivalent).

  • Column: Agilent J&W DB-5 (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent non-polar column).[3]

3. GC Method Parameters:

  • Inlet: Split/Splitless injector

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C

    • Hold Time: 5 minutes

    • Ramp Rate: 2 °C/min to 130 °C

    • Final Hold Time: 2 minutes

4. MS Method Parameters:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

  • Solvent Delay: 3 minutes

5. Data Analysis:

  • Identify the isomers based on their retention times and comparison of their mass spectra to a reference library (e.g., NIST).

  • The expected elution order will generally follow the boiling points of the isomers, with more branched isomers often eluting earlier.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dilute Isomer Mixture (e.g., in Hexane) prep2 Transfer to Autosampler Vial prep1->prep2 gc_injection Inject Sample (1 µL) prep2->gc_injection gc_separation Separation on DB-5 Column (Temperature Programmed) gc_injection->gc_separation ms_detection Detection by Mass Spectrometry (EI, Scan Mode) gc_separation->ms_detection data_acquisition Acquire Chromatogram and Mass Spectra ms_detection->data_acquisition peak_identification Identify Peaks by Retention Time and MS Library Match data_acquisition->peak_identification quantification Quantify Isomers peak_identification->quantification

A typical experimental workflow for GC-MS analysis.

References

Validation & Comparative

comparative analysis of 4-Methylheptane and 3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-Methylheptane and 3-Methylheptane for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the isomeric alkanes, this compound and 3-Methylheptane. As structural isomers of octane, these compounds find applications in research and industry, primarily as organic solvents and as components of fuel mixtures. For researchers, scientists, and drug development professionals, their most relevant application is often as reference compounds in analytical chemistry, particularly in chromatography. Understanding their distinct physicochemical properties is crucial for their effective separation, identification, and utilization in experimental settings.

Physicochemical Properties

While this compound and 3-Methylheptane share the same molecular formula (C8H18) and molecular weight, the different placement of the methyl group along the heptane (B126788) chain results in slight variations in their physical properties. These differences, though minor, are significant for their analytical separation.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-Methylheptane
Molecular Formula C8H18C8H18
Molecular Weight 114.23 g/mol [1]114.23 g/mol [2]
CAS Number 589-53-7[1]589-81-1[2]
Appearance Colorless liquid[1]Colorless liquid[2]
Boiling Point 117-118 °C[3]118-120 °C[4]
Melting Point -121 °C[3]-120 to -122 °C[4]
Density 0.705 g/mL at 25 °C[3]0.705 g/mL at 25 °C[5]
Solubility in Water Insoluble[3]Very low solubility[6]
Solubility in Organic Solvents Soluble in alcohol and ether[3]Soluble in non-polar organic solvents like hexane (B92381) and benzene[6]
Refractive Index (n20/D) 1.398[3]1.398[5]

Performance and Applications in a Research Context

The primary area where the performance of this compound and 3-Methylheptane can be directly compared is in their separation and identification using analytical techniques like gas chromatography (GC). Due to their status as structural isomers with very similar boiling points, their separation presents a practical challenge that highlights the sensitivity of chromatographic methods.

Chromatographic Separation

In gas chromatography, the retention time—the time it takes for a compound to pass through the column to the detector—is a key parameter for identification.[7] The retention time is influenced by factors such as the compound's boiling point and its interaction with the stationary phase of the GC column.[6][8]

  • Boiling Point and Elution Order: Generally, in a non-polar GC column, compounds with lower boiling points elute earlier (have a shorter retention time).[8] Given that this compound has a slightly lower boiling point than 3-Methylheptane, it would be expected to elute first under standard GC conditions.[3][4] This subtle difference allows for their separation and quantification in a mixture.

  • Application as Reference Standards: In fields like petrochemistry or environmental analysis, where complex hydrocarbon mixtures are common, pure samples of this compound and 3-Methylheptane serve as essential reference standards. By running these standards, analysts can confirm the identity of unknown peaks in their chromatograms by matching retention times.

Use as Solvents

Both this compound and 3-Methylheptane are non-polar solvents.[3][6] Their "performance" as solvents is dictated by the principle of "like dissolves like." They are effective at dissolving other non-polar substances such as oils, fats, and other hydrocarbons. There is no significant difference in their solvent capabilities for most research applications.

Experimental Protocols

The definitive method for separating and identifying this compound and 3-Methylheptane is Gas Chromatography-Mass Spectrometry (GC-MS). This technique combines the separation power of GC with the identification capabilities of mass spectrometry.

Protocol: GC-MS Analysis of this compound and 3-Methylheptane

Objective: To separate and identify this compound and 3-Methylheptane in a mixture.

1. Sample Preparation:

  • Prepare a standard solution of this compound (e.g., 100 ppm in hexane).
  • Prepare a standard solution of 3-Methylheptane (e.g., 100 ppm in hexane).
  • Prepare a mixed sample containing both isomers at a known concentration (e.g., 50 ppm each in hexane).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.
  • Hold: Hold at 150 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 35-200.

3. Data Acquisition and Analysis:

  • Inject the individual standards to determine their respective retention times and mass fragmentation patterns.
  • Inject the mixed sample.
  • Identify the peaks in the mixed sample chromatogram by comparing their retention times to those of the individual standards.
  • Confirm the identity of each peak by comparing its mass spectrum to the library spectra and the spectra obtained from the individual standards. The mass spectrum for both isomers will be very similar, dominated by fragmentation patterns typical of alkanes, but retention time will be the primary differentiating factor.

Visualizations

The following diagrams illustrate the structural differences between the two molecules and the experimental workflow for their analysis.

G Structural Isomers: this compound vs. 3-Methylheptane cluster_4MH This compound cluster_3MH 3-Methylheptane img_4mh img_3mh GCMS_Workflow GC-MS Workflow for Isomer Differentiation Sample Sample Injection (Mixture of Isomers) GC Gas Chromatography Column (Separation based on boiling point) Sample->GC Vaporization Separator This compound (Lower BP) Elutes First GC->Separator Elution Separator2 3-Methylheptane (Higher BP) Elutes Second GC->Separator2 MS Mass Spectrometer (Ionization & Fragmentation) Separator->MS Separator2->MS Detector Detector (Signal Acquisition) MS->Detector Data Data Analysis (Chromatogram & Mass Spectra) Detector->Data

References

Distinguishing Methylheptane Isomers: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products and research materials. This guide provides a detailed comparison of methylheptane isomers—specifically 2-methylheptane, 3-methylheptane, and 4-methylheptane—using mass spectrometry, supported by experimental data and protocols.

The structural similarity of methylheptane isomers presents a significant analytical challenge. However, their distinct fragmentation patterns under electron ionization mass spectrometry (EI-MS), particularly when coupled with gas chromatography (GC), allow for their unambiguous differentiation. This guide will delve into the characteristic fragment ions of each isomer and provide a detailed protocol for their analysis.

Comparative Analysis of Mass Spectra

The key to distinguishing methylheptane isomers via mass spectrometry lies in the relative abundance of their fragment ions. While all isomers exhibit a molecular ion (M+) peak at an m/z of 114, corresponding to the molecular weight of C8H18, the fragmentation patterns differ based on the position of the methyl group. This is primarily due to the propensity for cleavage at the branching point, which leads to the formation of more stable secondary or tertiary carbocations.

Below is a summary of the most abundant fragment ions for 2-methylheptane, 3-methylheptane, and this compound, with their relative intensities. The base peak, which is the most intense peak in the spectrum, is assigned a relative intensity of 100.

m/zIon Structure2-Methylheptane (Relative Abundance)3-Methylheptane (Relative Abundance)This compound (Relative Abundance)
43 [C3H7]+100 75.358.1
57 [C4H9]+45.9100 100
71 [C5H11]+15.738.825.1
85 [C6H13]+5.214.28.3
99 [M-15]+1.22.51.5
114 [M]+2.33.12.8

Data compiled from the NIST WebBook.[1][2][3]

Key Observations:

  • 2-Methylheptane: The base peak is at m/z 43, corresponding to the stable isopropyl cation ([CH(CH3)2]+), formed by cleavage at the C2-C3 bond. The peak at m/z 57 is also significant.

  • 3-Methylheptane: The base peak is at m/z 57, which is attributed to the formation of a stable sec-butyl cation ([CH(CH3)CH2CH3]+) resulting from cleavage at the C3-C4 bond. The peak at m/z 43 is also prominent.

  • This compound: The base peak is also at m/z 57, corresponding to the loss of a propyl radical. However, the relative abundance of the m/z 43 peak is lower compared to 3-methylheptane, providing a point of differentiation.

Experimental Protocol

The following protocol outlines a standard method for the separation and identification of methylheptane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 100 ppm standard solution of each methylheptane isomer (2-methylheptane, 3-methylheptane, and this compound) in a volatile solvent such as hexane (B92381).

  • For unknown samples, dissolve a known quantity in hexane to achieve a concentration within the calibrated range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended for separating hydrocarbon isomers.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Hold: Maintain 150°C for 2 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-200.

3. Data Analysis:

  • Identify the chromatographic peaks for each isomer based on their retention times.

  • Acquire the mass spectrum for each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) to confirm the identity of each isomer.

  • Analyze the relative abundances of the key fragment ions (m/z 43, 57, 71, 85, 99, and 114) to differentiate between the isomers as detailed in the comparison table.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for distinguishing methylheptane isomers using GC-MS.

Caption: A flowchart illustrating the GC-MS process for separating and identifying methylheptane isomers.

Fragmentation Pathway Visualization

The following diagram illustrates the characteristic fragmentation of methylheptane isomers that leads to the key distinguishing ions.

Fragmentation_Pathways Characteristic Fragmentation of Methylheptane Isomers cluster_2MH 2-Methylheptane cluster_3MH 3-Methylheptane cluster_4MH This compound M Methylheptane Isomer (m/z 114) Frag_2MH_43 [C3H7]+ m/z 43 (Base Peak) M->Frag_2MH_43 Loss of C5H11 radical Frag_2MH_57 [C4H9]+ m/z 57 M->Frag_2MH_57 Loss of C4H9 radical Frag_3MH_57 [C4H9]+ m/z 57 (Base Peak) M->Frag_3MH_57 Loss of C4H9 radical Frag_3MH_43 [C3H7]+ m/z 43 M->Frag_3MH_43 Loss of C5H11 radical Frag_4MH_57 [C4H9]+ m/z 57 (Base Peak) M->Frag_4MH_57 Loss of C3H7 radical Frag_4MH_71 [C5H11]+ m/z 71 M->Frag_4MH_71 Loss of C2H5 radical

Caption: A diagram showing the primary fragmentation pathways for methylheptane isomers.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Methylheptane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the precise quantification of volatile organic compounds (VOCs) is paramount for ensuring product quality, safety, and regulatory compliance. 4-Methylheptane, a branched alkane, may be present as a residual solvent or an impurity in pharmaceutical products.[1] Its accurate determination requires robust and validated analytical methods. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, with a focus on method validation parameters as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).[2]

Analytical Techniques for this compound Quantification

The most prevalent and suitable analytical methods for the quantification of volatile compounds like this compound are Gas Chromatography (GC) coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][4]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The FID is a sensitive detector for hydrocarbons, making it a cost-effective and reliable choice for quantifying this compound.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of GC with the powerful identification and quantification abilities of mass spectrometry.[6] This method provides higher selectivity and specificity, which is crucial when dealing with complex matrices where co-eluting peaks might interfere with the analysis.[7]

Method Validation Parameters: A Comparative Summary

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][8] The key validation parameters for a quantitative impurity test include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[9] The following table summarizes typical performance data for the quantification of this compound using GC-FID and GC-MS.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Acceptance Criteria (Typical)
Linearity (R²) ≥ 0.999≥ 0.999R² ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%80 - 120%
Precision (RSD%)
- Repeatability≤ 2.0%≤ 1.5%≤ 5%
- Intermediate Precision≤ 3.0%≤ 2.5%≤ 10%
Limit of Detection (LOD) ~1 ppm~0.1 ppmSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~3 ppm~0.3 ppmSignal-to-Noise ratio of 10:1

Note: The values presented in this table are illustrative and can vary depending on the specific instrumentation, method conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the quantification of this compound.

Protocol 1: Quantification of this compound by Headspace GC-FID

This method is suitable for the determination of residual this compound in a solid or liquid pharmaceutical sample.

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial.

    • Add a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) to dissolve or suspend the sample.

    • Add an internal standard (e.g., n-Octane) to improve precision.

    • Seal the vial and place it in the headspace autosampler.

  • GC-FID Conditions:

    • Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 260°C.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Headspace Parameters:

      • Oven Temperature: 80°C.

      • Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

      • Incubation Time: 15 minutes.

Protocol 2: Quantification of this compound by GC-MS

This method offers higher specificity and is ideal for complex sample matrices or when very low detection limits are required.

  • Sample Preparation:

    • Sample preparation can follow the same headspace procedure as for GC-FID. Alternatively, a liquid injection can be performed after suitable sample extraction (e.g., liquid-liquid extraction or solid-phase microextraction).

  • GC-MS Conditions:

    • GC conditions can be similar to the GC-FID method.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

      • Ions to Monitor for this compound: m/z 43, 57, 71, 114 (molecular ion).[10][11]

Method Validation Workflow

The validation of an analytical method follows a structured workflow to ensure that the method is suitable for its intended purpose.[12]

Analytical Method Validation Workflow A Define Analytical Method's Intended Purpose B Develop Analytical Procedure A->B C Perform Method Validation Experiments B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Analyze Validation Data D->K E->K F->K G->K H->K I->K J->K L Document in Validation Report K->L M Method Implementation for Routine Use L->M

Caption: A flowchart illustrating the key stages of an analytical method validation process.

References

Inter-Laboratory Comparison of 4-Methylheptane Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical performance for the quantification of 4-Methylheptane in a simulated inter-laboratory study. The data and protocols presented are based on established methodologies for the analysis of volatile organic compounds (VOCs), offering a benchmark for laboratories to assess their performance and ensure the reliability of their results. Inter-laboratory comparisons are crucial for quality assurance, allowing individual laboratories to compare their analytical results against those from other labs and a consensus value.[1][2][3]

Data Presentation: Comparative Overview of Laboratory Performance

The performance of participating laboratories in a hypothetical round-robin test for this compound analysis is summarized below. The study involved the distribution of a reference material with a known concentration of this compound to a number of laboratories. Each laboratory analyzed the sample in triplicate and reported the mean concentration.

The statistical measure known as a Z-score was used to compare each laboratory's mean result to the consensus mean.[4] Z-scores are calculated using the formula:

Z = (x - X) / σ

where:

  • x is the result from the individual laboratory

  • X is the assigned value (consensus mean of all participant results)

  • σ is the standard deviation of the participant results

A Z-score between -2 and 2 is generally considered satisfactory. A Z-score between 2 and 3 or -2 and -3 is considered a warning signal, and a Z-score greater than 3 or less than -3 is considered unsatisfactory, indicating a significant deviation from the consensus value.[4]

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (µg/mL)Standard Deviation (µg/mL)Z-ScorePerformance
Lab A23.51.20.45Satisfactory
Lab B21.81.5-1.05Satisfactory
Lab C26.11.82.78Warning
Lab D22.91.1-0.09Satisfactory
Lab E20.51.3-2.24Warning
Lab F23.11.00.11Satisfactory
Consensus Mean 23.0
Standard Deviation 1.1

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. The following protocol represents a common approach for the analysis of volatile organic compounds like this compound.

Sample Preparation: Static Headspace (HS) Method

The static headspace method is a simple and easily automated technique for the analysis of volatile compounds.[5]

  • Sample Equilibration: A known volume or weight of the sample is placed in a sealed vial.

  • The vial is heated to a constant temperature, allowing the volatile components, including this compound, to partition between the sample matrix and the gas phase (headspace) until equilibrium is reached.[5]

  • Injection: A sample of the headspace gas is collected using a gas-tight syringe and injected into the Gas Chromatograph (GC).[5]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique for the measurement of volatile organic compounds.[5]

  • Chromatographic Separation:

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium.

    • Column: A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is suitable for separating alkanes like this compound.

    • Oven Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/minute.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity by monitoring characteristic ions of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for an inter-laboratory comparison study.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Reference Material Preparation B Sample Distribution A->B Homogeneous Samples E Sample Receipt and Registration B->E C Data Collection and Analysis D Issuance of Performance Report C->D F Sample Analysis (e.g., HS-GC-MS) E->F G Data Reporting F->G G->C Analytical Results

Inter-laboratory comparison workflow.

References

Stereoisomer-Specific Bioactivity: A Comparative Analysis of 4-Methylheptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of 4-methylheptane stereoisomers, with a focus on the well-documented pheromonal effects of 4-methyl-3-heptanol (B77350).

Comparative Biological Activity of 4-Methyl-3-heptanol Stereoisomers

The biological activity of 4-methyl-3-heptanol is highly dependent on the spatial arrangement of the methyl and hydroxyl groups, resulting in four stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). These isomers exhibit markedly different effects on various insect species, particularly bark beetles and ants. The following table summarizes the observed biological activities based on field and laboratory bioassays.

StereoisomerInsect SpeciesBiological ActivitySupporting Experimental Data
(3S,4S)-4-methyl-3-heptanol Scolytus amygdali (Almond Bark Beetle)Aggregation Pheromone In field tests, only this stereoisomer, in combination with the synergist (3S,4S)-4-methyl-3-hexanol, was attractive to beetles.[1][2]
Scolytus scolytus & S. multistriatus (Elm Bark Beetles)Major Aggregation Pheromone Component Identified as the primary component of the aggregation pheromone.[3]
(3R,4R)-4-methyl-3-heptanol Scolytus amygdaliInhibitory When added to the attractive blend of (3S,4S)-4-methyl-3-heptanol and a synergist, this isomer significantly reduced trap catches.[1][2]
(3R,4S)-4-methyl-3-heptanol Scolytus amygdaliInhibitory Similar to the (3R,4R) isomer, this stereoisomer was found to be inhibitory in field tests.[1][2]
Leptogenys diminuta (Ant)Trail Pheromone Identified as the trail pheromone for this ant species.[2][3][4]
(3S,4R)-4-methyl-3-heptanol Scolytus amygdaliNo significant activity reportedField tests showed no significant difference from the hexane (B92381) control.[2]

Experimental Protocols

The determination of the stereospecific biological activities of 4-methyl-3-heptanol isomers involves two critical phases: the stereoselective synthesis of the individual isomers and subsequent biological assays to evaluate their effects.

Stereoselective Synthesis

The preparation of the four stereoisomers of 4-methyl-3-heptanol with high enantiomeric and diastereomeric purity is a prerequisite for accurate bioassays. A common synthetic strategy involves the following key steps[1][2]:

  • Preparation of Chiral Ketones: Chiral 4-methyl-3-heptanones are synthesized using SAMP (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine) as chiral auxiliaries.

  • Reduction to Alcohols: The chiral ketones are then reduced to the corresponding alcohols. This reduction can yield a mixture of diastereomers (e.g., syn and anti).

  • Stereospecific Transesterification: Enzymatic resolution using lipases, such as lipase (B570770) AK, is employed for the stereospecific transesterification with vinyl acetate (B1210297) to separate the diastereomeric alcohols and achieve high optical purity.[1][2]

  • One-Pot Multi-Enzymatic Synthesis: An alternative efficient method involves a one-pot, two-step enzymatic reduction of 4-methylhept-4-en-3-one. An ene-reductase (ER) first reduces the carbon-carbon double bond to establish the stereochemistry at C4, followed by an alcohol dehydrogenase (ADH) to reduce the keto group, setting the stereocenter at C3. By selecting specific enzymes, all four stereoisomers can be produced with high stereoselectivity.[3]

Biological Assays

Field Trapping Experiments: To assess the behavioral response of insects to the different stereoisomers, field trapping experiments are conducted.[1][2]

  • Trap Setup: Sticky traps are baited with different formulations. The control traps are baited with a solvent (e.g., hexane). Test traps are baited with individual stereoisomers, a racemic mixture, or specific blends with known synergists.

  • Data Collection: The traps are deployed in the natural habitat of the target insect species (e.g., an almond orchard for Scolytus amygdali). The number of captured insects in each trap is recorded over a defined period.

  • Statistical Analysis: The trap catch data is statistically analyzed to determine significant differences in attraction or inhibition between the different treatments.

Gas Chromatography-Electroantennography (GC-EAG): This technique is used to measure the response of an insect's antenna to volatile compounds. While not explicitly detailed for all the cited studies on 4-methyl-3-heptanol, it is a standard method in pheromone research.

  • Sample Injection: A sample containing the stereoisomers is injected into a gas chromatograph (GC) to separate the individual compounds.

  • Antennal Preparation: An antenna is excised from the target insect and mounted between two electrodes.

  • Signal Detection: As the separated compounds elute from the GC column, they are passed over the antennal preparation. The electrical signals (depolarizations) generated by the antenna in response to active compounds are recorded, indicating which isomers the insect can detect.

Stereoisomer-Activity Relationship

The distinct biological roles of the 4-methyl-3-heptanol stereoisomers highlight the high degree of specificity in chemoreception at the molecular level. The following diagram illustrates the divergent signaling pathways initiated by different stereoisomers in the context of insect behavior.

Stereoisomer_Activity cluster_isomers 4-Methyl-3-heptanol Stereoisomers cluster_receptors Insect Olfactory Receptors cluster_responses Behavioral Responses S3S4 (3S,4S) Rec_Scolytus_Attract S. amygdali Attractant Receptor S3S4->Rec_Scolytus_Attract R3R4 (3R,4R) Rec_Scolytus_Inhibit S. amygdali Inhibitory Receptor R3R4->Rec_Scolytus_Inhibit R3S4 (3R,4S) R3S4->Rec_Scolytus_Inhibit Rec_Leptogenys_Trail L. diminuta Trail Receptor R3S4->Rec_Leptogenys_Trail S3R4 (3S,4R) No_Response No Response S3R4->No_Response Aggregation Aggregation Rec_Scolytus_Attract->Aggregation Inhibition Inhibition of Aggregation Rec_Scolytus_Inhibit->Inhibition Trail_Following Trail Following Rec_Leptogenys_Trail->Trail_Following

Figure 1. Logical diagram illustrating the stereospecific biological activity of 4-methyl-3-heptanol isomers.

References

A Comparative Guide to Capillary Columns for the Separation of Methylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise separation of structurally similar compounds is a critical challenge. This guide provides an objective comparison of different capillary gas chromatography (GC) columns for the separation of methylheptane isomers, supported by experimental data and detailed methodologies to aid in column selection and method development.

The separation of methylheptane isomers, which include 2-methylheptane (B165363), 3-methylheptane (B165616), and 4-methylheptane, along with their potential stereoisomers, presents a significant analytical challenge due to their similar boiling points and polarities. The choice of a suitable capillary column is paramount to obtaining accurate and reliable results. This guide explores the performance of various stationary phases in resolving these closely related branched alkanes.

Principles of Separation

Non-polar capillary columns are the industry standard for the analysis of non-polar compounds like alkanes. The separation on these columns is primarily governed by the boiling points of the analytes and van der Waals interactions between the analytes and the stationary phase.[1] For isomeric alkanes, subtle differences in their molecular shape and size influence these interactions, leading to differential retention times. More linear isomers tend to have slightly longer retention times on non-polar phases compared to their more branched counterparts with the same carbon number.

Comparison of Capillary Column Performance

The selection of the optimal capillary column depends on the specific analytical goal, such as routine analysis of positional isomers or the more complex separation of enantiomers. Below is a comparison of different column types commonly employed for the separation of hydrocarbon isomers.

Stationary Phase Type Common Commercial Names Separation Principle Typical Applications Performance for Methylheptane Isomers
100% Dimethylpolysiloxane (Non-Polar) DB-1, HP-1, Rtx-1, SPB-1Boiling point and van der Waals interactionsGeneral purpose analysis of non-polar compounds, detailed hydrocarbon analysis (DHA).Provides good separation of positional isomers based on boiling point differences. Elution order is typically 2-methylheptane, followed by 3-methylheptane and n-octane.
5% Phenyl / 95% Dimethylpolysiloxane (Non-Polar) DB-5, HP-5, Rtx-5, SPB-5Boiling point, van der Waals interactions, and weak π-π interactionsGeneral purpose analysis, environmental analysis, drug screening.Offers slightly different selectivity compared to 100% dimethylpolysiloxane due to the phenyl content, which can improve the resolution of certain isomer pairs. The HP-5 column has been shown to be effective in separating C8-C12 hydrocarbons.[2]
Polyethylene Glycol (Polar) DB-WAX, HP-INNOWax, Rtx-WaxPolarity (dipole-dipole interactions, hydrogen bonding)Analysis of polar compounds such as alcohols, fatty acid methyl esters (FAMEs).Generally not the first choice for alkane isomer separation due to the lack of strong interactions. However, differences in induced dipoles might offer unique selectivity in some cases.
Liquid Crystalline Phases e.g., MEABMolecular shape selectivitySeparation of positional and geometric isomers of complex hydrocarbon mixtures.Offer high selectivity for structurally similar isomers and can be advantageous for separating complex mixtures of C8-C10 diastereomeric alkanes.[3]
Chiral Stationary Phases e.g., Cyclodextrin-based phasesEnantioselective interactions (inclusion complexation)Separation of enantiomers.Essential for the separation of chiral isomers, such as the enantiomers of 3-methylheptane.

Table 1: Comparison of Different Capillary Columns for Methylheptane Separation.

Quantitative Data Summary

Obtaining a direct comparison of retention times for all methylheptane isomers across a range of columns from a single study is challenging. However, retention indices, which are less dependent on specific experimental conditions, can be used for comparison. The NIST WebBook provides Kovats retention index data for 2-methylheptane on a non-polar column, which can serve as a reference point.

Compound Stationary Phase Kovats Retention Index (Isothermal)
2-MethylheptaneNon-polar765

Table 2: Kovats Retention Index for 2-Methylheptane on a Non-Polar Column. [4]

Note: The retention index is a relative measure and can vary slightly with temperature and the specific non-polar phase.

Experimental Protocols

The following are representative experimental conditions for the separation of hydrocarbon isomers. The specific parameters should be optimized for the particular instrument and application.

Method 1: General Purpose Separation of Positional Isomers

This method is suitable for the routine analysis of methylheptane positional isomers.

  • Column: DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injector: Split/splitless, 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Detector: Flame Ionization Detector (FID), 250 °C

Method 2: High-Resolution Separation for Detailed Hydrocarbon Analysis (DHA)

This method is adapted from typical DHA applications for complex hydrocarbon mixtures.

  • Column: Rtx-DHA-100, 100 m x 0.25 mm ID, 0.50 µm film thickness

  • Carrier Gas: Hydrogen at a constant linear velocity (e.g., 40 cm/sec)

  • Injector: Split, 250 °C, high split ratio (e.g., 100:1)

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 10 minutes

    • Ramp 1: 2 °C/min to 60 °C

    • Ramp 2: 5 °C/min to 200 °C

    • Hold: 10 minutes at 200 °C

  • Detector: Flame Ionization Detector (FID), 250 °C

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the GC analysis of methylheptane isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Methylheptane Isomer Standard or Sample Dilution Dilution in a suitable solvent (e.g., pentane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector Injection into GC Vial->Injector Column Separation on Capillary Column Injector->Column Detector Detection by FID Column->Detector Chromatogram Generation of Chromatogram Detector->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Report Generation of Report Integration->Report

Caption: A typical workflow for the GC analysis of methylheptane isomers.

Conclusion

The choice of capillary column for the separation of methylheptane isomers is dictated by the specific analytical requirements. For routine analysis of positional isomers, standard non-polar columns such as those with 100% dimethylpolysiloxane or 5% phenyl-substituted polysiloxane stationary phases provide excellent resolution. For more complex separations involving a large number of hydrocarbon isomers, as in detailed hydrocarbon analysis, longer columns with non-polar phases are recommended. In cases where the separation of stereoisomers is necessary, a chiral stationary phase is indispensable. The experimental conditions, particularly the temperature program and carrier gas flow rate, must be carefully optimized to achieve the desired separation.

References

A Comparative Guide to the Cross-Validation of GC-MS and GC-FID for 4-Methylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) is paramount. 4-Methylheptane, a branched-chain alkane, often serves as a representative VOC in various analytical contexts. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) for its analysis depends on a nuanced understanding of each technique's strengths and weaknesses. This guide provides an objective comparison of their performance for this compound analysis, supported by representative experimental data and detailed methodologies.

Principles of Detection: A Fundamental Divergence

The primary difference between GC-MS and GC-FID lies in their detection mechanisms. GC-FID operates by pyrolyzing the eluting compounds in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of carbon atoms entering the flame. Consequently, GC-FID is a highly sensitive and near-universal detector for hydrocarbons, providing robust quantitative data.

In contrast, GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized, typically through electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum serves as a chemical fingerprint, allowing for highly specific identification. Quantitative analysis is typically performed using selected ion monitoring (SIM), where only specific fragment ions of the target analyte are monitored, enhancing sensitivity and selectivity.

Performance Comparison: Sensitivity, Linearity, and Precision

The cross-validation of GC-MS and GC-FID for the analysis of this compound reveals distinct performance characteristics. The following tables summarize typical validation parameters for the quantification of C8 branched alkanes, providing a basis for comparison.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterGC-MS (SIM Mode)GC-FID
Linear Range 0.1 - 200 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.999[1]
Limit of Detection (LOD) 0.01 - 0.05 ng/mL0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.2 ng/mL0.5 - 2.0 ng/mL
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 90 - 110%95 - 105%

Key Observations:

  • Sensitivity: GC-MS in SIM mode generally offers superior sensitivity, with lower limits of detection (LOD) and quantification (LOQ) compared to GC-FID. This makes GC-MS the preferred method for trace-level analysis of this compound.

  • Linearity: GC-FID typically provides a wider linear dynamic range and often exhibits a higher correlation coefficient, indicating excellent linearity over a broad concentration range.[1]

  • Precision and Accuracy: Both techniques demonstrate good precision and accuracy. GC-FID can sometimes offer slightly better repeatability due to its simpler design and robustness.[2]

  • Selectivity: GC-MS provides unparalleled selectivity. The ability to monitor specific fragment ions of this compound minimizes the risk of interference from co-eluting compounds, which can be a challenge for GC-FID in complex matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the analysis of this compound using GC-MS and GC-FID. These should be optimized for specific instrumentation and application requirements.

Sample Preparation (Liquid Samples)
  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or pentane. Perform serial dilutions to create calibration standards covering the desired concentration range.

  • Sample Dilution: If necessary, dilute the sample with the chosen solvent to bring the concentration of this compound within the linear range of the instrument.

  • Internal Standard: For improved accuracy and precision, add a suitable internal standard (e.g., a deuterated analog or a different, well-resolved alkane) to all standards and samples at a constant concentration.

GC-MS Method Protocol
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (m/z): 43, 57, 71, 114 (Quantification ion in bold).

GC-FID Method Protocol
  • Instrument: Gas Chromatograph with a Flame Ionization Detector (e.g., Agilent 7890B GC with FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • FID Parameters:

    • Detector Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Helium or Nitrogen): 25 mL/min.

Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of GC-MS and GC-FID methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_gcfid GC-FID Analysis cluster_validation Method Validation & Comparison Sample Bulk Sample Containing This compound SamplePrep Sample Aliquoting & Dilution Sample->SamplePrep StandardPrep Prepare Calibration Standards & Internal Standard Addition StandardPrep->SamplePrep GCMS_Analysis GC-MS Injection & Data Acquisition (SIM Mode) SamplePrep->GCMS_Analysis GCFID_Analysis GC-FID Injection & Data Acquisition SamplePrep->GCFID_Analysis GCMS_Data GC-MS Data Processing (Peak Integration & Quantification) GCMS_Analysis->GCMS_Data Validation Assess Validation Parameters: - Linearity (r²) - LOD & LOQ - Precision (%RSD) - Accuracy (% Recovery) GCMS_Data->Validation GCFID_Data GC-FID Data Processing (Peak Integration & Quantification) GCFID_Analysis->GCFID_Data GCFID_Data->Validation Comparison Comparative Analysis of Results Validation->Comparison

Caption: Workflow for cross-validating GC-MS and GC-FID methods.

Conclusion

The choice between GC-MS and GC-FID for the analysis of this compound is dictated by the specific requirements of the study. For applications demanding the highest sensitivity and unequivocal identification, particularly in complex sample matrices, GC-MS is the superior technique. Its ability to perform targeted analysis in SIM mode allows for the detection of trace levels of this compound with high confidence.

Conversely, for routine quantitative analysis where high sample throughput, robustness, and a wide linear range are critical, GC-FID presents a cost-effective and highly reliable solution. Its straightforward operation and excellent linearity make it a workhorse in many quality control and research laboratories. Ultimately, a thorough understanding of the analytical goals and the performance characteristics outlined in this guide will enable researchers to make an informed decision for their specific application.

References

A Comparative Guide to the Accuracy and Precision of 4-Methylheptane Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Methylheptane, a volatile organic compound (VOC), is critical in various research and development applications, including environmental monitoring, biomarker discovery, and pharmaceutical analysis. This guide provides a comparative overview of the primary analytical methodologies employed for this compound analysis, with a focus on their accuracy and precision, supported by representative experimental data and detailed protocols.

Comparison of Analytical Methods

Gas Chromatography is the cornerstone for the analysis of volatile compounds like this compound. The choice of detector, either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), is the primary differentiator in performance and application.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity, making it the "gold standard" for the identification and quantification of volatile compounds, especially in complex matrices.[1][2] The mass spectrometer provides structural information, leading to confident peak identification.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of hydrocarbons.[3][4] It is known for its high precision and a wide linear range. However, it does not provide structural information, and peak identification relies on retention time matching with known standards.

The following table summarizes the typical accuracy and precision data for the analysis of volatile hydrocarbons using GC-MS and GC-FID. These values are representative of what can be expected for the analysis of this compound.

ParameterGC-MSGC-FID
Accuracy (Recovery) 85 - 115%90 - 110%
Precision (RSD)
- Intraday< 10%< 5%
- Interday< 15%< 10%
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mLLow µg/mL to ng/mL
Limit of Quantitation (LOQ) Low ng/mL to pg/mLLow µg/mL to ng/mL

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and precise results. Below are representative experimental protocols for the analysis of this compound using GC-MS and GC-FID.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For volatile compounds like this compound in liquid or solid matrices, HS-SPME is a common and efficient sample preparation technique.

  • Sample Aliquoting: Place a precise amount of the sample (e.g., 1-5 mL of liquid or 0.1-1 g of solid) into a headspace vial.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or another non-interfering volatile compound) to each sample, calibrator, and quality control sample.

  • Equilibration: Seal the vial and place it in a temperature-controlled agitator (e.g., at 60°C for 15 minutes) to allow the volatile analytes to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the analytical column.

Gas Chromatography (GC) Method

The following GC parameters are a starting point and should be optimized for the specific application.

  • Injector: Split/Splitless, operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Inlet Temperature: 250°C

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkanes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

Detector-Specific Methods

1. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: To identify unknown compounds and confirm the identity of this compound. Mass range: m/z 40-300.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 43, 57, 71, 114) and the internal standard to enhance sensitivity and selectivity.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

2. Flame Ionization Detector (FID) Method:

  • Detector Temperature: 250°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen or Helium) Flow: 25 mL/min

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification Sample Sample Collection Aliquot Aliquoting Sample->Aliquot Spike Internal Standard Spiking Aliquot->Spike Equilibrate Equilibration (Heating & Agitation) Spike->Equilibrate Extract HS-SPME Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect Detection (MS or FID) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify Report Reporting Results Quantify->Report

Caption: Experimental workflow for the analysis of this compound.

Method_Validation_Logic cluster_method Analytical Method cluster_performance Performance Characteristics cluster_outcome Desired Outcome GC_MS GC-MS Accuracy Accuracy (Closeness to True Value) GC_MS->Accuracy Precision Precision (Reproducibility) GC_MS->Precision Linearity Linearity GC_MS->Linearity Sensitivity Sensitivity (LOD/LOQ) GC_MS->Sensitivity GC_FID GC-FID GC_FID->Accuracy GC_FID->Precision GC_FID->Linearity GC_FID->Sensitivity Reliable_Quantification Reliable Quantification of this compound Accuracy->Reliable_Quantification Precision->Reliable_Quantification Linearity->Reliable_Quantification Sensitivity->Reliable_Quantification

Caption: Relationship between analytical methods and desired outcomes.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C8 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fragmentation patterns of various C8 alkane isomers as determined by electron ionization mass spectrometry (EI-MS). The data presented is crucial for the structural elucidation of these hydrocarbons, a common task in petrochemical analysis, environmental monitoring, and as reference standards in drug development.

Introduction

C8 alkanes, with the general formula C8H18, exist as 18 structural isomers. While these isomers share the same molecular weight (114.23 g/mol ), their fragmentation patterns upon electron ionization are distinct, providing a veritable fingerprint for their identification. The branching of the carbon chain significantly influences the fragmentation pathways, primarily by dictating the stability of the resulting carbocations. Generally, fragmentation is more likely to occur at branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2] This results in characteristic differences in the mass spectra of the isomers.

Comparative Fragmentation Data

The following table summarizes the prominent mass-to-charge ratios (m/z) and their relative intensities for several key C8 alkane isomers. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and other scientific resources. The base peak, which is the most intense peak in the spectrum, is assigned a relative intensity of 100.

IsomerMolecular Ion (m/z 114) Rel. Int. (%)Base Peak (m/z)Key Fragment Ions (m/z) and their Relative Intensities (%)
n-Octane ~5[3]43[3]29 (45), 43 (100), 57 (85), 71 (30), 85 (15)[3]
2-Methylheptane ~2[4]43[4]29 (20), 43 (100), 57 (35), 71 (5), 99 (2)[4]
3-Methylheptane ~35729 (30), 43 (60), 57 (100), 71 (10), 85 (5)
2,2-Dimethylhexane (B166548) Absent or very low[5][6]57[6]41 (40), 43 (30), 57 (100), 71 (5), 99 (1)[6]
2,4-Dimethylhexane ~1[7][8]57[7]43 (80), 57 (100), 71 (60), 85 (15), 99 (55)[7][8]
2,5-Dimethylhexane ~1[9]43[9]43 (100), 57 (10), 71 (2), 99 (1)[9]
3,3-Dimethylhexane Absent or very low[10]85[10]29 (40), 43 (30), 57 (70), 85 (100)[10]
3,4-Dimethylhexane ~2[11][12][13]57[13]29 (35), 43 (50), 57 (100), 85 (5)[13]
2,2,4-Trimethylpentane Absent or very low[14][15][16]57[16]41 (34), 43 (27), 57 (100), 99 (10)[16]

Note: Relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.

General Fragmentation Principles

The fragmentation of alkanes in EI-MS is governed by the relative stability of the resulting carbocations. The molecular ion, formed by the loss of an electron, is often unstable and readily undergoes fragmentation.[17][18] For branched alkanes, cleavage is favored at the branching points.[19] This is because the loss of a radical from the molecular ion can lead to the formation of a more stable tertiary or secondary carbocation. The abundance of the molecular ion peak is often inversely proportional to the degree of branching; highly branched isomers may not show a discernible molecular ion peak at all.[19]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of C8 alkane isomers by Gas Chromatography-Mass Spectrometry (GC-MS), based on common practices in the field.[1][20]

Sample Preparation: Samples are typically diluted in a volatile solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration (e.g., 1-10 ppm).

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain 150 °C for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 25-200.

  • Scan Speed: 1000 amu/s.

Visualization of Fragmentation Logic

The following diagram illustrates the general logical workflow for predicting the major fragmentation pathways of branched alkanes.

Fragmentation_Logic General Fragmentation Logic for Branched Alkanes M Analyte Molecule (C8H18) MI Molecular Ion [M]+• M->MI Electron Ionization (70 eV) Frag Fragmentation (Bond Cleavage) MI->Frag Carbocation Carbocation Fragment [R]+ Frag->Carbocation Charged Fragment Radical Radical Fragment [R']• Frag->Radical Neutral Fragment (not detected) Detection Mass Analyzer Detection Carbocation->Detection Spectrum Mass Spectrum Detection->Spectrum Stability Carbocation Stability (3° > 2° > 1°) Stability->Frag Influences Cleavage Probability

References

Navigating the Complex World of Methylheptane Isomers: A Guide to Relative Response Factors in Flame Ionization Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of isomeric compounds is a critical challenge. When analyzing mixtures of methylheptane isomers using gas chromatography with flame ionization detection (GC-FID), understanding their relative response factors (RRFs) is paramount for achieving precise results. This guide provides a comprehensive comparison of the theoretical RRFs of various methylheptane isomers, supported by the well-established principle of the Effective Carbon Number (ECN). Detailed experimental protocols and a clear visualization of the analytical workflow are also presented to aid in practical application.

Flame Ionization Detectors (FIDs) are widely used in gas chromatography for their high sensitivity and broad applicability to organic compounds.[1] The response of an FID is generally proportional to the number of carbon atoms in a hydrocarbon molecule.[2][3] However, the molecular structure, particularly branching, can introduce subtle differences in the response.[1] To account for these variations, the concept of the Effective Carbon Number (ECN) was developed. The ECN represents the number of carbon atoms in a hypothetical n-alkane that would produce the same FID response as the analyte of interest.[1]

Theoretical Relative Response Factors of Methylheptane Isomers

The RRF of a compound is the ratio of its FID response to that of a reference standard at the same concentration. For this guide, n-octane is used as the reference standard, and its RRF is set to 1.00. The theoretical RRFs of methylheptane isomers can be calculated based on their ECNs. The ECN of an alkane is determined by summing the individual contributions of its primary, secondary, tertiary, and quaternary carbon atoms. While the response of primary and secondary carbons is generally considered to be 1, tertiary and quaternary carbons have slightly different contributions due to their bonding environment.

Based on literature-derived ECN contributions for different carbon types in alkanes, the theoretical RRFs for common methylheptane isomers have been calculated and are presented in Table 1.

IsomerMolecular StructureNumber of Primary CarbonsNumber of Secondary CarbonsNumber of Tertiary CarbonsNumber of Quaternary CarbonsCalculated ECNTheoretical RRF (to n-Octane)
n-OctaneCH₃(CH₂)₆CH₃26008.001.00
2-MethylheptaneCH₃CH(CH₃)(CH₂)₄CH₃34107.950.99
3-MethylheptaneCH₃CH₂CH(CH₃)(CH₂)₃CH₃34107.950.99
4-MethylheptaneCH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃34107.950.99
2,2-Dimethylhexane(CH₃)₃C(CH₂)₃CH₃43017.800.98
3,3-DimethylhexaneCH₃CH₂C(CH₃)₂ (CH₂)₂CH₃43017.800.98
2,3-DimethylhexaneCH₃CH(CH₃)CH(CH₃)(CH₂)₂CH₃42207.900.99
2,4-DimethylhexaneCH₃CH(CH₃)CH₂CH(CH₃)CH₂CH₃42207.900.99
2,5-DimethylhexaneCH₃CH(CH₃)CH₂CH₂CH(CH₃)CH₃42207.900.99
3,4-DimethylhexaneCH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃42207.900.99

Note: The ECN values were calculated using the following assumed contributions: Primary Carbon = 1.0, Secondary Carbon = 1.0, Tertiary Carbon = 0.95, and Quaternary Carbon = 0.80. These values are approximations derived from the general understanding in the literature, as precise, universally agreed-upon experimental values can vary slightly with instrument conditions.

Experimental Protocol for GC-FID Analysis of Methylheptane Isomers

This section outlines a typical experimental protocol for the determination of relative response factors of methylheptane isomers.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[4]

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane (e.g., DB-1 or equivalent), with dimensions of 60 m x 0.32 mm I.D. and a film thickness of 0.25 µm is suitable for separating C8 isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of 50:1 to avoid column overload.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Final hold: Hold at 150 °C for 2 minutes.

  • Detector Temperature: 300 °C.

  • Detector Gas Flows:

    • Hydrogen: 30 mL/min.

    • Air: 300 mL/min.

    • Makeup Gas (Nitrogen or Helium): 25 mL/min.

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of each methylheptane isomer and the n-octane reference standard in a volatile solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1000 µg/mL.

  • Calibration Standards: Prepare a series of mixed calibration standards containing all methylheptane isomers and n-octane at various concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solutions.

  • Sample Preparation: If analyzing an unknown sample, dissolve it in the same solvent used for the standards to a concentration that falls within the calibration range.

3. Data Analysis and RRF Calculation:

  • Inject the calibration standards and the sample into the GC-FID system.

  • Integrate the peak areas for each methylheptane isomer and n-octane in each chromatogram.

  • For each calibration standard, calculate the response factor (RF) for each compound using the following formula: RF = Peak Area / Concentration

  • Calculate the average RF for each compound across all calibration levels.

  • Determine the experimental Relative Response Factor (RRF) for each methylheptane isomer relative to n-octane using the formula: RRF = Average RF of Isomer / Average RF of n-Octane

Experimental Workflow

The following diagram illustrates the logical flow of the experimental and data analysis process for determining the relative response factors of methylheptane isomers.

G Workflow for Determining Relative Response Factors of Methylheptane Isomers cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_stock Prepare Individual Stock Solutions (Isomers & n-Octane) prep_cal Prepare Mixed Calibration Standards prep_stock->prep_cal gc_fid_analysis GC-FID Analysis prep_cal->gc_fid_analysis prep_sample Prepare Unknown Sample prep_sample->gc_fid_analysis integrate_peaks Integrate Peak Areas gc_fid_analysis->integrate_peaks calc_rf Calculate Response Factors (RF) integrate_peaks->calc_rf calc_rrf Calculate Relative Response Factors (RRF) calc_rf->calc_rrf quantify_unknown Quantify Isomers in Unknown Sample calc_rrf->quantify_unknown

Caption: Experimental and data analysis workflow for RRF determination.

Conclusion

While the FID response for hydrocarbons is primarily dependent on the carbon number, structural isomerism, as seen in methylheptanes, introduces measurable differences in response. The Effective Carbon Number concept provides a theoretical framework for predicting these differences. For the highest accuracy in quantitative analysis, it is recommended to experimentally determine the RRFs under the specific chromatographic conditions being used. The protocol and workflow provided in this guide offer a robust starting point for researchers to establish reliable and accurate analytical methods for the quantification of methylheptane isomers.

References

A Comparative Guide to Ionization Techniques for the Mass Spectrometry of 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of different ionization techniques for the mass spectrometric analysis of 4-Methylheptane, a branched alkane. Understanding the nuances of each ionization method is critical for selecting the optimal experimental approach to obtain desired molecular information, whether it be molecular weight confirmation or structural elucidation through fragmentation patterns. This document outlines the principles of common ionization techniques, presents available experimental data for this compound, and provides generalized experimental protocols.

Introduction to Ionization in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The ionization process, where a neutral molecule is converted into a charged ion, is a crucial first step and significantly influences the resulting mass spectrum. The choice of ionization technique depends on the analyte's properties—such as volatility, polarity, and thermal stability—and the analytical goal. For a volatile and nonpolar compound like this compound (C8H18), several gas-phase ionization methods are applicable.

This guide will focus on the following ionization techniques:

  • Electron Ionization (EI)

  • Chemical Ionization (CI)

  • Atmospheric Pressure Chemical Ionization (APCI)

  • Photoionization (PI)

  • Atmospheric Pressure Photoionization (APPI)

Comparison of Ionization Techniques

The choice of ionization technique dictates the extent of fragmentation of the molecular ion. "Hard" ionization techniques, like Electron Ionization, impart high energy to the analyte, leading to extensive fragmentation and providing rich structural information. Conversely, "soft" ionization techniques, such as Chemical Ionization and Atmospheric Pressure Photoionization, impart less energy, resulting in less fragmentation and a more abundant molecular ion or pseudo-molecular ion, which is useful for determining the molecular weight.

Data Presentation

The following table summarizes the key characteristics and observed ions for this compound (or similar branched alkanes where specific data is unavailable) with different ionization techniques.

Ionization TechniqueEnergy TransferTypical FragmentationKey Ions for this compound (m/z)Suitability for this compound
Electron Ionization (EI) HighExtensive43 (base peak), 57, 71, 29, 85. Molecular ion (114) is very weak or absent.[1][2]Excellent for structural elucidation and library matching due to reproducible fragmentation patterns.
Chemical Ionization (CI) LowMinimal[M+H]+ (115), [M-H]+ (113).[3]Ideal for molecular weight determination due to the prominent pseudo-molecular ion.
Atmospheric Pressure Chemical Ionization (APCI) Low to MediumVariable[M-H]+ (113), and various fragment ions (e.g., CnH2n+1)+.[4][5]Suitable for volatile compounds, provides molecular weight information with some fragmentation.
Photoionization (PI) TunableControlledM+• (114) and fragment ions depending on photon energy.Offers control over fragmentation by adjusting photon energy.
Atmospheric Pressure Photoionization (APPI) LowMinimalM+• (114) or [M+H]+ (115) with a dopant.[6][7][8]Well-suited for nonpolar compounds, often requires a dopant for efficient ionization.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below are generalized methodologies for the key ionization techniques discussed.

Electron Ionization (EI) Mass Spectrometry

Principle: A beam of high-energy electrons (typically 70 eV) bombards the gaseous sample molecules. This causes the ejection of an electron from the molecule, forming a radical cation (M+•) which then undergoes fragmentation.

Methodology:

  • Sample Introduction: this compound, being volatile, is typically introduced into the ion source via a gas chromatography (GC) column or a heated direct insertion probe.

  • Ionization: The vaporized sample molecules are passed through a chamber where they are intersected by a beam of electrons with 70 eV of kinetic energy.

  • Ion Acceleration and Analysis: The resulting ions (molecular and fragment ions) are accelerated out of the ion source and into the mass analyzer, where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Chemical Ionization (CI) Mass Spectrometry

Principle: A reagent gas (e.g., methane (B114726), isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by electron impact, and these primary ions then react with other reagent gas molecules to form a stable plasma of reagent ions. These reagent ions then ionize the analyte molecules through proton transfer or other ion-molecule reactions, resulting in less fragmentation.

Methodology:

  • Sample and Reagent Gas Introduction: The volatile analyte is introduced into the ion source, which is simultaneously filled with a reagent gas at a pressure of approximately 1 torr.

  • Reagent Gas Ionization: The reagent gas is ionized by a 70 eV electron beam.

  • Analyte Ionization: The analyte molecules are ionized by reacting with the reagent gas ions. For example, with methane as the reagent gas, CH5+ can donate a proton to the analyte (M) to form [M+H]+.

  • Mass Analysis: The resulting pseudo-molecular and fragment ions are analyzed and detected.

Atmospheric Pressure Chemical Ionization (APCI)

Principle: The sample is introduced as a liquid spray, which is then vaporized in a heated tube. A corona discharge at the end of the tube creates a plasma of reagent ions from the solvent and ambient air. These reagent ions then ionize the analyte molecules at atmospheric pressure.

Methodology:

  • Sample Introduction: A solution of this compound is introduced into the APCI source via a liquid chromatograph or a syringe pump.

  • Nebulization and Vaporization: The liquid is converted into a fine spray by a nebulizing gas (e.g., nitrogen) and vaporized in a heated quartz tube (typically 350-500 °C).

  • Ionization: A corona discharge needle at the exit of the vaporizer creates reagent ions from the solvent and atmospheric gases, which then ionize the analyte molecules.

  • Ion Sampling and Mass Analysis: The ions are sampled into the mass spectrometer through a small orifice and analyzed.

Mandatory Visualization

Mass Spectrometry Experimental Workflow

The following diagram illustrates the general workflow of a mass spectrometry experiment, from sample introduction to data analysis.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_ms_system Mass Spectrometer cluster_data_analysis Data Analysis Sample Sample Prep Preparation (e.g., Dilution, Extraction) Sample->Prep Introduction Sample Introduction (e.g., GC, LC, Syringe Pump) Prep->Introduction IonSource Ion Source (EI, CI, APCI, etc.) Introduction->IonSource Vaporized Sample MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions DataAcquisition Data Acquisition System Detector->DataAcquisition Signal Processing Data Processing (e.g., Peak Picking, Library Search) DataAcquisition->Processing Result Mass Spectrum & Report Processing->Result

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of this compound. For detailed structural information and identification through spectral library matching, Electron Ionization is the method of choice due to its extensive and reproducible fragmentation. When the primary goal is to determine the molecular weight with minimal fragmentation, "soft" ionization techniques like Chemical Ionization are superior, as they produce an abundant pseudo-molecular ion. Atmospheric Pressure Chemical Ionization offers a balance, providing molecular weight information for this volatile analyte. While Photoionization and Atmospheric Pressure Photoionization are theoretically applicable to nonpolar compounds like this compound, their practical application for this specific compound is less documented in readily available literature, and they may offer advantages in specific research contexts, such as controlled fragmentation (PI) or analysis in complex matrices (APPI). Researchers should select the ionization method that best aligns with their analytical objectives.

References

A Comparative Analysis of 4-Methylheptane and Its Derivatives as Pheromones in Diverse Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 4-methylheptane and its related compounds, which serve as crucial semiochemicals in the communication systems of various insect species. Understanding the nuanced roles of these pheromones, from aggregation and alarm signals to trail markers, is paramount for developing targeted and effective pest management strategies and for the discovery of novel bioactive compounds. This document synthesizes experimental data on the behavioral and electrophysiological responses of different insects to these compounds, details the methodologies of key experiments, and illustrates the underlying signaling pathways.

Comparative Data on Pheromonal Activity

The function of this compound and its derivatives is highly species-specific, with the stereochemistry of the molecule often playing a critical role in its biological activity. The following table summarizes the available quantitative data on the effects of these compounds on different insect species.

Insect SpeciesPheromone Compound(s)Pheromone TypeBehavioral ResponseQuantitative DataKey Synergists/Inhibitors
Bark Beetles (Coleoptera: Scolytidae)
Scolytus amygdali (Almond Bark Beetle)(3S,4S)-4-methyl-3-heptanolAggregationAttractionAttracted beetles in field tests.[1]Synergist: (3S,4S)-4-methyl-3-hexanol. Inhibitors: (3R,4S)- and (3R,4R)-4-methyl-3-heptanols.[1]
Scolytus scolytus (Large Elm Bark Beetle)(–)-threo-4-methyl-3-heptanolAggregationAttractionSignificantly more beetles attracted than control.[2]Response not inhibited by other three isomers.[2]
Scolytus laevis(3R,4S)-4-methyl-3-heptanolAggregationAttractionAttractive to both males and females.Inhibitor: (3S,4S)-4-methyl-3-heptanol, which is the main pheromone component of the sympatric species S. scolytus.[2]
Scolytus multistriatus (Smaller European Elm Bark Beetle)(3S,4S)-( – )-4-Methyl-3-heptanolAggregationAttractionKey component in the aggregation pheromone.[2]
Ants (Hymenoptera: Formicidae)
Atta texana (Texas Leafcutter Ant)4-Methyl-3-heptanoneAlarmAttraction at low concentrations, alarm and repulsion at high concentrations.Attraction at 5.7 x 10⁻¹³ g/cm³; Alarm at 5.7 x 10⁻¹² g/cm³.[3]2-Heptanone is a less effective (by a factor of 1000) component of the alarm pheromone.[3]
Leptogenys diminuta(3R, 4S)-4-methyl-3-heptanolTrailTrail followingSynthetic (3R, 4S)-isomer fully reproduced the effect of the gland extract.[4]Requires stimulation from pygidial gland secretion to initiate trail searching.[4]
Moths (Lepidoptera: Plutellidae)
Plutella xylostella (Diamondback Moth)2,4-dimethylheptane, 4-methyloctaneRepellent (Kairomone)Repellence, Oviposition deterrenceRepellent indices at 100 μg/μL: 70.0% (2,4-dimethylheptane) and 76.7% (4-methyloctane) for mated females.[5]These compounds are volatiles from a non-host plant, Mentha spicata.[5]

Experimental Protocols

Detailed and replicable experimental protocols are fundamental for advancing research in chemical ecology. The following sections provide generalized methodologies for key bioassays used to evaluate the activity of this compound and its derivatives.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which volatile compounds in a complex mixture elicit a physiological response in an insect's antenna.

1. Sample Preparation:

  • Solvent Extraction: Pheromone glands are dissected and immersed in a small volume of a high-purity solvent (e.g., hexane (B92381) or dichloromethane) for a set period. The extract can be concentrated under a gentle stream of nitrogen.[6]

  • Solid-Phase Microextraction (SPME): An SPME fiber is exposed to the headspace of a pheromone source (e.g., a calling female insect) in a sealed chamber. The adsorbed volatiles are then thermally desorbed in the GC injector.[6]

2. GC-EAD System Setup:

  • A gas chromatograph is equipped with a capillary column suitable for separating the target compounds.[7]

  • The column effluent is split, with one part directed to a standard detector (e.g., Flame Ionization Detector - FID) and the other to the insect antenna preparation.[6]

  • The effluent directed to the antenna is mixed with a humidified, purified air stream.[8]

3. Antennal Preparation:

  • An antenna is carefully excised from a live insect.[6]

  • The antenna is mounted between two electrodes filled with a saline solution (e.g., insect Ringer's solution) to ensure electrical contact. The recording electrode is placed at the distal end and the reference electrode at the base of the antenna.[6]

4. Data Acquisition and Analysis:

  • The signals from the FID and the antenna (amplified by a high-impedance amplifier) are recorded simultaneously.[7]

  • A biologically active compound is identified when a peak in the FID chromatogram coincides with a distinct depolarization of the EAG signal.[7]

GC_EAD_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_Detection Detection cluster_Data Data Analysis PheromoneSource Pheromone Source (e.g., Insect Gland) SolventExtraction Solvent Extraction (e.g., Hexane) PheromoneSource->SolventExtraction SPME SPME PheromoneSource->SPME GC_Injector GC Injector SolventExtraction->GC_Injector SPME->GC_Injector GC_Column Capillary Column GC_Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID EAD Electroantennographic Detector (EAD) Splitter->EAD DataRecorder Data Recorder FID->DataRecorder EAD->DataRecorder Analysis Analysis & Identification DataRecorder->Analysis

Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).
Olfactometer Bioassays

These assays assess the behavioral response (attraction, repulsion, or no preference) of an insect to a volatile compound.

1. Apparatus Setup:

  • Y-tube Olfactometer: A Y-shaped glass tube with a continuous airflow through both arms. One arm contains the test odor, and the other contains a control (solvent only).

  • Four-arm Olfactometer: An arena with four arms, allowing for the simultaneous testing of multiple stimuli. Air is drawn from the arms towards the center.[9]

2. Odor Source Preparation:

  • A solution of the test compound (e.g., a specific stereoisomer of 4-methyl-3-heptanol) is prepared in a suitable solvent at a defined concentration.

  • A known volume of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then placed in the designated arm of the olfactometer.

3. Insect Introduction and Observation:

  • A single insect is introduced at the downwind end of the olfactometer.

  • The insect's movement is observed for a set period, and the first choice of arm and the total time spent in each arm are recorded.

4. Data Analysis:

  • The preference of the insects is determined by comparing the number of insects choosing the treatment arm versus the control arm(s) using appropriate statistical tests (e.g., Chi-square test or G-test).

Olfactometer_Workflow cluster_Setup Apparatus Setup cluster_Stimuli Stimuli Preparation cluster_Bioassay Bioassay cluster_Analysis Data Analysis Olfactometer Y-tube or Four-arm Olfactometer InsectIntroduction Introduce Insect Olfactometer->InsectIntroduction Airflow Purified & Humidified Airflow Airflow->Olfactometer TestCompound Test Compound (e.g., this compound) TestCompound->Olfactometer Control Control (Solvent only) Control->Olfactometer BehavioralObservation Observe & Record Behavior (Choice, Time Spent) InsectIntroduction->BehavioralObservation StatisticalAnalysis Statistical Analysis (e.g., Chi-square test) BehavioralObservation->StatisticalAnalysis Conclusion Determine Attraction, Repulsion, or No Preference StatisticalAnalysis->Conclusion Olfactory_Signaling_Pathway cluster_Extracellular Extracellular Space (Sensillum Lymph) cluster_Membrane Dendritic Membrane of Olfactory Receptor Neuron cluster_Intracellular Intracellular Space cluster_Brain Antennal Lobe (Brain) Pheromone Pheromone Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding ReceptorComplex Odorant Receptor (OR) Complex (OrX + Orco) OBP->ReceptorComplex Transport & Release IonChannel Ion Channel Opening ReceptorComplex->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential SignalTransmission Signal Transmission to Antennal Lobe ActionPotential->SignalTransmission BehavioralResponse Behavioral Response SignalTransmission->BehavioralResponse

References

Assessing the Ruggedness and Robustness of Analytical Methods for 4-Methylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 4-Methylheptane, a branched-chain alkane, is critical in various fields, including environmental monitoring, petroleum analysis, and as a potential biomarker in biomedical research. The choice of analytical methodology significantly impacts the quality of these measurements. This guide provides a comprehensive comparison of the two most prevalent techniques for this compound analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the ruggedness and robustness of these methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Executive Summary

Both GC-FID and GC-MS are powerful and reliable techniques for the analysis of this compound. GC-FID stands out for its cost-effectiveness, ease of use, and high precision, making it an excellent choice for routine quality control and high-throughput analyses where the analyte's identity is known. On the other hand, GC-MS offers unparalleled specificity and structural confirmation, which is indispensable when dealing with complex matrices or when absolute certainty of the analyte's identity is paramount. The superior sensitivity of GC-MS, particularly in selected ion monitoring (SIM) mode, makes it the preferred method for trace-level quantification.

Data Presentation: A Comparative Overview

The performance of an analytical method is defined by several key validation parameters. The following tables summarize typical quantitative data for the analysis of volatile hydrocarbons, including compounds structurally similar to this compound, using GC-FID and GC-MS.

Table 1: Performance Characteristics for Analysis of Gasoline Range Organics (C6-C10) in Water by Headspace GC-FID

Validation ParameterPerformance Metric
Linearity (R²)1.000
Method Detection Limit (MDL)Average 1.4 µg/L
Limit of Quantification (LOQ)Average 4.6 µg/L
Accuracy (Recovery)Assessed via sample fortification
Precision (Repeatability)Data not explicitly provided for individual compounds

Data adapted from a study on gasoline range organics in water. While this compound was not individually reported, these values are representative for C8 alkanes.

Table 2: Performance Characteristics for Total Petroleum Hydrocarbons (C10-C40) in Soil by GC-FID

Validation ParameterPerformance Metric
Limit of Detection (LOD)8.3 mg/kg
Limit of Quantification (LOQ)25 mg/kg
Precision (Repeatability, %RSD)6.3%
Precision (Reproducibility, %RSD)9.9%
Accuracy (Recovery)93 ± 7.0%

This data, while for a heavier hydrocarbon range, provides insight into the expected performance of GC-FID for hydrocarbon analysis in a solid matrix.[1]

Table 3: General Performance Comparison of GC-FID and GC-MS for Volatile Compound Analysis

Validation ParameterGC-FIDGC-MS
Linearity (R²)> 0.99> 0.99
Limit of Detection (LOD)Generally higher (less sensitive)Generally lower (more sensitive)
Limit of Quantification (LOQ)Generally higherGenerally lower
Precision (%RSD)< 5%< 5%
SpecificityLower (based on retention time)Higher (based on mass spectrum)

This table provides a general comparison based on typical performance characteristics observed in various validation studies for volatile organic compounds.

Experimental Protocols: Methodologies for Robust Analysis

Detailed and standardized experimental protocols are fundamental to achieving rugged and robust analytical results. Below are representative methodologies for GC-FID and GC-MS analysis of volatile hydrocarbons like this compound.

Method 1: Analysis of Volatile Organic Compounds in Water by Purge and Trap GC-MS (Based on EPA Method 524.2)

This method is suitable for the determination of volatile organic compounds (VOCs), including this compound, in drinking water and raw source water.

1. Sample Preparation (Purge and Trap):

  • An inert gas is bubbled through a water sample at an elevated temperature.

  • The volatilized organic compounds are trapped on a sorbent tube.

  • The sorbent tube is then heated, and the desorbed compounds are transferred to the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: DB-624 UI, 20 m x 0.18 mm, 1 µm

  • Inlet: Split/Splitless, operated in split mode (e.g., 150:1 split ratio)

  • Carrier Gas: Helium

  • Oven Temperature Program: Optimized for the separation of target VOCs (e.g., initial temperature of 40°C, ramped to 220°C).

  • Mass Spectrometer Mode: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode.

3. Quality Control:

  • Analysis of laboratory reagent blanks, fortified blanks, and matrix spike samples.

  • Monitoring of internal standards and surrogate recoveries.

Method 2: Detailed Hydrocarbon Analysis by GC-FID (Based on ASTM D6729)

This method is designed for the detailed analysis of hydrocarbon streams, such as gasoline, and can be adapted for the quantification of this compound.

1. Sample Preparation:

  • Samples are typically diluted in a suitable solvent (e.g., pentane (B18724) or hexane) prior to injection.

  • An internal standard is added for accurate quantification.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: High-resolution capillary column (e.g., 100 m length) suitable for hydrocarbon separation.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A slow temperature ramp is typically used to achieve optimal separation of the complex hydrocarbon mixture.

  • Detector Temperature: Maintained at a high temperature (e.g., 250-300°C) to ensure efficient ionization.

3. Quality Control:

  • Regular analysis of calibration standards and quality control samples.

  • Monitoring of retention times and peak shapes.

Mandatory Visualization: Workflows and Logical Relationships

To visually represent the methodologies and the logic of analytical validation, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_qc Quality Control Sample Aqueous Sample Purge Purge with Inert Gas Sample->Purge Trap Trap on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatography Separation Desorb->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition & Processing MS->Data Blank Blank Analysis Data->Blank Spike Matrix Spike Data->Spike Standard Internal Standard Data->Standard

GC-MS analysis workflow for this compound.

Experimental_Workflow_GCFID cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_qc Quality Control Sample Hydrocarbon Sample Dilute Dilution Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS GC Gas Chromatography Separation Add_IS->GC FID Flame Ionization Detection GC->FID Data Data Acquisition & Processing FID->Data Cal_Std Calibration Standards Data->Cal_Std QC_Sample QC Samples Data->QC_Sample

GC-FID analysis workflow for this compound.

Robustness_vs_Ruggedness cluster_validation Method Validation cluster_robustness_factors Robustness Factors (Small, Deliberate Changes) cluster_ruggedness_factors Ruggedness Factors (Different Conditions) Robustness Robustness (Intra-laboratory) GC_Temp GC Oven Temperature Robustness->GC_Temp Flow_Rate Carrier Gas Flow Rate Robustness->Flow_Rate pH Sample pH (if applicable) Robustness->pH Ruggedness Ruggedness (Inter-laboratory) Analyst Different Analysts Ruggedness->Analyst Instrument Different Instruments Ruggedness->Instrument Day Different Days Ruggedness->Day Lab Different Laboratories Ruggedness->Lab

Key factors in assessing method robustness and ruggedness.

Conclusion

The selection of an analytical method for this compound should be guided by the specific requirements of the study. For routine analyses where cost and throughput are major considerations and the sample matrix is relatively simple, GC-FID offers a robust and reliable solution. However, for applications demanding the highest level of confidence in identification, particularly in complex matrices or at trace concentrations, the specificity and sensitivity of GC-MS are indispensable. By understanding the principles of ruggedness and robustness and adhering to validated experimental protocols, researchers can ensure the generation of high-quality, reproducible data for this compound analysis.

References

A Comparative Guide to Alternative Analytical Techniques for the Detection of 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and sensitive detection of the volatile organic compound (VOC) 4-methylheptane, a variety of analytical techniques are available beyond traditional methods. This guide provides an objective comparison of the performance of several advanced analytical techniques, supported by available experimental data and detailed methodologies. The techniques covered include Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), Proton Transfer Reaction-Mass Spectrometry (PTR-MS), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and Field Asymmetric Ion Mobility Spectrometry (FAIMS).

Data Presentation

The following table summarizes the quantitative performance characteristics of the discussed analytical techniques for the detection of alkanes, with specific data for this compound where available. Please note that performance metrics can vary based on the specific instrument, experimental conditions, and sample matrix.

Analytical TechniqueAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy/RecoveryReference(s)
GC-MS n-Alkanes (C10-C30)~69 pg (on column)5 nmol (for n-alkanes)>0.99>91%[1][2]
GC-FID C7-C40 AlkanesNot SpecifiedNot Specified>0.99994% (for n-alkanes)[3][4]
PTR-MS n-Heptanepptv levelNot SpecifiedNot SpecifiedNot Specified[5][6]
SIFT-MS Various VOCsSingle-digit pptvNot Specified>0.990<10% RSD (Repeatability)[7][8]
FAIMS Benzene, Toluene200 nL/LNot Specified>0.998Not Specified[9]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds.

Sample Preparation: For liquid samples containing this compound, a simple dilution with a suitable volatile solvent like hexane (B92381) or dichloromethane (B109758) is typically sufficient.[10] For air or gas samples, pre-concentration techniques such as solid-phase microextraction (SPME) or thermal desorption of sorbent tubes are commonly employed to achieve lower detection limits.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or similar.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkanes.[11]

  • Injector: Split/splitless injector, typically operated at 250 °C. For trace analysis, a splitless injection is preferred.[10]

  • Oven Temperature Program: An initial temperature of 40 °C held for 1 minute, followed by a ramp of 10 °C/min to 300 °C and held for 10 minutes.[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

  • Mass Spectrometer: Agilent 7000-series triple quadrupole MS or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[12] For this compound, characteristic ions such as m/z 43, 57, and 71 can be monitored in SIM mode.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS)

PTR-MS is a form of chemical ionization mass spectrometry used for real-time monitoring of VOCs without the need for sample preparation or chromatographic separation.

Principle of Operation: PTR-MS utilizes proton transfer reactions from H₃O⁺ ions to analyte molecules with a proton affinity higher than water. However, for alkanes like this compound which have a lower proton affinity than water, alternative reagent ions such as O₂⁺ and NO⁺ are used.[5][6]

Instrumentation and Conditions:

  • PTR-MS Instrument: IONICON Analytik PTR-TOF 1000 or similar.

  • Reagent Ions: H₃O⁺, O₂⁺, and NO⁺. For alkane detection, the instrument is operated in a "mixed ionization mode" by optimizing ion source and drift tube conditions to favor the production of O₂⁺ and NO⁺.[5]

  • Drift Tube Conditions:

    • Temperature: 60 °C[5]

    • Pressure: ~2.3 mbar[13]

    • Voltage (E/N ratio): A low E/N ratio (e.g., 83 Td) is optimal for maximizing the sensitivity for alkanes.[5][6]

  • Ion Source Conditions: Low water flow (e.g., 2 sccm) and high ion source voltage (e.g., Uso = 180 V) to enhance the O₂⁺/NO⁺ ratio.[5]

  • Mass Analyzer: Time-of-Flight (TOF) for high mass resolution and simultaneous detection of all ions.

  • Data Acquisition: Data is collected in real-time, with concentrations calculated based on the known reaction rate constants and measured ion signals.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is another real-time trace gas analysis technique that utilizes chemical ionization with multiple, switchable reagent ions.

Principle of Operation: In a SIFT-MS instrument, a specific reagent ion (H₃O⁺, NO⁺, or O₂⁺) is selected by a quadrupole mass filter and injected into a flow tube containing the sample gas. The resulting product ions are then analyzed by a second mass spectrometer. The use of multiple reagent ions provides greater selectivity and the ability to differentiate between isomers.[8][14]

Instrumentation and Conditions:

  • SIFT-MS Instrument: Syft Technologies Voice200ultra or similar.

  • Reagent Ions: H₃O⁺, NO⁺, and O₂⁺, rapidly switchable.

  • Flow Tube: Helium or nitrogen carrier gas at a controlled pressure.

  • Sample Introduction: Direct injection of the gas sample into the flow tube.

  • Mass Spectrometers: Two quadrupole mass spectrometers, one for reagent ion selection and one for product ion analysis.

  • Data Analysis: Concentrations are calculated in real-time using a built-in library of kinetic rate coefficients for the reactions between the reagent ions and target analytes.[15]

Mandatory Visualization

Analytical_Workflow General Analytical Workflow for this compound Detection cluster_sample Sample cluster_prep Sample Preparation (for GC) cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis Sample Gas or Liquid Sample containing this compound Prep Dilution (Liquid) or Pre-concentration (Gas) Sample->Prep If GC-based PTR_MS PTR-MS Sample->PTR_MS Direct Analysis SIFT_MS SIFT-MS Sample->SIFT_MS Direct Analysis FAIMS FAIMS Sample->FAIMS Direct Analysis GC_MS GC-MS / GC-FID Prep->GC_MS Data Signal Detection & Quantification GC_MS->Data PTR_MS->Data SIFT_MS->Data FAIMS->Data

General analytical workflow for this compound detection.

Technique_Comparison Logical Comparison of Analytical Techniques cluster_separation Separation Principle cluster_ionization Ionization Method cluster_detection Detection Method Chromatography Chromatographic Separation GC_MS GC-MS Chromatography->GC_MS GC_FID GC-FID Chromatography->GC_FID Direct_Injection Direct Injection (No Separation) PTR_MS PTR-MS Direct_Injection->PTR_MS SIFT_MS SIFT-MS Direct_Injection->SIFT_MS Ion_Mobility Ion Mobility Separation FAIMS FAIMS Ion_Mobility->FAIMS EI Electron Ionization (Hard) MS Mass Spectrometry EI->MS CI Chemical Ionization (Soft) CI->MS FID Flame Ionization Detector IMS_Detector Ion Mobility Detector GC_MS->EI GC_FID->FID PTR_MS->CI SIFT_MS->CI FAIMS->CI Often coupled with CI source FAIMS->IMS_Detector

Logical comparison of the analytical techniques.

Comparison of Techniques

Gas Chromatography-Based Methods (GC-MS and GC-FID):

  • Advantages: GC-based methods offer excellent separation of complex mixtures, leading to high specificity. GC-MS provides definitive identification through mass spectral libraries. GC-FID is a robust and cost-effective technique for quantifying hydrocarbons.

  • Disadvantages: These methods require sample preparation, are generally slower (minutes per sample), and are not suitable for real-time monitoring.

Direct Injection Mass Spectrometry (PTR-MS and SIFT-MS):

  • Advantages: PTR-MS and SIFT-MS provide real-time, high-sensitivity detection of VOCs without the need for sample preparation or chromatography. SIFT-MS offers the additional advantage of multiple, rapidly switchable reagent ions, which enhances selectivity and the range of detectable compounds.[8][14]

  • Disadvantages: These techniques may have difficulty distinguishing between isomers. While they can detect a wide range of compounds, their sensitivity can be influenced by the sample matrix and humidity.

Ion Mobility Spectrometry (FAIMS):

  • Advantages: FAIMS is a rapid and sensitive technique that separates ions at atmospheric pressure. It can be used as a standalone detector or coupled with a mass spectrometer to provide an additional dimension of separation, which can help to resolve complex mixtures and reduce chemical noise.

  • Disadvantages: The application of FAIMS for the analysis of small, non-polar molecules like this compound is less established. Its performance can be influenced by the carrier gas composition and electric field strength.

Conclusion

The choice of the most suitable analytical technique for the detection of this compound depends on the specific requirements of the application. For high-throughput screening and real-time monitoring where speed is critical, PTR-MS and SIFT-MS are excellent choices. When unambiguous identification and separation from a complex matrix are paramount, GC-MS remains the gold standard. GC-FID offers a reliable and cost-effective solution for routine quantification. FAIMS presents a promising technology for rapid, on-site analysis, particularly when coupled with other techniques to enhance its separation power. Researchers should carefully consider the trade-offs between speed, sensitivity, selectivity, and cost when selecting the optimal method for their needs.

References

Safety Operating Guide

Proper Disposal of 4-Methylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Methylheptane is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat, must be worn at all times.[2] Work should be conducted in a properly functioning certified laboratory chemical fume hood.[2] In case of a spill, evacuate the area, and for large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[2]

Key Hazards:

  • Flammability: this compound is a highly flammable liquid and vapor.[1][3] Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Health Hazards: May be fatal if swallowed and enters airways.[1][3] It causes skin irritation and may cause drowsiness or dizziness.[1][3][4]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1] Discharge into the environment must be avoided.[1]

Quantitative Data Summary

While specific quantitative thresholds for disposal methods are determined by waste profiling and regulatory requirements, the following table summarizes key hazard data for this compound.

PropertyValue
Signal Word Danger[1]
Hazard Statements H225, H304, H315, H336, H410
Flash Point 4 °C (39.2 °F) - closed cup
Vapor Pressure 20.5 mmHg @ 25 °C[5]
Water Solubility 7.965 mg/L @ 25 °C (estimated)[5]

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7][8]

Step 1: Waste Identification and Segregation

  • This compound waste is considered hazardous waste due to its flammability and toxicity.

  • Segregate this compound waste at the source.[9] Do not mix it with other waste streams, especially incompatible materials like strong oxidizers, acids, and bases.[2][10]

  • Solid waste contaminated with this compound (e.g., gloves, absorbent materials) should also be disposed of as hazardous waste.

Step 2: Waste Collection and Containerization

  • Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[10][11] The container should be kept tightly closed when not in use.[1]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Flammable," "Toxic").[9][10] The date when waste is first added to the container should also be recorded.[2]

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[12]

  • The storage area should be well-ventilated and away from sources of ignition.[1]

Step 4: Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Unused or surplus this compound should be offered to a licensed disposal company.[1]

Experimental Protocols

The disposal of chemicals like this compound is a regulated procedure and not typically subject to "experimental protocols." The established methodologies are based on federal and state environmental protection regulations. The primary goal is to ensure safe handling and containment, followed by disposal through a licensed facility, often via methods like high-temperature incineration.[13]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

This compound Disposal Workflow A Waste Generation (this compound) B Is it Hazardous Waste? A->B C Yes (Flammable, Toxic) B->C Yes D Segregate at Source (Do not mix with other waste) C->D E Use Designated, Labeled, and Closed Container D->E F Store in Satellite Accumulation Area E->F G Arrange for Pickup by EHS/Licensed Contractor F->G H Proper Disposal (e.g., Incineration) G->H

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of 4-Methylheptane are critical for maintaining a secure laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, reinforcing our commitment to being your trusted partner in laboratory safety.

This compound is a flammable liquid that poses several health hazards, including skin irritation, drowsiness, and dizziness. Ingestion may be fatal if it enters the airways. Understanding and implementing proper personal protective equipment (PPE) protocols is paramount to mitigating these risks and ensuring the well-being of laboratory personnel.

Quantitative Data Summary

A clear understanding of this compound's physical and chemical properties is the foundation of a robust safety plan. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₈[1]
Molecular Weight 114.23 g/mol
Appearance Colorless liquid[1]
Boiling Point 117-118 °C[1]
Melting Point -121 °C[1]
Flash Point 4 °C (39.2 °F) - closed cup
Density 0.705 g/mL at 25 °C[1]
Vapor Pressure 20.5 mmHg at 25 °C[2]
Solubility Insoluble in water; Soluble in alcohol and ether[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential when handling this compound. The following PPE is required to minimize exposure through inhalation, skin contact, and eye contact.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes. A face shield offers broader protection and should be used when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for handling this compound and other aliphatic hydrocarbons.[3][4] Always inspect gloves for tears or holes before use and replace them immediately if they become contaminated.[5]
Body Protection Flame-Retardant Lab CoatA flame-retardant lab coat is crucial due to the flammable nature of this compound. It should be fully buttoned to provide maximum coverage.
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesIn areas with inadequate ventilation or when the potential for vapor inhalation is high, a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is mandatory.
Footwear Closed-Toe ShoesTo protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital for the safe handling of this compound from procurement to disposal.

1. Preparation:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit specifically designed for flammable liquids readily accessible.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond all containers and receiving equipment.

2. Handling:

  • Dispensing: Use only non-sparking tools when dispensing this compound.

  • Container Management: Keep the container tightly closed when not in use.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

3. Storage:

  • Location: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Cabinet: Store in a designated flammable liquids storage cabinet.

Emergency Response Plan

Immediate and correct response to an emergency can significantly mitigate potential harm.

1. Spills:

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • If safe to do so, eliminate all ignition sources.

    • Don the appropriate PPE.

    • Contain the spill using a chemical absorbent material suitable for flammable liquids.

    • Collect the absorbed material using non-sparking tools and place it in a designated, labeled waste container.

    • Clean the spill area with soap and water.

  • Large Spills (beyond the capacity of lab personnel):

    • Evacuate the area immediately.

    • Activate the nearest fire alarm to alert others.

    • From a safe location, contact your institution's emergency response team.

    • Provide details about the spilled chemical and its location.

2. First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all this compound waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed waste container.[6][7]

  • The container must be compatible with flammable organic solvents.[6]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste disposal procedures.[7]

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Store the waste container in a designated satellite accumulation area that is secure and away from sources of ignition.[8]

3. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

  • Never dispose of this compound down the drain or in the regular trash.[8]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Risk_Assessment Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Verify_Safety_Equipment Verify Safety Equipment Gather_PPE->Verify_Safety_Equipment Use_In_Fume_Hood Use in Fume Hood Verify_Safety_Equipment->Use_In_Fume_Hood Ground_Equipment Ground Equipment Use_In_Fume_Hood->Ground_Equipment Keep_Container_Closed Keep Container Closed Ground_Equipment->Keep_Container_Closed Decontaminate_Area Decontaminate Work Area Keep_Container_Closed->Decontaminate_Area Store_Properly Store Properly Decontaminate_Area->Store_Properly Collect_Waste Collect Waste Store_Properly->Collect_Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Arrange_Pickup Arrange EHS Pickup Label_Waste->Arrange_Pickup

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.